Product packaging for N-Acetylglutaminylglutamine amide(Cat. No.:CAS No. 123199-99-5)

N-Acetylglutaminylglutamine amide

Cat. No.: B1676905
CAS No.: 123199-99-5
M. Wt: 315.33 g/mol
InChI Key: KLQXKYZBJWERSF-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide that functions as a key compatible solute in osmoregulation for various bacteria. It was first identified in the bacterium Sinorhizobium meliloti when grown under high osmolarity conditions . Its primary research value lies in studying bacterial adaptation to osmotic stress. NAGGN accumulates intracellularly in response to high salt concentrations, helping to maintain cell turgor and protect cellular functions without disrupting enzymatic activity . The biosynthesis of NAGGN is mediated by a conserved genetic pathway involving the asnO and ngg genes . This pathway represents a unique, non-ribosomal peptide synthesis mechanism. The bifunctional enzyme Ngg catalyzes the formation of the intermediate N-acetylglutaminylglutamine (NAGG), and the glutamine amidotransferase AsnO then converts NAGG into NAGGN by adding an amide group . This biosynthetic pathway is essential for osmoprotection, as bacteria with inactivated asnO or ngg genes show impaired growth under hyperosmotic conditions . The significance of NAGGN extends beyond soil bacteria; its genetic pathway is conserved in a wide range of bacteria with diverse lifestyles, including marine, symbiotic, and pathogenic species . A 2024 study also confirmed that the synthesis of NAGGN contributes directly to the hyperosmotic adaptation of Pseudomonas protegens . This compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H21N5O5 B1676905 N-Acetylglutaminylglutamine amide CAS No. 123199-99-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123199-99-5

Molecular Formula

C12H21N5O5

Molecular Weight

315.33 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide

InChI

InChI=1S/C12H21N5O5/c1-6(18)16-8(3-5-10(14)20)12(22)17-7(11(15)21)2-4-9(13)19/h7-8H,2-5H2,1H3,(H2,13,19)(H2,14,20)(H2,15,21)(H,16,18)(H,17,22)/t7-,8-/m0/s1

InChI Key

KLQXKYZBJWERSF-YUMQZZPRSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N

Canonical SMILES

CC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

N-Acetylglutaminylglutamine amide;  NAGGN;  N2-Acetyl-L-glutaminyl-L-glutamamide; 

Origin of Product

United States

Foundational & Exploratory

What is the function of N-Acetylglutaminylglutamine amide in bacteria?

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Function of N-Acetylglutaminylglutamine Amide (NAGGN) in Bacteria

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, function, and regulatory mechanisms of this compound (NAGGN), a critical dipeptide involved in bacterial adaptation to environmental stress.

Core Function: Osmoprotection

This compound (NAGGN) is a modified dipeptide that functions as a crucial osmoprotectant in a wide range of bacteria.[1] Its primary role is to help bacterial cells survive and grow in environments with high osmolarity, such as those with high concentrations of salts or sugars.[2][3][4] When bacteria are subjected to osmotic stress, they accumulate NAGGN in their cytoplasm.[4][5] This accumulation increases the internal solute concentration, balancing the water potential with the external environment and preventing water loss that would otherwise lead to dehydration and cell death.

The inability to synthesize NAGGN has been shown to have a detrimental effect on bacterial growth in high-osmolarity conditions, highlighting its key role in cell osmoprotection.[1][3][4] This protective mechanism is not limited to a few species; the genetic machinery for NAGGN synthesis is highly conserved across diverse bacterial lifestyles, including marine, symbiotic, and pathogenic bacteria, underscoring its ecological importance.[3][4]

The NAGGN Biosynthetic Pathway

NAGGN is synthesized via a unique, nonribosomal peptide synthesis pathway encoded by the highly conserved asnO-ngg gene cluster.[2][3][4] The expression of this gene cluster is strongly induced by osmotic stress.[1][3] The synthesis is a two-step enzymatic process.

  • Formation of N-acetylglutaminylglutamine (NAGG): The process begins with the bifunctional enzyme Ngg. This enzyme, a GNAT (Gcn5-related N-acetyltransferase) family protein, catalyzes two reactions: the N-acetylation of one molecule of glutamine and the subsequent formation of a peptide bond with a second molecule of glutamine. This results in the formation of the intermediate dipeptide, N-acetylglutaminylglutamine (NAGG).[2][3]

  • Amidation to form NAGGN: The second step is catalyzed by AsnO, a glutamine-dependent amidotransferase.[2][3] AsnO transfers the amide nitrogen from a free glutamine molecule to the terminal carboxyl group of the NAGG intermediate. This amidation step converts NAGG into the final product, this compound (NAGGN).[2][3][4]

NAGGN_Biosynthesis cluster_reactants Substrates cluster_products Products Gln1 Glutamine Ngg Ngg (Acetyltransferase/ Peptide Synthetase) Gln1->Ngg Gln2 Glutamine Gln2->Ngg Gln3 Glutamine AsnO AsnO (Glutamine Amidotransferase) Gln3->AsnO NAGG N-acetylglutaminylglutamine (NAGG) NAGG->AsnO NAGGN This compound (NAGGN) Ngg->NAGG Acetyl-CoA AsnO->NAGGN ATP -> ADP+Pi Experimental_Workflow WT Wild-Type Bacterium Control Control Medium (Low Osmolarity) WT->Control Stress Stress Medium (High Osmolarity, e.g., 0.5M NaCl) WT->Stress Mutant asnO/ngg Knockout Mutant Mutant->Control Mutant->Stress Growth Monitor Growth (OD600 over time) Control->Growth Stress->Growth NMR NMR Analysis of Intracellular Solutes Stress->NMR Regulation_Logic Stress High Osmotic Stress (e.g., High [NaCl]) asnO_ngg asnO-ngg Gene Cluster Expression Stress->asnO_ngg Induces GB Exogenous Glycine (B1666218) Betaine (B1666868) (GB) Present GB->asnO_ngg Partially Represses NAGGN_prod NAGGN Synthesis asnO_ngg->NAGGN_prod Osmoprotection Cellular Osmoprotection and Survival NAGGN_prod->Osmoprotection

References

An In-depth Technical Guide to the N-Acetylglutaminylglutamine Amide (NAGG) Biosynthetic Pathway in Sinorhizobium meliloti

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Sinorhizobium meliloti, a soil bacterium known for its symbiotic relationship with leguminous plants, employs various strategies to survive under conditions of high osmolarity. A key mechanism is the synthesis and accumulation of compatible solutes. One such osmoprotectant is the unusual dipeptide N-Acetylglutaminylglutamine amide (NAGG). This document provides a comprehensive technical overview of the NAGG biosynthetic pathway in S. meliloti, detailing the enzymatic steps, genetic basis, regulatory triggers, and the experimental protocols used for its characterization. The pathway's reliance on a unique, non-ribosomal peptide synthesis mechanism presents a potential target for further investigation in microbial stress adaptation and drug development.

The NAGG Biosynthetic Pathway

The biosynthesis of NAGG in S. meliloti is a two-step enzymatic process that converts glutamine into the final osmoprotectant. The pathway was elucidated through genetic and molecular characterization, identifying a conserved gene cluster, asnO-ngg, as essential for production.[1][2] Strains with inactivated asnO or ngg genes are unable to produce NAGG, leading to a significant growth defect under high osmolarity conditions.[1][2]

Step 1: Synthesis of N-Acetylglutaminylglutamine (NAGG Intermediate)

The first step involves the formation of the dipeptide intermediate, N-acetylglutaminylglutamine. This reaction is catalyzed by the bifunctional enzyme Ngg.[3][4]

  • Enzyme: Ngg (N-acetylglutaminylglutamine synthetase)

  • Substrates: 2 molecules of L-Glutamine, ATP, Acetyl-CoA

  • Product: N-acetylglutaminylglutamine

  • Mechanism: The Ngg enzyme possesses two distinct domains. The N-terminal domain, belonging to the GNAT (GCN5-related N-acetyltransferase) family, is responsible for the N-acetylation of one glutamine molecule using Acetyl-CoA.[5] The C-terminal domain belongs to the ATP-grasp family of ligases and catalyzes the formation of a peptide bond between the N-acetylated glutamine and a second glutamine molecule, in a process dependent on ATP.[5]

Step 2: Amidation to form NAGG

The final step is the amidation of the intermediate's terminal carboxyl group to produce the final NAGG compound.

  • Enzyme: AsnO (Glutamine Amidotransferase)

  • Substrates: N-acetylglutaminylglutamine, L-Glutamine, ATP

  • Product: this compound (NAGG)

  • Mechanism: AsnO is a glutamine-dependent amidotransferase.[6] It catalyzes the transfer of the amide group from a donor glutamine molecule to the terminal glutamine residue of the N-acetylglutaminylglutamine intermediate, yielding the final product, NAGG.[3][5]

Visualization of Pathways and Workflows

NAGG Biosynthetic Pathway

NAGG_Biosynthesis cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Amidation Gln1 L-Glutamine Ngg Ngg Gln1->Ngg NGG_intermediate NGG_intermediate Gln2 L-Glutamine Gln2->Ngg AcCoA Acetyl-CoA AcCoA->Ngg NAGG_intermediate N-Acetylglutaminylglutamine AsnO AsnO NAGG_intermediate->AsnO Gln3 L-Glutamine Gln3->AsnO NAGG_final N-Acetylglutaminylglutamine amide (NAGG) Ngg->NAGG_intermediate ATP -> ADP+Pi AsnO->NAGG_final ATP -> ADP+Pi

Caption: The two-step enzymatic synthesis of NAGG from L-Glutamine in S. meliloti.

Osmotic Stress Regulation of NAGG Synthesis

NAGG_Regulation Stress High Osmotic Stress (e.g., high [NaCl]) Signaling Upstream Signaling Cascade (Components not fully elucidated) Stress->Signaling Operon asnO-ngg operon Signaling->Operon Induces Transcription Increased Transcription Enzymes Synthesis of Ngg and AsnO enzymes Transcription->Enzymes Pathway NAGG Biosynthesis Enzymes->Pathway Accumulation NAGG Accumulation Pathway->Accumulation Protection Osmoprotection & Enhanced Survival Accumulation->Protection

Caption: Logical flow of the osmotic stress response leading to NAGG-mediated osmoprotection.

Experimental Workflow for NAGG Analysis

NAGG_Workflow culture 1. Culture S. meliloti (e.g., in MCAA medium) stress 2. Apply Osmotic Stress (e.g., 0.3 M - 0.6 M NaCl) culture->stress harvest 3. Harvest Cells (Centrifugation) stress->harvest extract 4. Metabolite Extraction (e.g., Ethanol (B145695)/Water extraction) harvest->extract lyophilize 5. Lyophilize Extract extract->lyophilize nmr_prep 6. Resuspend in D2O lyophilize->nmr_prep nmr_acq 7. NMR Spectroscopy (e.g., 13C NMR) nmr_prep->nmr_acq analysis 8. Data Analysis (Identify & Quantify NAGG signals) nmr_acq->analysis

Caption: Experimental workflow for the detection and analysis of NAGG in S. meliloti.

Quantitative Data

While precise enzyme kinetic parameters for Ngg and AsnO and absolute intracellular concentrations of NAGG are not available in the reviewed literature, the induction of the pathway has been quantified through reporter gene fusion assays.[3][4]

Table 1: Induction of asnO Gene Expression Under NaCl Stress

NaCl Concentration (M)Relative Gene Expression (β-Glucuronidase Activity)*
0~100
0.1~250
0.2~1800
0.3~2500
0.4~2800

*Data are estimated from graphical representations in Sagot et al. (2010) and represent the activity of an asnO-gus transcriptional fusion. Units are arbitrary relative light units.[4]

Experimental Protocols

The following protocols are synthesized from methodologies described for the characterization of the NAGG pathway in S. meliloti.[2][6]

Protocol 1: Culturing and Osmotic Stress Induction
  • Media Preparation: Prepare Minimal Medium for Acetate Assay (MCAA).

  • Inoculation: Inoculate a starter culture of S. meliloti (e.g., strain Rm2011) in MCAA medium and grow at 30°C with shaking until the exponential phase.

  • Stress Induction: Subculture the bacteria into fresh MCAA medium supplemented with varying concentrations of NaCl (e.g., 0 M, 0.3 M, 0.4 M, 0.6 M).

  • Growth: Incubate the cultures at 30°C with shaking. Monitor growth by measuring optical density at 600 nm (OD₆₀₀).

  • Harvesting: Harvest cells during the late exponential phase by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

Protocol 2: Metabolite Extraction and NMR Analysis
  • Cell Washing: Wash the harvested cell pellet twice with a non-osmotic buffer to remove residual medium salts.

  • Extraction: Resuspend the cell pellet in an 80% ethanol solution. Lyse the cells using methods such as sonication or bead beating. Incubate the mixture to allow for the extraction of soluble metabolites.

  • Clarification: Centrifuge the lysate at high speed (e.g., 15,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Drying: Transfer the supernatant containing the soluble metabolites to a new tube and lyophilize to dryness.

  • NMR Sample Preparation: Re-dissolve the dried extract in deuterium (B1214612) oxide (D₂O) for NMR analysis.

  • NMR Spectroscopy: Acquire ¹³C NMR spectra to identify and quantify the characteristic signals of NAGG.[2] Compare the obtained spectra with that of a chemically synthesized NAGG standard for confirmation.[5]

Protocol 3: Construction of an asnO-gusA Transcriptional Fusion

This protocol is based on established methods for creating reporter fusions in S. meliloti.[6][7]

  • Promoter Amplification: Using PCR, amplify the promoter region of the asnO gene from S. meliloti genomic DNA. Design primers to include appropriate restriction sites.

  • Vector Ligation: Clone the amplified promoter fragment into a suitable suicide vector containing a promoterless gusA (β-glucuronidase) reporter gene (e.g., a derivative of pTH1522). This vector should be replicable in E. coli but not in S. meliloti.[7]

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid amplification and verification by sequencing.

  • Triparental Mating: Transfer the recombinant plasmid from E. coli into the target S. meliloti strain via triparental mating, using a helper E. coli strain carrying a helper plasmid (e.g., from strain MT616).[6]

  • Selection of Recombinants: Select for S. meliloti transconjugants on agar (B569324) plates containing antibiotics appropriate for selecting against E. coli and for the reporter plasmid's resistance marker. Since the plasmid cannot replicate, antibiotic resistance will only be conferred if the plasmid integrates into the genome via homologous recombination at the asnO locus.

  • Verification: Confirm the correct single-crossover integration of the plasmid, creating a transcriptional fusion between the native asnO promoter and the gusA gene, using PCR and sequencing.

  • Reporter Assay: Grow the resulting reporter strain under various osmotic conditions (as per Protocol 5.1) and measure β-glucuronidase activity to quantify gene expression.

Conclusion and Future Directions

The asnO-ngg mediated biosynthetic pathway for NAGG is a critical component of the osmotic stress response in S. meliloti. The unique, non-ribosomal enzymatic machinery highlights the diverse metabolic strategies employed by bacteria for adaptation. For researchers, this pathway offers several avenues for future exploration: elucidating the upstream signaling components that sense osmotic stress and trigger asnO-ngg expression, performing detailed enzymatic characterization of Ngg and AsnO to understand their kinetics and substrate specificities, and exploring the prevalence and role of this pathway in other symbiotic or pathogenic bacteria. For drug development professionals, the specificity of this pathway to bacteria and its importance for survival under stress could make its constituent enzymes potential targets for novel antimicrobial agents.

References

The Role of N-Acetylglutaminylglutamine Amide in Bacterial Osmoprotection: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the face of fluctuating external osmolarity, bacteria have evolved sophisticated mechanisms to maintain cellular turgor and integrity. A key strategy is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular processes at high concentrations. This technical guide provides an in-depth examination of the dipeptide N-Acetylglutaminylglutamine amide (NAGGN), a significant compatible solute in a variety of bacteria. We will explore its biosynthetic pathway, the genetic regulation of its production, its role in osmoprotection, and the experimental methodologies used to study this fascinating molecule. This document is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and potentially exploit this bacterial survival strategy.

Introduction to Bacterial Osmoprotection and NAGGN

Bacteria frequently encounter environments with high concentrations of salts or other solutes, which can lead to a rapid efflux of water from the cytoplasm and cause plasmolysis. To counteract this, bacteria accumulate compatible solutes, which increase the internal osmotic pressure and prevent water loss. Common compatible solutes include amino acids, sugars, and their derivatives.

This compound (NAGGN) is a dipeptide that was first identified in the nitrogen-fixing bacterium Sinorhizobium meliloti under conditions of high osmolarity. Subsequent research has shown its presence and importance in other bacteria, including the opportunistic pathogen Pseudomonas aeruginosa. Unlike some other compatible solutes that can be taken up from the environment, NAGGN is synthesized de novo in response to osmotic stress. Its accumulation has been shown to be crucial for bacterial growth and survival in hyperosmotic environments.

Biosynthesis of this compound

The biosynthetic pathway of NAGGN was elucidated in Sinorhizobium meliloti and involves a two-step enzymatic process encoded by the asnO-ngg gene cluster.

Step 1: Synthesis of N-acetylglutaminylglutamine (NAGG)

The first step is catalyzed by the bifunctional enzyme Ngg. This enzyme possesses two distinct domains. The N-terminal GNAT (GCN5-related N-acetyltransferase) domain catalyzes the N-acetylation of a glutamine molecule. The C-terminal ATP-grasp domain then facilitates the formation of a peptide bond between the N-acetylated glutamine and a second glutamine molecule, resulting in the intermediate N-acetylglutaminylglutamine (NAGG).

Step 2: Amidation of NAGG to form NAGGN

The final step is the amidation of the γ-carboxyl group of the C-terminal glutamine of NAGG. This reaction is catalyzed by AsnO, a glutamine amidotransferase. AsnO transfers an amide group from a donor glutamine molecule to NAGG, completing the synthesis of NAGGN.

NAGGN_Biosynthesis Glutamine1 Glutamine N_Acetylglutamine N-Acetylglutamine Glutamine1->N_Acetylglutamine Glutamine1->N_Acetylglutamine N-acetylation Glutamine2 Glutamine invis1 Glutamine2->invis1 Glutamine3 Glutamine (Amide Donor) invis2 Glutamine3->invis2 N_Acetylglutamine->invis1 NAGG N-Acetylglutaminylglutamine (NAGG) NAGG->invis2 NAGGN This compound (NAGGN) Ngg_GNAT Ngg (GNAT Domain) Ngg_GNAT->Glutamine1 Ngg_ATP_grasp Ngg (ATP-grasp Domain) Ngg_ATP_grasp->invis1 AsnO AsnO (Glutamine Amidotransferase) AsnO->invis2 invis1->NAGG invis1->NAGG Peptide bond formation invis2->NAGGN invis2->NAGGN Amidation

Caption: Biosynthetic pathway of this compound (NAGGN).

Genetic Regulation of NAGGN Synthesis

The synthesis of NAGGN is tightly regulated in response to environmental cues, primarily osmotic stress. The asnO-ngg genes form an operon, and their expression is significantly upregulated in the presence of high concentrations of NaCl and other osmolytes.

This regulation occurs at the transcriptional level. Studies in S. meliloti using an asnO-gus transcriptional fusion have demonstrated a direct correlation between increased external osmolarity and increased β-glucuronidase activity, indicating higher transcription of the operon.[1][2]

Furthermore, the presence of other potent osmoprotectants, such as glycine (B1666218) betaine (B1666868) (GB), can modulate the expression of the asnO-ngg operon. When S. meliloti is grown in a high-salt medium supplemented with GB, the induction of asnO expression is significantly reduced. This suggests a feedback mechanism where the cell prioritizes the energetically less expensive uptake of pre-existing osmoprotectants over the de novo synthesis of NAGGN.

NAGGN_Regulation Osmotic_Stress High Osmotic Stress (e.g., high NaCl) asnO_ngg_operon asnO-ngg operon Osmotic_Stress->asnO_ngg_operon Induces transcription NAGGN_synthesis NAGGN Synthesis asnO_ngg_operon->NAGGN_synthesis Osmoprotection Osmoprotection NAGGN_synthesis->Osmoprotection Glycine_Betaine Exogenous Glycine Betaine Glycine_Betaine->asnO_ngg_operon Reduces induction

Caption: Regulation of NAGGN synthesis in response to osmotic stress and glycine betaine.

Quantitative Data on Osmolyte Accumulation

The accumulation of NAGGN and other compatible solutes is a quantifiable response to osmotic stress. The following table summarizes data from a study on Pseudomonas aeruginosa PAO1, illustrating the changes in intracellular osmolyte concentrations under different conditions.

ConditionNAGGN (nmol/mg of protein)Glutamate (nmol/mg of protein)Trehalose (B1683222) (nmol/mg of protein)Glycine Betaine (nmol/mg of protein)
No additions<1038<10<10
1 mM Glycine Betaine<1036<1050
0.7 M NaCl560260180<10
0.7 M NaCl and 1 mM Glycine Betaine160300<15860

Data adapted from D'Souza-Ault et al. (1993). Roles of this compound and glycine betaine in adaptation of Pseudomonas aeruginosa to osmotic stress. Appl Environ Microbiol. 59(2):473-8.

This data clearly demonstrates that in the absence of an external osmoprotectant, P. aeruginosa accumulates high levels of NAGGN, glutamate, and trehalose in response to high salinity. However, when glycine betaine is available, its uptake is prioritized, and the synthesis of endogenous osmolytes, particularly NAGGN and trehalose, is significantly reduced.

Experimental Protocols

Bacterial Growth and Osmotic Stress Induction

Objective: To cultivate bacteria under controlled osmotic conditions to study the synthesis and accumulation of NAGGN.

Materials:

  • Bacterial strain of interest (e.g., Sinorhizobium meliloti, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., MCAA semisynthetic medium for S. meliloti)

  • NaCl or other non-metabolizable solutes (e.g., KCl, sucrose)

  • Spectrophotometer

  • Incubator shaker

Protocol:

  • Prepare the appropriate growth medium and autoclave.

  • Inoculate a starter culture of the bacterial strain and grow to mid-log phase.

  • Prepare flasks with the growth medium containing varying concentrations of the osmoticum (e.g., 0 M, 0.4 M, 0.6 M NaCl).

  • Inoculate the experimental flasks with the starter culture to a starting OD600 of ~0.1.

  • Incubate the cultures at the optimal temperature and shaking speed for the bacterial strain.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD600) at regular intervals.

  • Harvest cells at the desired growth phase (e.g., mid-log or stationary phase) for further analysis.

Extraction and Analysis of Intracellular Solutes by NMR

Objective: To extract and identify compatible solutes from bacterial cells using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Bacterial cell pellets from cultures grown under different osmotic conditions

  • Ethanol (B145695) (80%)

  • Centrifuge

  • Lyophilizer or vacuum concentrator

  • NMR spectrometer

  • D2O with an internal standard (e.g., TSP)

Protocol:

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellets with a salt solution isotonic to the growth medium to remove extracellular solutes.

  • Extract the intracellular solutes by resuspending the cell pellet in 80% ethanol and incubating at an elevated temperature (e.g., 70°C) for a defined period.

  • Centrifuge the mixture to pellet the cell debris.

  • Collect the supernatant containing the soluble metabolites.

  • Dry the supernatant completely using a lyophilizer or vacuum concentrator.

  • Resuspend the dried extract in D2O containing a known concentration of an internal standard.

  • Analyze the sample using a high-resolution NMR spectrometer (e.g., 1H-NMR, 13C-NMR) to identify and quantify the compatible solutes based on their characteristic chemical shifts.

Gene Expression Analysis using a Reporter Gene Fusion (β-glucuronidase assay)

Objective: To quantify the transcriptional activity of the asnO-ngg operon under different osmotic conditions.

Materials:

  • Bacterial strain containing a transcriptional fusion of the asnO promoter to a reporter gene (e.g., gusA encoding β-glucuronidase).

  • Cell lysis buffer (e.g., containing lysozyme (B549824) and detergents).

  • β-glucuronidase substrate (e.g., p-nitrophenyl-β-D-glucuronide).

  • Stop solution (e.g., Na2CO3).

  • Spectrophotometer.

  • Protein quantification assay kit (e.g., Bradford or BCA).

Protocol:

  • Grow the reporter strain under the desired osmotic conditions.

  • Harvest cells and measure the OD600.

  • Lyse the cells to release the intracellular proteins, including the β-glucuronidase.

  • Quantify the total protein concentration in the cell lysate.

  • Incubate a known amount of cell lysate with the β-glucuronidase substrate at the optimal temperature.

  • Stop the reaction after a defined time period by adding the stop solution.

  • Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm).

  • Calculate the specific activity of β-glucuronidase (e.g., in Miller units) and normalize it to the cell density or protein concentration.

Experimental_Workflow Start Start Bacterial_Culture Bacterial Culture (e.g., S. meliloti) Start->Bacterial_Culture Osmotic_Stress Induce Osmotic Stress (e.g., high NaCl) Bacterial_Culture->Osmotic_Stress Harvest_Cells Harvest Cells Osmotic_Stress->Harvest_Cells Growth_Analysis Growth Curve Analysis Harvest_Cells->Growth_Analysis Metabolite_Extraction Metabolite Extraction Harvest_Cells->Metabolite_Extraction Gene_Expression_Analysis Gene Expression Analysis (Reporter Assay) Harvest_Cells->Gene_Expression_Analysis Data_Interpretation Data Interpretation Growth_Analysis->Data_Interpretation NMR_Analysis NMR Analysis of Solutes Metabolite_Extraction->NMR_Analysis Gene_Expression_Analysis->Data_Interpretation NMR_Analysis->Data_Interpretation

Caption: A generalized experimental workflow for studying NAGGN-mediated osmoprotection.

Conclusion and Future Directions

This compound is a key player in the osmotic stress response of a range of bacteria. Its de novo synthesis, regulated by the asnO-ngg operon, provides a crucial mechanism for maintaining cell viability in hyperosmotic environments. The study of NAGGN and its biosynthetic pathway offers several avenues for future research and potential applications.

For drug development professionals, the enzymes involved in NAGGN synthesis, Ngg and AsnO, represent potential targets for the development of novel antimicrobial agents. Inhibiting the production of this critical osmoprotectant could render pathogenic bacteria more susceptible to osmotic stress, potentially enhancing the efficacy of existing antibiotics or creating new therapeutic strategies.

Further research is needed to fully understand the biophysical mechanisms by which NAGGN stabilizes cellular components and to investigate the prevalence and diversity of this osmoprotection strategy across the bacterial kingdom. Additionally, exploring the potential for engineering bacteria with enhanced NAGGN production could have applications in biotechnology, for example, in improving the robustness of industrial strains to high-solute conditions.

References

N-Acetylglutaminylglutamine Amide (NAGGN): A Key Player in Bacterial Osmotic Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of N-Acetylglutaminylglutamine amide (NAGGN), a crucial dipeptide involved in the bacterial response to osmotic stress. The document details the biosynthetic pathway of NAGGN, the genetic regulation of its production, and its role as a compatible solute. Furthermore, it presents quantitative data on its accumulation and effects on bacterial growth under hyperosmotic conditions, along with detailed experimental protocols for key assays and visualizations of the relevant biological pathways and workflows.

Core Mechanism of Action

Under conditions of high osmolarity, many bacteria accumulate small organic molecules known as compatible solutes or osmolytes to maintain cellular turgor and protect cellular components from denaturation. This compound (NAGGN) is a dipeptide that functions as a potent osmoprotectant in various bacteria, including the soil bacterium Sinorhizobium meliloti and the opportunistic pathogen Pseudomonas aeruginosa.[1][2]

The core mechanism of action of NAGGN revolves around its de novo synthesis and accumulation in the cytoplasm in response to increased external osmolarity. This accumulation raises the internal solute potential of the cell, thereby mitigating the outflow of water and preventing dehydration. The biosynthesis of NAGGN is a specialized, non-ribosomal peptide synthesis pathway encoded by the highly conserved asnO-ngg gene cluster.[1][2]

The NAGGN Biosynthetic Pathway

The synthesis of NAGGN from glutamine occurs in a two-step enzymatic process:

  • Formation of N-acetylglutaminylglutamine (NAGG): The bifunctional enzyme Ngg, an acetyltransferase, catalyzes the formation of the intermediate NAGG from two molecules of glutamine.[1]

  • Amidation to NAGGN: The glutamine amidotransferase AsnO then facilitates the conversion of NAGG to NAGGN by adding an amide group.[1]

This pathway is distinct from canonical non-ribosomal peptide synthesis and represents a unique enzymatic machinery for dipeptide formation in bacteria.

Regulation of NAGGN Synthesis under Osmotic Stress

The expression of the asnO-ngg operon is tightly regulated by the external osmotic environment. High concentrations of salts, such as NaCl, or other osmolytes like sucrose (B13894) and KCl, lead to a significant upregulation of asnO gene expression.[3] This transcriptional induction directly correlates with the intracellular accumulation of NAGGN, highlighting a primary mechanism of osmotic stress response.[1][3] The presence of other potent osmoprotectants, such as glycine (B1666218) betaine (B1666868) (GB), can modulate and reduce the expression of the asnO-ngg cluster, suggesting a feedback mechanism or a preferential hierarchy in osmolyte utilization.[3]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the induction of NAGGN synthesis and its effect on bacterial growth under osmotic stress, primarily in Sinorhizobium meliloti.

Table 1: Osmotic Induction of asnO Gene Expression

NaCl Concentration (M)Relative β-Glucuronidase Activity (Miller Units)
0~50
0.1~150
0.2~400
0.3~700
0.4~1100
0.5~1200
0.6~1150

Data extracted and estimated from graphical representations in Sagot et al., 2010.[3]

Table 2: Effect of NAGGN Synthesis on Bacterial Growth under Osmotic Stress

StrainNaCl Concentration (M)Growth (OD600 at stationary phase)
Wild-Type (Rm2011)0~1.8
asnO Mutant (AsnO°)0~1.8
Wild-Type (Rm2011)0.4~1.2
asnO Mutant (AsnO°)0.4~0.6
Wild-Type (Rm2011)0.6~0.4
asnO Mutant (AsnO°)0.6~0.1

Data extracted and estimated from graphical representations in Sagot et al., 2010.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAGGN's mechanism of action.

Analysis of Bacterial Growth under Osmotic Stress

This protocol describes the procedure for comparing the growth kinetics of wild-type and mutant bacterial strains under varying osmotic conditions.

Materials:

  • Bacterial strains (e.g., S. meliloti wild-type and asnO mutant)

  • Liquid growth medium (e.g., MCAA medium)

  • Sterile NaCl solutions of varying concentrations

  • Spectrophotometer

  • Sterile culture flasks or tubes

  • Incubator shaker

Procedure:

  • Prepare overnight cultures: Inoculate single colonies of the wild-type and mutant strains into 5 mL of the appropriate liquid growth medium. Incubate overnight at the optimal temperature with shaking.

  • Standardize inocula: The following day, measure the optical density at 600 nm (OD600) of the overnight cultures. Dilute the cultures in fresh medium to a standardized OD600 of approximately 0.05.

  • Set up experimental cultures: Prepare a series of culture flasks containing the growth medium supplemented with different concentrations of NaCl (e.g., 0 M, 0.4 M, 0.6 M).

  • Inoculate experimental cultures: Inoculate the flasks with the standardized bacterial cultures at a 1:100 dilution.

  • Incubate and monitor growth: Incubate the cultures at the optimal temperature with shaking. At regular time intervals (e.g., every 2-4 hours), withdraw an aliquot from each culture and measure the OD600 using a spectrophotometer.

  • Plot growth curves: Plot the OD600 values against time to generate growth curves for each strain under each condition.

β-Glucuronidase (GUS) Assay for Gene Expression Analysis

This protocol details the measurement of promoter activity using a transcriptional fusion of the promoter of interest (e.g., asnO promoter) to the gusA reporter gene.

Materials:

  • Bacterial strain containing the promoter-gusA fusion (e.g., S. meliloti AsnO°)

  • Liquid growth medium

  • Osmolytes (e.g., NaCl, KCl, sucrose)

  • Lysis buffer (e.g., 50 mM sodium phosphate (B84403) pH 7.0, 10 mM β-mercaptoethanol, 10 mM EDTA, 0.1% Triton X-100)

  • p-Nitrophenyl β-D-glucuronide (PNPG) solution (substrate)

  • Sodium carbonate (Na2CO3) solution (stop solution)

  • Spectrophotometer or microplate reader

Procedure:

  • Culture preparation: Grow the bacterial strain containing the gusA fusion in liquid medium supplemented with various concentrations of the desired osmolyte for a defined period (e.g., 24 hours).

  • Cell harvesting and lysis: Harvest a defined volume of the culture by centrifugation. Resuspend the cell pellet in lysis buffer. Lyse the cells using a suitable method (e.g., sonication, bead beating, or chemical lysis).

  • Clarify lysate: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the soluble proteins.

  • Protein quantification: Determine the total protein concentration of the lysate using a standard method (e.g., Bradford assay).

  • Enzymatic reaction: In a microplate or cuvette, mix a standardized amount of protein lysate with the PNPG substrate solution.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time, allowing the GUS enzyme to cleave the PNPG substrate, which produces a yellow-colored product (p-nitrophenol).

  • Stop reaction: Stop the reaction by adding the Na2CO3 solution.

  • Measure absorbance: Measure the absorbance of the product at 405 nm.

  • Calculate activity: Calculate the β-glucuronidase activity, typically expressed in Miller units, normalized to the protein concentration and reaction time.

NMR Spectroscopy for Osmolyte Analysis

This protocol outlines the general steps for the extraction and analysis of intracellular osmolytes like NAGGN using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Bacterial cell culture grown under osmotic stress

  • Extraction solvent (e.g., cold 80% ethanol)

  • Deuterated water (D2O)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Cell harvesting: Rapidly harvest bacterial cells from the culture medium by centrifugation at a low temperature to quench metabolic activity.

  • Metabolite extraction: Resuspend the cell pellet in a pre-chilled extraction solvent (e.g., 80% ethanol). Incubate on ice to allow for the extraction of small soluble metabolites.

  • Remove cell debris: Centrifuge the mixture to pellet the cell debris and macromolecules.

  • Dry the extract: Transfer the supernatant containing the metabolites to a new tube and dry it completely, for example, using a speed vacuum concentrator.

  • Resuspend for NMR: Resuspend the dried extract in a known volume of D2O. D2O is used as the solvent for NMR analysis as it does not produce a large solvent signal in the 1H NMR spectrum.

  • Transfer to NMR tube: Transfer the resuspended sample to an NMR tube.

  • NMR data acquisition: Acquire 1H NMR spectra using a high-resolution NMR spectrometer.

  • Data analysis: Process the NMR spectra to identify and quantify the signals corresponding to NAGGN and other accumulated osmolytes by comparing the chemical shifts and signal integrals to known standards.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

NAGGN_Biosynthesis_Pathway Glutamine1 Glutamine Ngg Ngg (Acetyltransferase) Glutamine1->Ngg Glutamine2 Glutamine Glutamine2->Ngg NAGG N-acetylglutaminylglutamine (NAGG) AsnO AsnO (Glutamine amidotransferase) NAGG->AsnO NAGGN This compound (NAGGN) Ngg->NAGG Acetylation & Peptide bond formation AsnO->NAGGN Amidation

NAGGN Biosynthetic Pathway

Osmotic_Stress_Signaling OsmoticStress High Osmotic Stress (e.g., High NaCl) Signal Intracellular Signal OsmoticStress->Signal asnO_ngg asnO-ngg operon Signal->asnO_ngg Upregulation Transcription Transcription & Translation asnO_ngg->Transcription Enzymes Ngg and AsnO enzymes Transcription->Enzymes NAGGN_synthesis NAGGN Synthesis Enzymes->NAGGN_synthesis Osmoprotection Cellular Osmoprotection NAGGN_synthesis->Osmoprotection Experimental_Workflow_GUS_Assay Start Start: Bacterial Culture with promoter-gusA fusion Incubate Incubate with/without Osmotic Stressor Start->Incubate Harvest Harvest Cells Incubate->Harvest Lyse Cell Lysis Harvest->Lyse Centrifuge Centrifuge to get Crude Protein Extract Lyse->Centrifuge Reaction Incubate Extract with PNPG Substrate Centrifuge->Reaction Stop Stop Reaction Reaction->Stop Measure Measure Absorbance at 405 nm Stop->Measure End End: Calculate GUS Activity Measure->End

References

Chemical structure and properties of N-Acetylglutaminylglutamine amide.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide amide that plays a crucial role in the survival of various bacteria under conditions of high osmolarity. Its accumulation as a compatible solute allows microorganisms to maintain cellular turgor and function in hyperosmotic environments. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological significance of NAGGN. It details the enzymatic biosynthesis of this molecule and the regulatory mechanisms governing its production in response to osmotic stress. Furthermore, this document outlines key experimental protocols for the study of NAGGN, including its detection and the analysis of its biosynthetic pathway.

Chemical Structure and Properties

This compound is a dipeptide composed of two glutamine residues, where the N-terminus of the first glutamine is acetylated, and the C-terminus of the second glutamine is amidated.

Chemical Identifiers:

  • IUPAC Name: (2S)-2-[[(2S)-2-acetamido-5-amino-5-oxopentanoyl]amino]pentanediamide[1]

  • CAS Number: 123199-99-5[1][2]

  • Molecular Formula: C₁₂H₂₁N₅O₅[1][2]

  • Synonyms: NAGGN, N-Ac-Gln-Gln-amide, N2-Acetyl-L-glutaminyl-L-glutamamide[1][2][3]

The structural formula of this compound is presented below:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for researchers working on its synthesis, formulation, and biological applications.

PropertyValueSource
Molecular Weight 315.33 g/mol [1][2]
Exact Mass 315.15426879 Da[1]
Density 1.304 g/cm³[2]
LogP -0.12510[2]
Boiling Point 933.9 °C at 760 mmHg[2]
Flash Point 518.6 °C[2]
Vapor Pressure 0 mmHg at 25°C[2]

Biological Role and Significance

This compound is a compatible solute, also known as an osmoprotectant, accumulated by a variety of bacteria to counteract the deleterious effects of high osmotic stress.[4][5] Its primary function is to maintain cell turgor and protect cellular components from denaturation in environments with low water activity. The accumulation of NAGGN has been observed in bacteria from diverse habitats, including marine, symbiotic, and pathogenic species, highlighting its ecological importance.[4] Studies have shown that the inability to synthesize NAGGN can impair bacterial growth in high-salt conditions.[4]

Biosynthesis and Regulation

The biosynthesis of this compound is a two-step enzymatic process mediated by a conserved gene cluster, asnO-ngg.[4] The expression of this gene cluster is induced by increased osmolarity.[4]

Enzymatic Pathway

The synthesis of NAGGN involves two key enzymes:

  • Ngg: This bifunctional enzyme, a GCN5-related N-acetyltransferase, first catalyzes the N-acetylation of a glutamine molecule. Subsequently, it facilitates the formation of a peptide bond with a second glutamine molecule, producing the intermediate N-acetylglutaminylglutamine (NAGG).[4]

  • AsnO: This enzyme, a glutamine amidotransferase, then transfers the amide group from a free glutamine molecule to the C-terminal carboxyl group of NAGG, resulting in the final product, this compound.[4]

The biosynthetic pathway can be visualized as follows:

NAGGN_Biosynthesis cluster_step1 Step 1: Ngg Enzyme cluster_step2 Step 2: AsnO Enzyme Glutamine1 Glutamine NAGG N-Acetylglutaminylglutamine (NAGG) Glutamine1->NAGG Acetylation & Peptide Bond Formation Glutamine2 Glutamine Glutamine2->NAGG Glutamine3 Glutamine NAGGN N-Acetylglutaminylglutamine amide (NAGGN) Glutamine3->NAGGN Amidation NAGG->NAGGN

Caption: Biosynthetic pathway of this compound.

Regulation of Biosynthesis

The synthesis of NAGGN is tightly regulated at the transcriptional level in response to environmental osmolarity. High concentrations of salts such as NaCl and KCl, as well as non-ionic osmolytes like sucrose, induce the expression of the asnO-ngg operon.[4] Conversely, the presence of other potent osmoprotectants, such as glycine (B1666218) betaine, can repress the expression of these genes, suggesting a feedback mechanism to conserve cellular resources when alternative osmoprotectants are available.[4]

The regulatory network governing NAGGN synthesis can be represented as follows:

NAGGN_Regulation OsmoticStress High Osmotic Stress (e.g., high NaCl, KCl, Sucrose) asnO_ngg asnO-ngg gene cluster OsmoticStress->asnO_ngg Induces expression GlycineBetaine Glycine Betaine (Exogenous Osmoprotectant) GlycineBetaine->asnO_ngg Represses expression NAGGN_Synth NAGGN Biosynthesis asnO_ngg->NAGGN_Synth Encodes enzymes CellularProtection Cellular Osmoprotection NAGGN_Synth->CellularProtection Produces NAGGN for

Caption: Regulation of this compound biosynthesis.

Experimental Protocols

Detection and Quantification by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and quantification of intracellular solutes like NAGGN.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest in a defined minimal medium with and without osmotic stress (e.g., addition of 0.5 M NaCl).

  • Cell Harvesting: Harvest bacterial cells in the late exponential phase by centrifugation at 4°C.

  • Extraction of Solutes: Extract intracellular solutes using a suitable method, such as the Bligh-Dyer extraction or by suspending the cell pellet in 70% ethanol (B145695) and incubating at 70°C for 30 minutes.

  • Sample Preparation: Lyophilize the supernatant containing the soluble metabolites and resuspend in D₂O for NMR analysis.

  • NMR Analysis: Acquire ¹H and ¹³C NMR spectra. The characteristic peaks of NAGGN can be identified by comparison with a purified standard or by detailed 2D NMR experiments (e.g., COSY, HSQC). Quantification can be achieved by integrating the signal intensities of specific NAGGN resonances relative to an internal standard of known concentration.

Gene Expression Analysis using β-Glucuronidase (GUS) Reporter Fusions

To study the regulation of the asnO-ngg operon, a transcriptional fusion of its promoter to a reporter gene, such as gusA (encoding β-glucuronidase), can be constructed.

Methodology:

  • Construction of Reporter Strain: Clone the promoter region of the asnO-ngg operon upstream of the gusA gene in a suitable vector and introduce it into the bacterial strain of interest.

  • Culture Conditions: Grow the reporter strain under various osmotic conditions (e.g., different concentrations of NaCl, KCl, or sucrose) and in the presence or absence of other osmoprotectants like glycine betaine.

  • Cell Lysis: Harvest cells at a specific growth phase and lyse them using a suitable method (e.g., sonication or enzymatic digestion with lysozyme).

  • GUS Assay:

    • Prepare a reaction mixture containing the cell lysate, a phosphate (B84403) buffer (pH 7.0), and the substrate p-nitrophenyl-β-D-glucuronide (PNPG).

    • Incubate the reaction at 37°C.

    • Stop the reaction by adding a sodium carbonate solution.

    • Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the specific β-glucuronidase activity and normalize it to the total protein concentration in the cell lysate.

The general workflow for this experimental approach is outlined below:

GUS_Assay_Workflow Start Start: Reporter Strain Culture Culture Grow under different osmotic conditions Start->Culture Harvest Harvest Cells Culture->Harvest Lyse Cell Lysis Harvest->Lyse Assay Perform β-Glucuronidase Assay (with PNPG) Lyse->Assay Measure Measure Absorbance at 405 nm Assay->Measure Analyze Calculate Specific Activity Measure->Analyze End End: Gene Expression Data Analyze->End

Caption: Workflow for analyzing gene expression using a β-glucuronidase reporter assay.

Conclusion

This compound is a vital compatible solute for many bacteria, enabling their survival in osmotically challenging environments. Understanding its chemical properties, biosynthetic pathway, and regulatory mechanisms is crucial for various fields, including microbial ecology, physiology, and the development of novel antimicrobial strategies that could target these essential survival pathways. The experimental protocols detailed in this guide provide a solid foundation for researchers to investigate the role of NAGGN in their specific systems of interest.

References

The Physiological Relevance of N-acetylglutaminylglutamine amide (NAGGN) in Pseudomonas aeruginosa: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, renowned for its metabolic versatility and intrinsic resistance to a wide array of antibiotics. Its ability to thrive in diverse and osmotically challenging environments, including the human host, is crucial to its success as a pathogen. A key component of its adaptation to hyperosmotic conditions is the synthesis and accumulation of the dipeptide N-acetylglutaminylglutamine amide (NAGGN). This technical guide provides an in-depth examination of the physiological relevance of NAGGN in P. aeruginosa, consolidating current knowledge on its biosynthesis, regulation, and role in stress tolerance and pathogenesis. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers investigating this important metabolic pathway.

Introduction

Pseudomonas aeruginosa is a Gram-negative bacterium responsible for a wide range of opportunistic infections, particularly in immunocompromised individuals and those with cystic fibrosis (CF)[1]. The bacterium's ability to persist in the high osmolarity environment of the CF lung underscores the importance of its osmoadaptive mechanisms[2]. One of the primary strategies employed by P. aeruginosa to counteract osmotic stress is the intracellular accumulation of compatible solutes, which helps to maintain turgor pressure and cellular integrity without interfering with essential metabolic processes[3].

Among the compatible solutes synthesized by P. aeruginosa, the dipeptide this compound (NAGGN) has been identified as a major player[4][5]. The accumulation of NAGGN is tightly regulated in response to increased external osmolarity[5]. This guide delves into the molecular mechanisms underpinning the physiological role of NAGGN, from its genetic basis and biosynthetic pathway to its significance in the broader context of P. aeruginosa's adaptability and potential virulence.

The NAGGN Metabolic Pathways

Biosynthesis of NAGGN

The biosynthesis of NAGGN in P. aeruginosa is a two-step enzymatic process encoded by the asnO-ngg operon[5][6][7]. The synthesis is initiated from the amino acid glutamine.

  • Step 1: Formation of N-acetylglutaminylglutamine (NAGG): The bifunctional enzyme Ngg catalyzes the formation of a dipeptide bond between two glutamine molecules and the subsequent acetylation of the N-terminal glutamine.

  • Step 2: Amidation to form NAGGN: The AsnO enzyme, a glutamine amidotransferase, catalyzes the final step, which is the amidation of the C-terminal glutamine of NAGG to produce NAGGN[5][6][7].

The genes encoding these enzymes, ngg (PA3460) and asnO (PA3459), are upregulated in response to osmotic stress, indicating that the synthesis of NAGGN is a key osmoadaptive response[3].

NAGGN_Biosynthesis Gln1 Glutamine Ngg Ngg (PA3460) Gln1->Ngg Gln2 Glutamine Gln2->Ngg NAGG N-acetylglutaminylglutamine (NAGG) AsnO AsnO (PA3459) NAGG->AsnO NAGGN This compound (NAGGN) Ngg->NAGG Acetylation & Dipeptide formation AsnO->NAGGN Amidation NAGGN_Degradation NAGGN This compound (NAGGN) Dipeptidase Putative Dipeptidase NAGGN->Dipeptidase NAcGln N-acetylglutamine Deacetylase Putative Deacetylase NAcGln->Deacetylase Gln1 Glutamine Gln2 Glutamine Acetate Acetate Dipeptidase->NAcGln Dipeptidase->Gln1 Deacetylase->Gln2 Deacetylase->Acetate NAGGN_Regulation OsmoticStress High Osmotic Stress (e.g., NaCl, Sucrose) TCS Two-Component System (putative) OsmoticStress->TCS asnO_ngg asnO-ngg operon TCS->asnO_ngg Activates transcription NAGGN_Synth NAGGN Synthesis asnO_ngg->NAGGN_Synth GB Glycine Betaine (exogenous) GB->asnO_ngg Represses transcription Mutant_Construction_Workflow Start Start: Design Primers PCR_US_DS PCR Amplify Upstream & Downstream Flanking Regions Start->PCR_US_DS SOE_PCR Splicing by Overlap Extension (SOE) PCR PCR_US_DS->SOE_PCR Ligate Ligate Deletion Cassette into pEX18Tc Suicide Vector SOE_PCR->Ligate Transform_Ecoli Transform E. coli S17-1 Ligate->Transform_Ecoli Conjugate Conjugate with P. aeruginosa PAO1 Transform_Ecoli->Conjugate Select_Merodiploids Select for Merodiploids (e.g., on Tetracycline) Conjugate->Select_Merodiploids Counterselect Counter-select for Allelic Exchange (on Sucrose Agar) Select_Merodiploids->Counterselect Verify Verify Deletion by Colony PCR and Sequencing Counterselect->Verify End End: ΔasnO-ngg Mutant Verify->End

References

Genetic Basis of N-Acetylglutaminylglutamine Amide Synthesis: A Technical Guide on the Roles of asnO and ngg Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide that plays a crucial role in the adaptation of various bacteria to osmotic stress. Its synthesis is orchestrated by the asnO-ngg gene cluster, which encodes two key enzymes: a GCN5-related N-acetyltransferase (Ngg) and a glutamine amidotransferase (AsnO). This technical guide provides an in-depth analysis of the genetic and biochemical basis of NAGGN synthesis, focusing on the functions of the asnO and ngg genes. We will explore the biosynthetic pathway, the regulation of gene expression under osmotic stress, and detailed experimental protocols for studying this system. This document is intended to be a comprehensive resource for researchers in microbiology, biochemistry, and drug development who are interested in bacterial stress response mechanisms and potential targets for antimicrobial strategies.

Introduction

The ability of bacteria to survive and proliferate in environments with fluctuating osmolarity is critical for their lifecycle, from soil-dwelling microbes to pathogenic bacteria colonizing a host.[1] One of the key strategies employed by bacteria to counteract high osmotic stress is the intracellular accumulation of compatible solutes, also known as osmolytes.[2] These small organic molecules can be accumulated to high concentrations without interfering with cellular processes.[2]

This compound (NAGGN) is an unusual dipeptide that was first identified as a major osmolyte in the nitrogen-fixing bacterium Sinorhizobium meliloti when grown under high salt conditions.[3][4] Subsequent studies have shown that the ability to synthesize and accumulate NAGGN is conserved among a wide range of bacteria, highlighting its ecological importance.[1][3] The biosynthesis of this osmoprotectant is dependent on the products of the asnO-ngg gene cluster.[3] Understanding the genetic and biochemical intricacies of this pathway is crucial for elucidating bacterial stress adaptation and may provide novel avenues for the development of antimicrobial agents that target these survival mechanisms.

The NAGGN Biosynthetic Pathway

The synthesis of NAGGN is a two-step enzymatic process catalyzed by the proteins encoded by the ngg and asnO genes, which are typically organized in an operon.[3]

  • Step 1: Synthesis of N-acetylglutaminylglutamine (NAGG) : The first step is catalyzed by the Ngg protein, a bifunctional enzyme belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily.[3] Ngg utilizes two molecules of L-glutamine. It first catalyzes the N-acetylation of one glutamine molecule and then facilitates the formation of a peptide bond with a second glutamine molecule, resulting in the intermediate N-acetylglutaminylglutamine (NAGG).[3]

  • Step 2: Amidation of NAGG to form NAGGN : The second and final step is the amidation of the γ-carboxyl group of the C-terminal glutamine residue of NAGG. This reaction is catalyzed by the AsnO protein, which is a member of the glutamine amidotransferase family.[3] AsnO transfers an amide group from a donor molecule, typically glutamine, to NAGG, thereby forming the final product, this compound (NAGGN).[3]

Strains of S. meliloti with inactivated asnO or ngg genes are unable to produce NAGGN and exhibit a significant growth defect in high osmolarity environments, demonstrating the critical role of this pathway in osmoprotection.[3][4]

NAGGN_Biosynthesis Glutamine1 2x L-Glutamine NAGG N-acetylglutaminylglutamine (NAGG) Glutamine1->NAGG Acetyl-CoA NAGGN This compound (NAGGN) NAGG->NAGGN Ngg Ngg (Acetyltransferase) Ngg->Glutamine1 AsnO AsnO (Glutamine amidotransferase) AsnO->NAGG Glutamate L-Glutamate AsnO->Glutamate Glutamine2 L-Glutamine Glutamine2->AsnO

Biosynthesis of NAGGN.

Genetic Regulation of the asnO-ngg Operon

The expression of the asnO-ngg gene cluster is tightly regulated in response to environmental cues, primarily osmotic stress. In S. meliloti, the transcription of the asnO-ngg operon is significantly induced upon exposure to high concentrations of salt, such as sodium chloride (NaCl), as well as other osmolytes like potassium chloride (KCl) and sucrose.[5] This induction of gene expression correlates with the intracellular accumulation of NAGGN, confirming that this pathway is a key component of the osmotic stress response.[3][5]

Interestingly, the presence of an exogenous osmoprotectant, such as glycine (B1666218) betaine, can repress the induction of the asnO-ngg operon even under high salt conditions.[5] This suggests a feedback mechanism where the cell can downregulate the energetically expensive de novo synthesis of NAGGN when a suitable osmoprotectant is available from the environment.

While the direct transcriptional regulators of the asnO-ngg operon in response to osmotic stress have not been fully elucidated, it is clear that a sophisticated sensory and signaling network is in place to modulate its expression. Further research is required to identify the specific sensor kinases, response regulators, and other transcription factors that directly bind to the promoter region of the asnO-ngg operon to control its transcription.

Regulation_of_asnO_ngg OsmoticStress High Osmotic Stress (e.g., NaCl, KCl, Sucrose) SignalingCascade Signal Transduction Pathway (Putative) OsmoticStress->SignalingCascade Sensed by cell asnO_ngg asnO-ngg operon SignalingCascade->asnO_ngg Induces transcription Ngg_AsnO Ngg and AsnO proteins asnO_ngg->Ngg_AsnO Transcription & Translation NAGGN_synthesis NAGGN Synthesis Ngg_AsnO->NAGGN_synthesis Osmoprotection Osmoprotection NAGGN_synthesis->Osmoprotection GlycineBetaine Exogenous Glycine Betaine GlycineBetaine->SignalingCascade Represses induction

Regulation of asnO-ngg expression.

Quantitative Data

The following table summarizes the quantitative data on the induction of asnO gene expression in S. meliloti under various osmotic stress conditions, as measured by β-glucuronidase activity from an asnO-gusA transcriptional fusion.

ConditionOsmolyte Concentrationβ-Glucuronidase Activity (Miller Units)Fold Induction (approx.)Reference
Control 0 M NaCl~501[5]
NaCl Stress 0.1 M NaCl~1503[5]
0.2 M NaCl~3006[5]
0.3 M NaCl~50010[5]
0.4 M NaCl~70014[5]
0.5 M NaCl~80016[5]
KCl Stress 0.5 M KCl~60012[5]
Sucrose Stress 0.5 M Sucrose~4509[5]
Glycine Betaine 0.4 M NaCl + 1mM GB~2004[5]
0.6 M NaCl + 1mM GB~3006[5]

Experimental Protocols

β-Glucuronidase (GUS) Assay for Gene Expression Analysis

This protocol is adapted for measuring the activity of the GUS reporter gene fused to the asnO promoter to quantify gene expression under different osmotic conditions.

Materials:

  • Bacterial cell cultures grown under desired conditions

  • GUS Extraction Buffer: 50 mM sodium phosphate (B84403) buffer (pH 7.0), 10 mM β-mercaptoethanol, 0.1% Triton X-100, 10 mM EDTA

  • 4-Methylumbelliferyl-β-D-glucuronide (MUG) substrate solution (1 mM in extraction buffer)

  • Stop Buffer: 0.2 M Na₂CO₃

  • Fluorometer

Procedure:

  • Harvest bacterial cells by centrifugation at 4°C.

  • Resuspend the cell pellet in GUS Extraction Buffer.

  • Lyse the cells by sonication or by three cycles of freeze-thaw in liquid nitrogen.

  • Clarify the lysate by centrifugation to remove cell debris.

  • Add a known volume of the cell extract to a pre-warmed MUG substrate solution.

  • Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding the Stop Buffer.

  • Measure the fluorescence of the product, 4-methylumbelliferone (B1674119) (4-MU), using a fluorometer with an excitation wavelength of 365 nm and an emission wavelength of 455 nm.

  • Quantify the protein concentration of the cell extract using a standard method (e.g., Bradford assay).

  • Calculate the GUS activity in Miller Units (proportional to fluorescence intensity per minute per milligram of protein).

GUS_Assay_Workflow Start Start: Bacterial Culture Harvest Harvest Cells (Centrifugation) Start->Harvest Lyse Cell Lysis (Sonication/Freeze-Thaw) Harvest->Lyse Clarify Clarify Lysate (Centrifugation) Lyse->Clarify Incubate Incubate with MUG Substrate (37°C) Clarify->Incubate ProteinQuant Protein Quantification (e.g., Bradford Assay) Clarify->ProteinQuant Stop Stop Reaction (Add Stop Buffer) Incubate->Stop Measure Measure Fluorescence (Ex: 365nm, Em: 455nm) Stop->Measure Calculate Calculate GUS Activity (Miller Units) Measure->Calculate ProteinQuant->Calculate

GUS Assay Workflow.
NMR Spectroscopy for Osmolyte Analysis

This protocol provides a general workflow for the extraction and analysis of intracellular osmolytes, including NAGGN, using Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • Bacterial cell cultures

  • Extraction Solvent: e.g., 80% ethanol

  • Deuterated water (D₂O)

  • NMR spectrometer

Procedure:

  • Rapidly harvest a large volume of bacterial culture by centrifugation.

  • Quench the metabolism by immediately freezing the cell pellet in liquid nitrogen.

  • Extract the intracellular metabolites by resuspending the frozen pellet in a pre-chilled extraction solvent.

  • Lyse the cells (e.g., by bead beating or sonication) and incubate to allow for complete extraction.

  • Remove cell debris by centrifugation.

  • Dry the supernatant containing the osmolytes, for example, by vacuum centrifugation.

  • Resuspend the dried extract in D₂O for NMR analysis.

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Identify and quantify the osmolytes by comparing the chemical shifts and signal intensities to known standards and internal references.

Enzyme Kinetics of AsnO and Ngg

A detailed biochemical characterization of the AsnO and Ngg enzymes, including the determination of their kinetic parameters (Km and Vmax) for their respective substrates, is an area that requires further investigation. Such studies would provide valuable insights into the efficiency and regulation of the NAGGN biosynthetic pathway at the enzymatic level. Standard enzyme assays, coupled with techniques like HPLC or spectrophotometry to monitor substrate consumption or product formation, could be employed for this purpose.

Conclusion and Future Directions

The asnO-ngg gene cluster is a key determinant for the synthesis of the osmoprotectant this compound in a wide range of bacteria. The encoded enzymes, Ngg and AsnO, catalyze a two-step pathway that is crucial for bacterial survival under high osmotic stress. The expression of this operon is tightly regulated by the osmotic conditions of the environment.

While significant progress has been made in understanding the genetics and general biochemistry of NAGGN synthesis, several areas warrant further investigation:

  • Enzyme Kinetics: Detailed kinetic studies of AsnO and Ngg are needed to understand the catalytic efficiency and substrate specificity of these enzymes.

  • Signaling Pathway: The identification of the specific transcriptional regulators and the upstream signaling cascade that control the asnO-ngg operon in response to osmotic stress is a critical next step.

  • Drug Development: Given the importance of osmoprotection for bacterial survival, especially in pathogenic species, the enzymes of the NAGGN biosynthetic pathway represent potential targets for the development of novel antimicrobial agents.

This technical guide provides a solid foundation for researchers to delve deeper into the fascinating biology of bacterial osmoprotection and to explore the potential of the NAGGN synthesis pathway as a target for therapeutic intervention.

References

N-Acetylglutaminylglutamine Amide (NAGGN): A Comprehensive Technical Guide on its Natural Sources, Biosynthesis, and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a modified dipeptide that has garnered significant interest within the scientific community for its role as a compatible solute in various microorganisms. Compatible solutes, or osmolytes, are small organic molecules that accumulate in the cytoplasm of cells in response to osmotic stress, helping to maintain cell turgor and protein stability without interfering with normal cellular processes. This technical guide provides an in-depth overview of the natural sources of NAGGN, the organisms that produce it, its biosynthetic pathway, and the regulatory mechanisms that govern its production. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, biochemistry, and drug development who are interested in bacterial stress response mechanisms and potential targets for antimicrobial strategies.

Natural Sources and Producing Organisms

This compound is not a ubiquitously distributed metabolite; its presence has been identified in a specific subset of bacteria, primarily as a response to hyperosmotic conditions. The accumulation of NAGGN is a key strategy for these organisms to survive and thrive in environments with high salt concentrations.

The primary organisms known to synthesize and accumulate NAGGN include:

  • Sinorhizobium meliloti : A soil bacterium known for its symbiotic relationship with alfalfa, it was in this organism that NAGGN was first discovered. S. meliloti accumulates significant quantities of NAGGN when grown in media with high osmolarity.

  • Pseudomonas aeruginosa : An opportunistic human pathogen, P. aeruginosa utilizes NAGGN as one of its major osmolytes to adapt to the osmotic challenges encountered during infection and in various environmental niches.

  • Pseudomonas fluorescens : A common non-pathogenic saprophyte, this bacterium also produces NAGGN to cope with osmotic stress in the soil and on plant surfaces.

  • Pseudomonas protegens : A biocontrol agent used in agriculture, P. protegens relies on NAGGN for its survival and efficacy in high-osmolarity soil environments.

The synthesis of NAGGN is a conserved trait among a variety of bacteria with different lifestyles, including marine, symbiotic, and pathogenic bacteria, highlighting its ecological importance in osmoprotection.

Quantitative Data on NAGGN Accumulation

OrganismConditionOsmolyteIntracellular ConcentrationReference
Sinorhizobium melilotiLow OsmolarityNAGGN< 0.05 µmol/mg of protein[1]
Sinorhizobium melilotiHigh Osmolarity (0.5 M NaCl)NAGGN120 mM[1]
Sinorhizobium melilotiHigh Osmolarity (0.5 M NaCl)Glutamate187 mM[1]
Sinorhizobium meliloti2-hour osmotic upshift (0.5 M NaCl)Glutamate0.55 µmol/mg of protein[1]

Note: The data presented here is based on available literature and may not be exhaustive. Further research is required to quantify NAGGN levels in other producing organisms under various stress conditions.

Biosynthesis of this compound

The biosynthesis of NAGGN is a non-ribosomal peptide synthesis (NRPS) pathway, meaning it is not synthesized by the ribosome, the cellular machinery responsible for protein synthesis. Instead, it is a two-step enzymatic process catalyzed by proteins encoded by the highly conserved asnO-ngg gene cluster.

Step 1: Formation of N-acetylglutaminylglutamine (NAGG)

The first step is catalyzed by the bifunctional enzyme Ngg. This enzyme possesses two distinct catalytic domains:

  • N-acetyltransferase domain: This domain catalyzes the transfer of an acetyl group from acetyl-CoA to the alpha-amino group of a glutamine molecule, forming N-acetylglutamine.

  • Peptide synthetase domain: This domain then facilitates the formation of a peptide bond between the N-acetylglutamine and a second glutamine molecule, resulting in the intermediate, N-acetylglutaminylglutamine (NAGG).

Step 2: Amidation of NAGG to form NAGGN

The second and final step is catalyzed by the glutamine amidotransferase AsnO. This enzyme transfers an amide group from a donor molecule, typically another glutamine, to the gamma-carboxyl group of the second glutamine residue in NAGG. This amidation reaction converts NAGG into the final product, this compound (NAGGN).

Diagram of the NAGGN Biosynthetic Pathway

NAGGN_Biosynthesis Glutamine1 Glutamine Ngg Ngg (Bifunctional Enzyme) Glutamine1->Ngg AcetylCoA Acetyl-CoA AcetylCoA->Ngg NAcetylglutamine N-Acetylglutamine NAcetylglutamine->Ngg Glutamine2 Glutamine Glutamine2->Ngg NAGG N-Acetylglutaminylglutamine (NAGG) AsnO AsnO (Amidotransferase) NAGG->AsnO Glutamine3 Glutamine (Amide Donor) Glutamine3->AsnO NAGGN This compound (NAGGN) Ngg->NAcetylglutamine N-acetylation Ngg->NAGG Peptide Bond Formation AsnO->NAGGN Amidation AlgU_Regulation OsmoticStress High Osmotic Stress EnvelopeStress Envelope Stress OsmoticStress->EnvelopeStress AlgW AlgW (Protease) EnvelopeStress->AlgW activates MucA_AlgU MucA-AlgU Complex (Inactive) AlgW->MucA_AlgU cleaves MucA MucA_degraded Degraded MucA MucA_AlgU->MucA_degraded AlgU_active Active AlgU MucA_AlgU->AlgU_active releases asnO_ngg asnO-ngg operon AlgU_active->asnO_ngg activate transcription RNAP RNA Polymerase RNAP->asnO_ngg activate transcription NAGGN_synthesis NAGGN Synthesis asnO_ngg->NAGGN_synthesis NMR_Workflow Culture Bacterial Culture Stress Osmotic Stress Induction Culture->Stress Harvest Cell Harvesting (Centrifugation) Stress->Harvest Quench Metabolic Quenching Harvest->Quench Extract Metabolite Extraction (Ethanol) Quench->Extract Dry Drying Extract->Dry NMR_prep NMR Sample Preparation (D2O + Standard) Dry->NMR_prep NMR_acq 13C NMR Data Acquisition NMR_prep->NMR_acq Analysis Data Analysis and Quantification NMR_acq->Analysis

References

Methodological & Application

Quantifying N-Acetylglutaminylglutamine Amide (NAGGN) in Bacterial Cells: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – A comprehensive set of application notes and protocols has been developed to facilitate the accurate quantification of N-Acetylglutaminylglutamine amide (NAGGN) in bacterial cells. This guide is intended for researchers, scientists, and drug development professionals investigating bacterial stress responses and metabolic pathways. NAGGN, a dipeptide osmoprotectant, plays a crucial role in the survival of various bacteria under conditions of high osmolarity. Understanding its intracellular concentration is vital for elucidating its physiological functions and for the development of novel antimicrobial strategies.

This document provides detailed methodologies for sample preparation, analytical quantification using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and includes quantitative data from scientific studies. Visual diagrams of the experimental workflow and the NAGGN biosynthetic pathway are also presented to enhance understanding.

Introduction

This compound is a compatible solute synthesized by a range of bacteria to counteract osmotic stress.[1][2][3] Its accumulation allows bacteria to maintain cellular turgor and function in hyperosmotic environments. The synthesis of NAGGN is primarily regulated by the asnO-ngg gene cluster, which is upregulated in response to increased external osmolarity.[2][3][4] The quantification of intracellular NAGGN levels is therefore a key indicator of a bacterium's response to osmotic challenges.

Experimental Protocols

Accurate quantification of NAGGN requires meticulous sample preparation to preserve the intracellular metabolic state, followed by sensitive analytical detection. Below are detailed protocols for the extraction and analysis of NAGGN from bacterial cells.

Protocol 1: Sample Preparation for Metabolite Extraction

This protocol is designed to quench metabolic activity rapidly and efficiently extract polar metabolites, including NAGGN, from bacterial cells.

1. Cell Culture and Harvesting:

  • Grow bacterial cultures to the mid-logarithmic phase under desired osmotic conditions (e.g., in media supplemented with varying concentrations of NaCl).

  • Rapidly harvest the cells by centrifugation at a low temperature (e.g., 4°C) to minimize metabolic changes.

2. Metabolic Quenching:

  • To halt metabolic activity instantly, resuspend the cell pellet in a pre-chilled quenching solution, such as 60% methanol (B129727) at -40°C. This step is critical to prevent the degradation or alteration of NAGGN levels post-harvesting.

3. Metabolite Extraction:

  • Method A: Ethanolic Extraction (for NMR analysis):

    • Following quenching, extract the cellular osmolytes using an ethanolic extraction method.[2]

    • Resuspend the quenched cell pellet in 70-80% ethanol.

    • Lyse the cells through methods such as sonication or bead beating while keeping the sample on ice.

    • Centrifuge to pellet cell debris. The supernatant contains the extracted metabolites.

  • Method B: Chloroform-Methanol-Water Extraction (for general metabolomics):

    • Resuspend the quenched cell pellet in a mixture of chloroform, methanol, and water (e.g., in a 1:3:1 ratio).

    • Vortex thoroughly and incubate on ice to ensure cell lysis and metabolite extraction.

    • Centrifuge to separate the polar (containing NAGGN), non-polar, and protein/cell debris layers.

    • Collect the polar supernatant for analysis.

4. Sample Preparation for Analysis:

  • Dry the collected supernatant containing the metabolites using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitute the dried extract in a suitable solvent for the chosen analytical method (e.g., deuterated water (D₂O) with an internal standard for NMR, or an appropriate mobile phase for LC-MS).

Experimental Workflow Diagram

experimental_workflow cluster_collection Cell Collection & Quenching cluster_extraction Metabolite Extraction cluster_analysis Sample Analysis culture Bacterial Culture harvest Harvesting (Centrifugation) culture->harvest quench Metabolic Quenching (-40°C Methanol) harvest->quench extraction Cell Lysis & Extraction (e.g., Ethanol or Chloroform/Methanol) quench->extraction separation Separation of Supernatant (Centrifugation) extraction->separation drying Supernatant Drying separation->drying reconstitution Reconstitution drying->reconstitution analysis NMR or LC-MS/MS Analysis reconstitution->analysis

Caption: A generalized workflow for the quantification of NAGGN in bacterial cells.

Protocol 2: Quantification of NAGGN by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for the identification and quantification of metabolites in complex mixtures.[5]

1. Sample Preparation:

  • Reconstitute the dried metabolite extract in a known volume of D₂O containing a precise concentration of an internal standard. A common internal standard is 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or maleic acid.[5][6] The internal standard should have a resonance peak that does not overlap with the analyte signals.[6]

2. NMR Data Acquisition:

  • Acquire one-dimensional (1D) ¹H-NMR spectra of the samples.

  • Ensure consistent acquisition parameters (e.g., pulse sequence, acquisition time, relaxation delay) across all samples for comparability.

3. Data Processing and Quantification:

  • Process the NMR spectra (e.g., Fourier transformation, phasing, baseline correction).

  • Identify the characteristic resonance peaks of NAGGN.

  • Integrate the area of a well-resolved NAGGN peak and the peak of the internal standard.

  • Calculate the concentration of NAGGN using the following formula:

Protocol 3: Quantification of NAGGN by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity for the quantification of specific molecules like NAGGN, especially at low concentrations.

1. Sample Preparation:

  • Reconstitute the dried metabolite extract in the initial mobile phase of the LC method.

  • Include an appropriate internal standard (ideally a stable isotope-labeled version of NAGGN) for accurate quantification.

2. LC Separation:

  • Employ a hydrophilic interaction liquid chromatography (HILIC) column for optimal retention and separation of the polar NAGGN molecule.

  • Develop a gradient elution method using a binary solvent system (e.g., acetonitrile (B52724) and water with additives like formic acid or ammonium (B1175870) formate) to achieve good peak shape and separation from other cellular components.

3. MS/MS Detection:

  • Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for targeted quantification.

  • Optimize the MS parameters, including the precursor ion (the m/z of NAGGN) and a specific product ion generated upon fragmentation. This precursor-to-product ion transition is highly specific to NAGGN.

  • Develop a calibration curve using a series of known concentrations of a pure NAGGN standard.

4. Data Analysis:

  • Integrate the peak area of the NAGGN-specific MRM transition in the samples.

  • Quantify the concentration of NAGGN in the samples by interpolating the peak areas against the calibration curve.

Quantitative Data

The intracellular concentration of NAGGN can vary significantly depending on the bacterial species and the level of osmotic stress. The following table summarizes quantitative data from a study on Pseudomonas aeruginosa.

Bacterial SpeciesGrowth Condition (NaCl concentration)Intracellular NAGGN Concentration (nmol/mg protein)Reference
Pseudomonas aeruginosa PAO10 MNot Detected
0.3 M150
0.5 M450
0.7 M700

Signaling Pathway and Logical Relationships

The synthesis of NAGGN is a direct response to osmotic stress and is controlled by a specific enzymatic pathway.

NAGGN Biosynthetic Pathway

High environmental osmolarity triggers the upregulation of the asnO-ngg gene cluster. The enzyme Ngg, a bifunctional acetyltransferase, first catalyzes the formation of N-acetylglutaminylglutamine (NAGG) from two glutamine molecules. Subsequently, the glutamine amidotransferase AsnO converts NAGG into NAGGN.[2][3]

biosynthesis_pathway stress High Osmotic Stress gene_cluster asnO-ngg Gene Cluster stress->gene_cluster Upregulation Ngg Ngg (Acetyltransferase) gene_cluster->Ngg AsnO AsnO (Glutamine Amidotransferase) gene_cluster->AsnO glutamine Glutamine NAGG N-Acetylglutaminylglutamine (NAGG) glutamine->NAGG 2x NAGGN NAGGN NAGG->NAGGN response Osmotic Stress Response NAGGN->response

Caption: Biosynthetic pathway of this compound (NAGGN).

Conclusion

The protocols and data presented in this application note provide a robust framework for the quantification of NAGGN in bacterial cells. The choice between NMR and LC-MS/MS will depend on the specific requirements of the study, including the need for absolute quantification, sensitivity, and throughput. Accurate measurement of NAGGN is essential for advancing our understanding of bacterial osmoadaptation and for the potential development of novel therapeutic interventions.

References

Application Notes and Protocols for Inducing N-Acetylglutaminylglutamine Amide (NAGGN) Production in Bacterial Culture

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide discovered in bacteria that plays a significant role in cellular osmoprotection.[1] It is synthesized and accumulates in certain bacteria when they are subjected to high osmolarity environments.[1][2][3] The biosynthetic pathway for NAGGN is a nonribosomal peptide synthesis process mediated by the products of the asnO and ngg genes.[1][4] Understanding the induction and regulation of NAGGN production is crucial for research into bacterial stress responses and may have applications in developing osmoprotectants or in understanding bacterial survival in various environments, including during host-pathogen interactions.[1] This document provides detailed protocols for inducing NAGGN production in bacterial cultures, based on studies conducted on Sinorhizobium meliloti and Pseudomonas aeruginosa.

Principle

The production of NAGGN is induced by osmotic stress. The biosynthetic pathway involves two key enzymes encoded by the asnO-ngg gene cluster.[1][4] The bifunctional enzyme Ngg catalyzes the formation of the intermediate N-acetylglutaminylglutamine (NAGG), and AsnO is responsible for the subsequent amidation to form NAGGN.[1][4] The expression of the asnO gene is strongly induced by increased osmolarity in the culture medium, which can be achieved by the addition of salts like NaCl or KCl, or non-ionic osmolytes like sucrose.[1][5]

Data Presentation

Table 1: Osmotic Induction of asnO Gene Expression in S. meliloti

This table summarizes the effect of different osmolytes on the expression of the asnO gene, which is a key component in the NAGGN biosynthetic pathway. The data is derived from β-glucuronidase activity assays of an asnO-gus transcriptional fusion in S. meliloti.

OsmolyteConcentrationFold Induction of β-glucuronidase Activity (approx.)
NaCl0.4 M~4-fold
NaCl0.5 M~5.5-fold (Maximum)
NaCl0.6 M~4.5-fold
KCl0.4 M~3.5-fold
Sucrose0.6 M~3-fold

Data adapted from studies on S. meliloti.[1][5] The addition of 1 mM glycine (B1666218) betaine (B1666868) (an osmoprotectant) was found to reduce the NaCl-stimulated β-glucuronidase activity by approximately twofold, indicating a modulation of the osmotic induction.[1]

Experimental Protocols

Protocol 1: Induction of NAGGN Production in Sinorhizobium meliloti

This protocol is based on the methods used to study NAGGN production in S. meliloti.

Materials:

  • Sinorhizobium meliloti strain (e.g., wild-type strain)

  • LB medium (supplemented with 2.5 mM MgSO₄ and 2.5 mM CaCl₂)

  • MCAA semisynthetic medium

  • NaCl, KCl, or Mannitol for osmotic stress

  • Sterile culture flasks or tubes

  • Incubator (30°C)

  • Shaker

Procedure:

  • Prepare a starter culture: Inoculate a single colony of S. meliloti into LB medium supplemented with MgSO₄ and CaCl₂. Incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Inoculate experimental cultures: Dilute the starter culture into fresh MCAA semisynthetic medium to a starting OD₆₀₀ of approximately 0.1.

  • Induce osmotic stress: Prepare parallel cultures with varying concentrations of osmotic stressors. For example, add NaCl to final concentrations of 0 M (control), 0.4 M, and 0.6 M.[1][5] Alternatively, use osmotically equivalent concentrations of other osmolytes like 0.4 M KCl or 0.6 M Mannitol.[1]

  • Incubation: Incubate the cultures at 30°C with shaking. Monitor bacterial growth by measuring OD₆₀₀ at regular intervals.

  • Harvest cells: Harvest the bacterial cells in the late exponential or early stationary phase by centrifugation.

  • Extraction and Analysis of NAGGN: The intracellular accumulation of NAGGN can be determined by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy on cell extracts.[1][3]

Protocol 2: Induction of NAGGN Production in Pseudomonas aeruginosa

This protocol is adapted from studies on osmolyte accumulation in P. aeruginosa.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • VB medium

  • NaCl

  • Sterile culture flasks or tubes

  • Incubator (37°C)

  • Shaker

Procedure:

  • Prepare a starter culture: Grow P. aeruginosa in VB medium overnight at 37°C with shaking.

  • Inoculate experimental cultures: Dilute the overnight culture into fresh VB medium.

  • Induce osmotic stress: Create parallel cultures with and without osmotic stress. For the stressed condition, add NaCl to a final concentration of 0.7 M.[6]

  • Incubation: Incubate the cultures at 37°C with shaking.

  • Harvest cells: Collect the cells by centrifugation.

  • Extraction and Analysis of Osmolytes: Extract the osmolytes from the cell pellet, for instance, using perchloric acid.[6] Identify and quantify the accumulated osmolytes, including NAGGN, using natural abundance ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[6]

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

NAGGN_Biosynthesis cluster_pathway NAGGN Biosynthetic Pathway cluster_regulation Regulation Glutamine1 Glutamine NAGG N-acetylglutaminylglutamine (NAGG) Glutamine1->NAGG Ngg (N-acetylation & peptide bond formation) Glutamine2 Glutamine Glutamine2->NAGG NAGGN This compound (NAGGN) NAGG->NAGGN AsnO (Amidation) Osmotic_Stress Osmotic Stress (e.g., NaCl, KCl, Sucrose) asnO_ngg asnO-ngg gene cluster Osmotic_Stress->asnO_ngg Induces expression Ngg Ngg enzyme asnO_ngg->Ngg Encodes AsnO AsnO enzyme asnO_ngg->AsnO Encodes

Caption: Biosynthetic pathway of this compound (NAGGN).

Experimental_Workflow cluster_prep Culture Preparation cluster_induction Induction Phase cluster_analysis Analysis Start Start with bacterial colony Starter_Culture Grow starter culture Start->Starter_Culture Experimental_Cultures Inoculate experimental cultures Starter_Culture->Experimental_Cultures Add_Stress Add osmotic stressor (e.g., NaCl) Experimental_Cultures->Add_Stress Control_Culture Control Culture (No stressor) Experimental_Cultures->Control_Culture Incubate Incubate with shaking Add_Stress->Incubate Harvest Harvest cells Incubate->Harvest Extract Extract intracellular osmolytes Harvest->Extract Analyze Analyze by NMR Extract->Analyze Control_Culture->Incubate

Caption: Experimental workflow for inducing and analyzing NAGGN production.

References

Application Notes and Protocols for the NMR Spectroscopic Detection of N-Acetylglutaminylglutamine Amide (NAGGN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide that plays a significant role in the osmotic stress response of various bacteria.[1][2] Its detection and quantification are crucial for understanding bacterial survival mechanisms and for the development of novel antimicrobial strategies. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous identification and quantification of NAGGN in biological samples.[1][2] This document provides detailed application notes and protocols for the detection and characterization of NAGGN using one-dimensional (1D) and two-dimensional (2D) NMR spectroscopy.

Data Presentation: Predicted NMR Chemical Shifts

Due to the limited availability of experimentally derived and tabulated NMR data for this compound in public databases, the following tables present predicted ¹H and ¹³C chemical shifts. These predictions were generated using established computational algorithms and can serve as a valuable reference for the initial identification of NAGGN in NMR spectra. It is recommended to confirm these assignments by acquiring data on a certified reference standard of NAGGN when available.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in D₂O.

Atom NamePredicted Chemical Shift (ppm)Multiplicity
Hα (Gln¹)4.25dd
Hβ (Gln¹)2.15 - 2.25m
Hγ (Gln¹)2.35 - 2.45m
Hα (Gln²)4.15dd
Hβ (Gln²)2.05 - 2.15m
Hγ (Gln²)2.30 - 2.40m
Acetyl-CH₃2.03s
Amide-NH (Gln¹)7.8 - 8.2d
Amide-NH (Gln²)7.6 - 8.0d
Side Chain Amide-NH₂ (Gln¹)6.8 - 7.4br s
Side Chain Amide-NH₂ (Gln²)6.7 - 7.3br s

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in D₂O.

Atom NamePredicted Chemical Shift (ppm)
Cα (Gln¹)54.5
Cβ (Gln¹)28.0
Cγ (Gln¹)32.0
Cδ (Gln¹)178.5
Cα (Gln²)55.0
Cβ (Gln²)28.5
Cγ (Gln²)32.5
Cδ (Gln²)180.0
Acetyl-CH₃23.0
Acetyl-C=O174.0
Peptide Bond C=O175.0
C-terminal Amide C=O179.0

Note: Chemical shifts are referenced to an internal standard (e.g., DSS or TSP) at 0.00 ppm. The exact chemical shifts can vary depending on the solvent, pH, and temperature.

Experimental Protocols

Sample Preparation

a) From Bacterial Cell Culture:

  • Cell Harvesting: Grow the bacterial strain of interest under conditions known to induce NAGGN production (e.g., high osmolarity).[1] Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Metabolite Extraction:

    • Resuspend the cell pellet in a known volume of ice-cold extraction solvent (e.g., 50% ethanol (B145695) or a methanol/chloroform/water mixture).

    • Lyse the cells using a suitable method (e.g., sonication or bead beating) while keeping the sample on ice.

    • Centrifuge the lysate at high speed (e.g., 15,000 x g for 15 minutes at 4°C) to pellet cell debris.

  • Sample Clarification:

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Lyophilize the supernatant to dryness to remove the extraction solvent.

  • NMR Sample Preparation:

    • Reconstitute the dried extract in a known volume (typically 500-600 µL) of NMR buffer. A common buffer is 50 mM sodium phosphate (B84403) in D₂O, pH 7.0, containing a known concentration of an internal standard (e.g., 0.5 mM DSS or TSP).

    • Vortex the sample thoroughly to ensure complete dissolution.

    • Centrifuge the sample at high speed (e.g., 15,000 x g for 5 minutes) to pellet any remaining insoluble material.

    • Carefully transfer the clear supernatant to a 5 mm NMR tube.

b) Synthetic Standard:

  • Dissolve a known amount of synthetic this compound in the same NMR buffer used for the biological samples to a final concentration of 1-5 mM.

  • Vortex to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition

The following are general parameters for acquiring NMR data on a 500 MHz or higher field spectrometer. These parameters may need to be optimized for your specific instrument and sample.

a) 1D ¹H NMR:

  • Pulse Program: A standard 1D pulse sequence with water suppression (e.g., presaturation or WATERGATE).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 64-256 (depending on sample concentration).

  • Temperature: 298 K (25°C).

b) 1D ¹³C NMR:

  • Pulse Program: A standard 1D pulse sequence with proton decoupling.

  • Spectral Width: 200-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096 or more (due to the low natural abundance and sensitivity of ¹³C).

c) 2D Homonuclear Correlation Spectroscopy (COSY):

  • Pulse Program: Standard COSY90 or COSY45.

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-16.

d) 2D Total Correlation Spectroscopy (TOCSY):

  • Pulse Program: Standard TOCSY with a clean MLEV-17 spin-lock sequence.

  • Spin-lock Time: 60-100 ms.

  • Spectral Width: 12-16 ppm in both dimensions.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 8-16.

e) 2D Heteronuclear Single Quantum Coherence (HSQC):

  • Pulse Program: Standard HSQC with sensitivity enhancement.

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 180-200 ppm.

  • Number of Increments (t1): 128-256.

  • Number of Scans per Increment: 16-64.

f) 2D Heteronuclear Multiple Bond Correlation (HMBC):

  • Pulse Program: Standard HMBC.

  • ¹H Spectral Width: 12-16 ppm.

  • ¹³C Spectral Width: 200-220 ppm.

  • Number of Increments (t1): 256-512.

  • Number of Scans per Increment: 32-128.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cell_culture Bacterial Cell Culture extraction Metabolite Extraction cell_culture->extraction lyophilization Lyophilization extraction->lyophilization reconstitution Reconstitution in D₂O Buffer lyophilization->reconstitution nmr_tube Transfer to NMR Tube reconstitution->nmr_tube oneD_H 1D ¹H NMR nmr_tube->oneD_H oneD_C 1D ¹³C NMR nmr_tube->oneD_C twoD_nmr 2D NMR Experiments (COSY, TOCSY, HSQC, HMBC) oneD_H->twoD_nmr processing Data Processing & Referencing oneD_H->processing oneD_C->twoD_nmr oneD_C->processing twoD_nmr->processing assignment Signal Assignment processing->assignment quantification Quantification assignment->quantification identification NAGGN Identification assignment->identification conclusion Conclusion: Presence and Concentration of NAGGN identification->conclusion logical_relationship cluster_1D 1D NMR cluster_2D 2D NMR for Structural Elucidation cluster_assignment Structural Assignment cluster_confirmation Confirmation H1 ¹H NMR (Proton Signals) COSY COSY (¹H-¹H vicinal coupling) H1->COSY TOCSY TOCSY (¹H-¹H spin systems) H1->TOCSY HSQC HSQC (¹H-¹³C one-bond correlation) H1->HSQC HMBC HMBC (¹H-¹³C long-range correlation) H1->HMBC C13 ¹³C NMR (Carbon Signals) C13->HSQC C13->HMBC assign Assign Protons and Carbons COSY->assign TOCSY->assign HSQC->assign HMBC->assign confirm Confirm NAGGN Structure assign->confirm

References

Application Notes and Protocols: N-Acetylglutaminylglutamine Amide in Osmotic Stress Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide that plays a crucial role as a compatible solute in the adaptation of various bacteria to osmotic stress.[1][2][3][4][5] Under conditions of high osmolarity, certain bacteria accumulate NAGGN intracellularly to counterbalance the external osmotic pressure, thereby protecting cellular structures and functions. Understanding the biosynthesis and physiological role of NAGGN is essential for research in microbial stress response, and potentially for the development of novel antimicrobial strategies or the enhancement of microbial robustness in industrial applications.

These application notes provide a summary of the experimental applications of NAGGN in osmotic stress studies, including quantitative data on its accumulation and effects on bacterial growth. Detailed protocols for key experiments are also provided to facilitate the study of this osmoprotectant.

Data Presentation

Table 1: Intracellular Osmolyte Accumulation in Pseudomonas aeruginosa PAO1 under Osmotic Stress
Growth Medium Osmolality (M NaCl)Glutamate (mM)Trehalose (mM)NAGGN (mM)
0---
0.7PresentPresentPresent

Note: The presence of these osmolytes was detected by 13C nuclear magnetic resonance spectroscopy. The exact concentrations were dependent on the chemical composition and osmolality of the growth medium.[1]

Table 2: Effect of NAGGN Synthesis Capability on the Growth of Sinorhizobium meliloti under High Osmolarity
StrainRelevant GenotypeGrowth at High OsmolarityPhenotype
Wild TypeasnO+, ngg+TolerantAble to synthesize NAGGN
MutantasnO inactivatedImpairedUnable to synthesize NAGGN
Mutantngg inactivatedImpairedUnable to synthesize NAGGN

Note: Inactivation of the asnO or ngg genes, which are essential for NAGGN biosynthesis, has a deleterious effect on the growth of S. meliloti at high osmolarity, demonstrating the key role of NAGGN in osmoprotection.[2][3][4]

Table 3: Regulation of NAGGN Biosynthesis Gene Expression in Sinorhizobium meliloti
ConditionGeneRegulationObservation
Increased NaCl ConcentrationasnOStrong inductionβ-Glucuronidase activity from a transcriptional fusion revealed increased expression, consistent with NAGGN accumulation.[2][3][4]
Addition of Glycine (B1666218) Betaine (B1666868)asnORepressionThe accumulation of NAGGN is limited by the addition of glycine betaine.[2]

Experimental Protocols

Protocol 1: Induction and Assessment of Osmotic Stress Response in Bacteria

Objective: To induce osmotic stress in bacterial cultures and assess the physiological response, including the accumulation of NAGGN and effects on growth.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Sinorhizobium meliloti)

  • Appropriate growth medium (e.g., Luria-Bertani broth, Minimal Medium)

  • Sodium chloride (NaCl) or other non-metabolizable solute

  • Spectrophotometer

  • Incubator shaker

  • Centrifuge and appropriate tubes

Procedure:

  • Culture Preparation: Inoculate a single colony of the bacterial strain into 5 mL of the appropriate growth medium. Incubate overnight at the optimal temperature with shaking.

  • Induction of Osmotic Stress:

    • Prepare flasks containing the growth medium with varying concentrations of NaCl (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M).

    • Inoculate the flasks with the overnight culture to a starting optical density at 600 nm (OD600) of 0.05.

  • Growth Monitoring:

    • Incubate the cultures at the optimal temperature with shaking.

    • Measure the OD600 of each culture at regular intervals (e.g., every 2 hours) to generate growth curves.

  • Harvesting Cells for Osmolyte Analysis:

    • Once the cultures reach the desired growth phase (e.g., mid-logarithmic or stationary), harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet with an isotonic buffer to remove extracellular solutes.

    • Proceed with osmolyte extraction (see Protocol 2).

Protocol 2: Extraction and Quantification of Intracellular NAGGN

Objective: To extract and quantify the intracellular concentration of NAGGN from bacterial cells subjected to osmotic stress.

Materials:

  • Bacterial cell pellets (from Protocol 1)

  • Extraction solvent (e.g., 80% ethanol)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Lyophilizer (optional)

  • Internal standard for NMR (e.g., DSS)

Procedure:

  • Osmolyte Extraction:

    • Resuspend the washed cell pellet in a known volume of pre-chilled 80% ethanol.

    • Incubate the suspension at room temperature for at least 1 hour with occasional vortexing to ensure complete extraction.

    • Centrifuge the sample at high speed (e.g., 13,000 x g for 10 minutes) to pellet the cell debris.

    • Carefully transfer the supernatant containing the soluble osmolytes to a new tube.

  • Sample Preparation for NMR:

    • The ethanolic extract can be dried using a lyophilizer or a vacuum concentrator.

    • Reconstitute the dried extract in a known volume of D2O containing a known concentration of an internal standard.

  • NMR Spectroscopy:

    • Acquire 1H and 13C NMR spectra of the sample.

    • Identify the characteristic peaks corresponding to NAGGN.

    • Quantify the concentration of NAGGN by comparing the integral of its characteristic peaks to the integral of the internal standard.

Mandatory Visualization

NAGGN_Biosynthesis_Pathway cluster_osmotic_stress Osmotic Stress cluster_gene_expression Gene Expression cluster_biosynthesis NAGGN Biosynthesis Osmotic Stress High Osmolarity asnO_ngg asnO-ngg operon Osmotic Stress->asnO_ngg induces Ngg Ngg asnO_ngg->Ngg expresses AsnO AsnO asnO_ngg->AsnO expresses Glutamine Glutamine NAGG N-acetylglutaminylglutamine Glutamine->NAGG Ngg (bifunctional enzyme) NAGGN N-Acetylglutaminylglutamine amide NAGG->NAGGN AsnO (amidotransferase)

Caption: Biosynthetic pathway of this compound (NAGGN) under osmotic stress.

Experimental_Workflow start Bacterial Culture Preparation stress Induce Osmotic Stress (e.g., varying NaCl concentrations) start->stress growth Monitor Bacterial Growth (OD600 measurements) stress->growth harvest Harvest Cells (Centrifugation) growth->harvest extract Osmolyte Extraction (e.g., 80% Ethanol) harvest->extract quantify NAGGN Quantification (NMR Spectroscopy) extract->quantify analysis Data Analysis and Interpretation quantify->analysis

Caption: Experimental workflow for studying NAGGN in osmotic stress.

References

N-Acetylglutaminylglutamine Amide (NAGGN) as a Compatible Solute: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide naturally synthesized by certain bacteria, such as Sinorhiobium meliloti and Pseudomonas aeruginosa, as a compatible solute to counteract osmotic stress.[1][2] Compatible solutes are small organic molecules that accumulate in high concentrations within cells to maintain osmotic balance without interfering with normal cellular functions.[2] The unique properties of NAGGN as an osmoprotectant suggest its potential for broader applications in biotechnology and drug development, particularly in the stabilization of proteins and protection of cells in hyperosmotic environments.

These application notes provide an overview of NAGGN's properties and detailed protocols for its use in experimental settings. While its role in bacterial osmoprotection is well-documented, its application as an exogenous stabilizer is an emerging area. The protocols provided for in vitro protein stabilization and mammalian cell culture are proposed methodologies based on the known functions of compatible solutes and should be optimized for specific experimental systems.

Properties of this compound

NAGGN is a neutral dipeptide with a high capacity for hydrogen bonding, which is thought to contribute to its stabilizing effects on biomolecules. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
Chemical Formula C₁₂H₂₁N₅O₅[3][4]
Molecular Weight 315.33 g/mol [3][4]
CAS Number 123199-99-5[3][5]
Appearance Solid powder[4]
Solubility Soluble in DMSO. Expected to be soluble in aqueous buffers.[4]
Storage Store at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[4]

Biosynthesis of this compound in Bacteria

In bacteria, the synthesis of NAGGN is induced by high osmolarity and is a two-step enzymatic process.[1] This pathway is a key mechanism for bacterial survival in saline environments.[1]

NAGGN_Biosynthesis Glutamine1 Glutamine Ngg Ngg (Acetyltransferase/ Peptide Synthetase) Glutamine1->Ngg Glutamine2 Glutamine Glutamine2->Ngg NAGG N-Acetylglutaminyl- glutamine (NAGG) AsnO AsnO (Glutamine Amidotransferase) NAGG->AsnO NAGGN N-Acetylglutaminyl- glutamine amide (NAGGN) Ngg->NAGG catalyzes formation AsnO->NAGGN catalyzes amidation Osmotic_Stress High Osmolarity Gene_Expression asnO-ngg Gene Expression Osmotic_Stress->Gene_Expression induces Gene_Expression->Ngg Gene_Expression->AsnO

Fig. 1: Biosynthetic pathway of NAGGN in bacteria under osmotic stress.

Experimental Protocols

Bacterial Growth Assay under Osmotic Stress

This protocol is designed to assess the osmoprotective effect of exogenously supplied NAGGN on bacterial growth in high-salt media.

Materials:

  • Bacterial strain of interest (e.g., E. coli)

  • Appropriate liquid growth medium (e.g., LB or M9 minimal medium)

  • This compound (NAGGN)

  • Sodium chloride (NaCl)

  • Sterile culture tubes or microplates

  • Incubator shaker

  • Spectrophotometer (for measuring OD₆₀₀)

Protocol:

  • Prepare Media: Prepare the liquid growth medium and create a series of media with increasing NaCl concentrations (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M). For each salt concentration, prepare a set with and without NAGGN. A typical starting concentration for NAGGN is 1 mM.

  • Inoculation: Inoculate the different media preparations with an overnight culture of the bacterial strain to a starting optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking (e.g., 37°C for E. coli).

  • Growth Monitoring: Monitor bacterial growth by measuring the OD₆₀₀ at regular intervals (e.g., every hour for 8-12 hours).

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves. Compare the growth rates and maximum cell densities of cultures with and without NAGGN at different salt concentrations.

Quantitative Data from Literature: The following table summarizes the observed effects of NAGGN on the growth of a Sinorhizobium meliloti mutant unable to synthesize NAGGN (asnO mutant) under NaCl stress.

NaCl ConcentrationConditionEffect on Growth of asnO mutantReference
0.4 MNo osmoprotectantSevere growth inhibition[6]
0.6 MNo osmoprotectantDrastic growth inhibition[6]
0.4 M+ 1 mM Glycine Betaine (GB)Improved growth rate[6]
0.6 M+ 1 mM Glycine Betaine (GB)Improved growth rate[6]

Note: While this data is for the well-known osmoprotectant Glycine Betaine, it provides a basis for comparison for similar experiments with NAGGN.

In Vitro Protein Stabilization Assay (Proposed Protocol)

This protocol describes a method to evaluate the ability of NAGGN to stabilize a protein against thermal denaturation.

Protein_Stabilization_Workflow Start Start: Prepare Protein Solution Add_NAGGN Aliquot and add NAGGN (0 M to 1 M) Start->Add_NAGGN Heat_Stress Apply Thermal Stress (Temperature Gradient) Add_NAGGN->Heat_Stress Analysis Analyze Protein Aggregation/ Unfolding (e.g., DSC, DSF, DLS) Heat_Stress->Analysis End End: Determine Tm Shift Analysis->End

Fig. 2: Workflow for in vitro protein stabilization assay.

Materials:

  • Purified protein of interest

  • Appropriate buffer for the protein

  • This compound (NAGGN)

  • Instrumentation for measuring protein unfolding, such as a Differential Scanning Calorimeter (DSC), a Differential Scanning Fluorimeter (DSF) with a fluorescent dye (e.g., SYPRO Orange), or a Dynamic Light Scattering (DLS) instrument.

Protocol:

  • Prepare NAGGN Stock Solution: Prepare a high-concentration stock solution of NAGGN (e.g., 2 M) in the protein buffer and adjust the pH if necessary.

  • Prepare Protein Samples: Prepare reaction mixtures containing the protein at a fixed concentration in its buffer. Add varying final concentrations of NAGGN (e.g., 0 M, 100 mM, 250 mM, 500 mM, 750 mM, 1 M). Ensure the final protein and buffer concentrations are consistent across all samples.

  • Thermal Denaturation: Subject the samples to a temperature gradient using the chosen instrument (e.g., for DSC or DSF, a ramp from 25°C to 95°C at a rate of 1°C/min).

  • Data Acquisition: Monitor the unfolding of the protein. In DSC, this is measured as a change in heat capacity. In DSF, it is an increase in fluorescence as the dye binds to exposed hydrophobic regions of the unfolded protein. In DLS, it is an increase in the particle size due to aggregation.

  • Data Analysis: Determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm in the presence of NAGGN indicates a stabilizing effect. Plot the change in Tm (ΔTm) as a function of NAGGN concentration.

Mammalian Cell Viability Assay under Hyperosmotic Stress (Proposed Protocol)

This protocol is designed to assess the ability of NAGGN to protect mammalian cells from apoptosis or necrosis induced by hyperosmotic conditions.

Cell_Viability_Workflow Start Start: Seed Mammalian Cells in a 96-well Plate Add_NAGGN Pre-incubate with NAGGN (0 mM to 500 mM) Start->Add_NAGGN Osmotic_Stress Induce Hyperosmotic Stress (e.g., add NaCl or Sorbitol) Add_NAGGN->Osmotic_Stress Incubate Incubate for 24-48 hours Osmotic_Stress->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT, WST-1, or CellTiter-Glo) Incubate->Viability_Assay End End: Measure Absorbance/ Luminescence and Analyze Viability_Assay->End

Fig. 3: Workflow for mammalian cell viability assay under hyperosmotic stress.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound (NAGGN)

  • An agent to induce hyperosmotic stress (e.g., NaCl, sorbitol)

  • 96-well cell culture plates

  • Cell viability assay kit (e.g., MTT, WST-1, or CellTiter-Glo)

  • Plate reader (spectrophotometer or luminometer)

Protocol:

  • Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with NAGGN: Prepare different concentrations of NAGGN in complete medium (e.g., 0 mM, 50 mM, 100 mM, 250 mM, 500 mM). Remove the old medium from the cells and add the NAGGN-containing medium. Incubate for a few hours (e.g., 2-4 hours) to allow for potential uptake.

  • Induction of Osmotic Stress: Prepare a concentrated solution of the stress-inducing agent (e.g., NaCl). Add a small volume to the wells to achieve the desired final hyperosmotic concentration (e.g., an additional 100-200 mM NaCl). Include control wells with NAGGN but without the stressor, and wells with the stressor but without NAGGN.

  • Incubation: Incubate the plate for a period relevant to the cell line and the expected onset of cell death (e.g., 24 or 48 hours).

  • Cell Viability Measurement: Perform the chosen cell viability assay according to the manufacturer's instructions. For example, in an MTT assay, you would add the MTT reagent, incubate, solubilize the formazan (B1609692) crystals, and then read the absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each condition relative to the untreated control cells. Plot cell viability against the NAGGN concentration to determine its protective effect.

Conclusion

This compound is a promising compatible solute with potential applications beyond its natural role in bacterial osmoprotection. The provided protocols offer a starting point for researchers to explore its utility in stabilizing proteins and protecting cells in various experimental contexts. As with any new application, optimization of concentrations, incubation times, and specific assay conditions will be crucial for achieving reliable and meaningful results.

References

Application Notes and Protocols for the In Vitro Synthesis of N-Acetylglutaminylglutamine Amide

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide of interest in various research fields, notably for its role as an osmoprotectant in bacteria.[1] Its synthesis is crucial for studies related to bacterial stress response, and it may serve as a valuable tool in drug development and other biochemical applications. These application notes provide detailed protocols for the in vitro synthesis of NAGGN for research purposes, covering both chemical and enzymatic approaches.

Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₁₂H₂₁N₅O₅[2]
Molecular Weight 315.33 g/mol [2]
Appearance Solid powder[2]
Solubility Soluble in DMSO[2]
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store in a dry, dark place.[2]

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is a reliable method for the in vitro synthesis of this compound. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Experimental Workflow for SPPS of NAGGN

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Dipeptide Assembly cluster_modification N-Terminal Modification cluster_cleavage_purification Cleavage and Purification Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotection1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Gln(Trt)-OH (HBTU/HOBt/DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotection2 Coupling2 Couple Fmoc-Gln(Trt)-OH (HBTU/HOBt/DIPEA) Deprotection2->Coupling2 Wash2 Wash (DMF, DCM) Coupling2->Wash2 Deprotection3 Final Fmoc Deprotection Wash2->Deprotection3 Acetylation N-Acetylation (Acetic Anhydride (B1165640)/DIPEA) Deprotection3->Acetylation Wash3 Wash (DMF, DCM) Acetylation->Wash3 Cleavage Cleavage from Resin (TFA Cocktail) Wash3->Cleavage Precipitation Precipitate in Ether Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Characterization LC-MS Analysis Purification->Characterization

Caption: Solid-Phase Peptide Synthesis Workflow for NAGGN.

Protocol for Solid-Phase Synthesis of this compound

1. Resin Preparation:

  • Place Rink Amide resin (0.1 mmol scale) in a peptide synthesis vessel.

  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes at room temperature.

  • Drain the DMF.

2. First Amino Acid Coupling (Glutamine):

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 10 minutes to remove the Fmoc protecting group.

  • Wash the resin thoroughly with DMF and then with dichloromethane (B109758) (DCM).

  • Coupling: In a separate vial, dissolve Fmoc-Gln(Trt)-OH (0.5 mmol, 5 eq.), HBTU (0.5 mmol, 5 eq.), and HOBt (0.5 mmol, 5 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.) and pre-activate for 5 minutes.

  • Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

  • Wash the resin with DMF and DCM. A Kaiser test can be performed to confirm the completion of the coupling.

3. Second Amino Acid Coupling (Glutamine):

  • Repeat the Fmoc deprotection and coupling steps as described in step 2, using Fmoc-Gln(Trt)-OH.

4. N-Terminal Acetylation:

  • After the final Fmoc deprotection of the N-terminal glutamine, wash the resin with DMF.

  • Prepare a solution of acetic anhydride (10% v/v) and DIPEA (5% v/v) in DMF.

  • Add the acetylation solution to the peptide-resin and agitate for 1 hour at room temperature.[3]

  • Wash the resin with DMF and DCM, and then dry the resin under vacuum.

5. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v).[3] The TIS scavenges the trityl cations released from the glutamine side-chain protecting groups.

  • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and stir for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

6. Purification and Characterization:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[2][4][5][6] A typical mobile phase system is a gradient of acetonitrile (B52724) in water, both containing 0.1% TFA.

  • Characterization: Confirm the identity and purity of the synthesized this compound by liquid chromatography-mass spectrometry (LC-MS).[7][8]

ParameterRecommended Condition
Resin Rink Amide Resin
Amino Acid Derivative Fmoc-Gln(Trt)-OH
Coupling Reagents HBTU/HOBt/DIPEA
Fmoc Deprotection 20% Piperidine in DMF
N-Acetylation Reagent Acetic Anhydride/DIPEA in DMF
Cleavage Cocktail TFA/TIS/H₂O (95:2.5:2.5)
Purification Method RP-HPLC (C18 column)
Characterization LC-MS

Enzymatic Synthesis of this compound

The biosynthesis of NAGGN in bacteria is a two-step enzymatic process.[1][9][10] An in vitro reconstruction of this pathway can be a valuable alternative to chemical synthesis, potentially offering higher specificity and milder reaction conditions. The pathway involves two key enzymes:

  • Ngg (GCN5-related N-acetyltransferase): This enzyme catalyzes the N-acetylation of a glutamine molecule and the formation of a peptide bond with a second glutamine molecule to produce N-acetylglutaminylglutamine (NAGG).[1][9][10][11]

  • AsnO (Glutamine amidotransferase): This enzyme transfers an amide group from a glutamine molecule to the C-terminus of NAGG, converting it to this compound (NAGGN).[1][9][10][11]

Proposed Experimental Workflow for In Vitro Enzymatic Synthesis

Enzymatic_Synthesis_Workflow cluster_enzyme_prep Enzyme Preparation cluster_reaction Enzymatic Reaction cluster_purification_analysis Product Purification and Analysis Expression Express Ngg and AsnO (e.g., in E. coli) Purification Purify Enzymes (e.g., Affinity Chromatography) Expression->Purification Ngg_reaction Ngg Enzyme Purification->Ngg_reaction AsnO_reaction AsnO Enzyme Purification->AsnO_reaction Glutamine1 L-Glutamine Glutamine1->Ngg_reaction AcetylCoA Acetyl-CoA AcetylCoA->Ngg_reaction NAGG N-Acetylglutaminylglutamine (NAGG) Ngg_reaction->NAGG NAGG->AsnO_reaction Glutamine2 L-Glutamine (Amide Donor) Glutamine2->AsnO_reaction NAGGN This compound (NAGGN) AsnO_reaction->NAGGN Purify_Product Purify NAGGN (e.g., Ion Exchange, RP-HPLC) NAGGN->Purify_Product Analyze_Product Analyze Product (LC-MS) Purify_Product->Analyze_Product

Caption: Proposed Workflow for In Vitro Enzymatic Synthesis of NAGGN.

Protocol for In Vitro Enzymatic Synthesis of this compound

1. Expression and Purification of Ngg and AsnO Enzymes:

  • Clone the genes for Ngg and AsnO from a suitable bacterial source (e.g., Sinorhizobium meliloti) into expression vectors.

  • Express the recombinant proteins in a suitable host, such as E. coli.

  • Purify the His-tagged Ngg and AsnO proteins using affinity chromatography (e.g., Ni-NTA).

  • Assess the purity of the enzymes by SDS-PAGE.

2. In Vitro Synthesis Reaction:

  • Step 1 (NAGG Synthesis):

    • Set up a reaction mixture containing L-glutamine, Acetyl-CoA, and purified Ngg enzyme in a suitable buffer (e.g., Tris-HCl or HEPES) at an optimized pH and temperature.

    • Incubate the reaction, monitoring the formation of N-acetylglutaminylglutamine (NAGG) over time by LC-MS.

  • Step 2 (NAGGN Synthesis):

    • To the reaction mixture containing NAGG, add an additional supply of L-glutamine (as the amide donor) and the purified AsnO enzyme.

    • Continue the incubation, monitoring the conversion of NAGG to this compound (NAGGN) by LC-MS.

3. Purification and Characterization of NAGGN:

  • Terminate the enzymatic reaction (e.g., by heat inactivation or addition of a denaturant).

  • Remove the enzymes (e.g., by centrifugation through a molecular weight cutoff filter).

  • Purify the synthesized NAGGN from the reaction mixture using chromatographic techniques such as ion-exchange chromatography followed by RP-HPLC.

  • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

ParameterProposed Condition
Enzymes Recombinant Ngg and AsnO
Substrates L-Glutamine, Acetyl-CoA
Reaction Buffer To be optimized (e.g., Tris-HCl, HEPES)
Reaction Monitoring LC-MS
Purification Method Ion-Exchange Chromatography, RP-HPLC
Characterization LC-MS, NMR

Research Applications

This compound synthesized by these methods can be utilized in a variety of research applications, including:

  • Microbiology: Investigating the mechanisms of bacterial osmoprotection and stress response.[1]

  • Drug Development: Screening for inhibitors of the NAGGN biosynthetic pathway as potential antimicrobial agents.

  • Biochemistry: Serving as a standard for metabolomic studies and as a substrate for enzymatic assays.

Signaling Pathways

While this compound is primarily known as a compatible solute for osmoprotection, its synthesis is tightly regulated in response to environmental stress. The expression of the asnO-ngg operon, which encodes the enzymes for NAGGN synthesis, is induced by high osmolarity.[1][9]

Signaling_Pathway Osmotic_Stress High Osmolarity (e.g., High NaCl) Signal_Transduction Signal Transduction Cascade (Sensor Kinases, Response Regulators) Osmotic_Stress->Signal_Transduction asnO_ngg_Operon asnO-ngg Operon Signal_Transduction->asnO_ngg_Operon Upregulation Transcription Transcription & Translation asnO_ngg_Operon->Transcription Ngg_AsnO_Enzymes Ngg and AsnO Enzymes Transcription->Ngg_AsnO_Enzymes NAGGN_Synthesis NAGGN Synthesis Ngg_AsnO_Enzymes->NAGGN_Synthesis Osmoprotection Cellular Osmoprotection NAGGN_Synthesis->Osmoprotection

Caption: Osmotic Stress Response Pathway Leading to NAGGN Synthesis.

References

N-Acetylglutaminylglutamine Amide (CAS 123199-99-5): Application Notes and Protocols for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide primarily known for its role as a compatible solute in bacteria, aiding their survival under conditions of high osmotic stress.[1][2] First identified in Sinorhizobium meliloti, its synthesis and accumulation have been observed in various bacteria, including Pseudomonas aeruginosa, suggesting a conserved mechanism for osmoprotection.[1][3][4] This document provides detailed application notes and protocols for the laboratory use of NAGGN, targeting researchers in microbiology, cellular biology, and drug development who are investigating cellular stress responses and potential therapeutic interventions.

Purchasing Information

This compound (CAS 123199-99-5) is available from several suppliers for research purposes. It is important to note that this product is for laboratory use only and not for human or veterinary applications.[1][2] Availability may be limited, and in some cases, the compound is offered via custom synthesis, which can involve significant lead times.[1][2]

Potential Suppliers:

  • MedKoo

  • MedChemExpress

  • LookChem

  • ChemicalBook

  • Gentaur

Researchers should inquire directly with these suppliers regarding current stock, purity, and lead times.

Physicochemical Data

PropertyValueReference
CAS Number 123199-99-5[1]
Molecular Formula C₁₂H₂₁N₅O₅[1]
Molecular Weight 315.33 g/mol [1]
Appearance SolidN/A
Storage Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C.[1][1]

Application Notes

The primary application of this compound in a laboratory setting is in the study of cellular responses to osmotic stress. As an osmoprotectant, it can be used to:

  • Investigate the mechanisms of osmoadaptation in bacteria.

  • Serve as a positive control in experiments screening for novel osmoprotective compounds.

  • Explore the role of compatible solutes in protein stability and function under stress conditions.

  • Potentially, in the context of drug development, to study the inhibition of its biosynthetic pathway as a novel antimicrobial strategy.

Experimental Protocols

Protocol 1: Bacterial Growth Assay under Osmotic Stress

This protocol is designed to assess the osmoprotective effect of exogenously supplied this compound on bacterial growth in a high-salt medium.

Materials:

  • Bacterial strain of interest (e.g., a mutant deficient in NAGGN synthesis)

  • Appropriate liquid growth medium (e.g., M9 minimal medium)

  • This compound (CAS 123199-99-5)

  • Sodium Chloride (NaCl)

  • Sterile culture tubes or microplates

  • Incubator with shaking capabilities

  • Spectrophotometer (for measuring optical density at 600 nm)

Methodology:

  • Prepare Media: Prepare the liquid growth medium and create a high-salt version by adding NaCl to the desired final concentration (e.g., 0.5 M). Prepare a stock solution of this compound in sterile water.

  • Inoculation: Inoculate the bacterial strain into the standard growth medium and grow overnight to obtain a saturated culture.

  • Experimental Setup:

    • In sterile culture tubes or a microplate, set up the following conditions in triplicate:

      • Control: Standard growth medium.

      • Osmotic Stress Control: High-salt growth medium.

      • Experimental Condition: High-salt growth medium supplemented with a final concentration of 1 mM this compound.

  • Initiate Growth: Dilute the overnight culture 1:100 into each of the prepared tubes/wells.

  • Incubation: Incubate the cultures at the optimal temperature for the bacterial strain with shaking.

  • Growth Monitoring: Measure the optical density at 600 nm (OD₆₀₀) at regular intervals (e.g., every 2 hours) for 24-48 hours.

  • Data Analysis: Plot the OD₆₀₀ values over time to generate growth curves for each condition. Compare the growth rates and final cell densities between the different conditions to evaluate the osmoprotective effect of NAGGN.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the role of this compound in bacterial osmoadaptation.

Table 1: Effect of NaCl Concentration on the Growth of S. meliloti

This table is based on data from studies investigating the growth of wild-type S. meliloti (capable of producing NAGGN) and a mutant strain unable to synthesize NAGGN (AsnO-) in media with varying NaCl concentrations.

NaCl ConcentrationWild-Type Strain (Relative Growth)AsnO- Mutant Strain (Relative Growth)
0 M100%100%
0.4 M~80%~50%
0.6 M~60%~20%

Data are illustrative and based on graphical representations in the cited literature. Actual values may vary.

Table 2: Osmotic Induction of asnO Gene Expression

This table shows the relative expression of the asnO gene, which is involved in the final step of NAGGN biosynthesis, in response to different osmolytes. Gene expression was measured via a β-glucuronidase reporter fusion.

OsmolyteConcentrationRelative β-glucuronidase Activity
None0 MBaseline
NaCl0.2 MIncreased
NaCl0.4 MFurther Increased
KCl0.4 MIncreased
Sucrose0.6 MIncreased

This demonstrates that the expression of the biosynthetic machinery for NAGGN is upregulated in response to increased osmolarity from various sources.

Signaling Pathways and Workflows

Biosynthetic Pathway of this compound

The synthesis of NAGGN from glutamine is a two-step enzymatic process.[1][5] The diagram below illustrates this pathway.

NAGGN_Biosynthesis Glutamine1 Glutamine Ngg Ngg (Acetyltransferase & Ligase) Glutamine1->Ngg Glutamine2 Glutamine Glutamine2->Ngg NAGG N-Acetylglutaminylglutamine AsnO AsnO (Glutamine Amido- transferase) NAGG->AsnO NAGGN N-Acetylglutaminylglutamine amide Ngg->NAGG AsnO->NAGGN Glutamate Glutamate AsnO->Glutamate Glutamine3 Glutamine Glutamine3->AsnO

Caption: Biosynthesis of this compound (NAGGN).

Experimental Workflow for Osmotic Stress Assay

The following diagram outlines a typical workflow for investigating the effect of a compound on bacterial growth under osmotic stress.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Media Prepare Growth Media (Standard & High Salt) Setup Set up Triplicate Cultures: - Control - Osmotic Stress - Osmotic Stress + NAGGN Prep_Media->Setup Prep_Culture Grow Overnight Bacterial Culture Inoculate Inoculate Cultures Prep_Culture->Inoculate Prep_Compound Prepare NAGGN Stock Solution Prep_Compound->Setup Incubate Incubate with Shaking Inoculate->Incubate Measure_OD Measure OD600 at Regular Intervals Incubate->Measure_OD Plot_Curves Plot Growth Curves Measure_OD->Plot_Curves Analyze_Data Compare Growth Rates and Final Densities Plot_Curves->Analyze_Data

Caption: Workflow for assessing osmoprotective activity.

References

Application Notes and Protocols for the Isolation of N-Acetylglutaminylglutamine Amide from Bacterial Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation, purification, and characterization of N-Acetylglutaminylglutamine amide (NAGGN), a dipeptide known for its role in osmoprotection in various bacteria.[1][2]

Introduction

This compound (NAGGN) is a dipeptide that accumulates in several bacterial species, such as Sinorhizobium meliloti and Pseudomonas aeruginosa, particularly in response to high osmolarity environments.[3] Its primary recognized function is to act as a compatible solute, protecting cells from osmotic stress.[2][4] The biosynthetic pathway of NAGGN is a nonribosomal process involving two key enzymes: Ngg, a bifunctional enzyme that creates the intermediate N-acetylglutaminylglutamine, and AsnO, which adds the final amide group.[5][6] Given its role in bacterial survival under stress conditions, understanding its synthesis and isolation is of interest for microbiology, biotechnology, and potentially for the development of novel antimicrobial strategies.

Data Presentation

Table 1: Physicochemical Properties of this compound (NAGGN)
PropertyValueReference
Chemical Formula C12H21N5O5[3]
Molecular Weight 315.33 g/mol [3]
Exact Mass 315.1543 u[3]
Synonyms NAGGN, N2-Acetyl-L-glutaminyl-L-glutamamide[3]
Key Function Osmoprotectant[4]
Table 2: Comparison of Analytical Techniques for NAGGN Quantification
TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information and is inherently quantitative without the need for an identical standard. Can be performed directly on cell cultures in some cases.[7][8]Lower sensitivity compared to mass spectrometry. Requires higher concentrations of the analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separates compounds by chromatography followed by mass-to-charge ratio detection.High sensitivity and specificity. Suitable for complex mixtures. Can be used for both identification and quantification.[9]Requires a purified standard for absolute quantification. Potential for ion suppression from matrix components.

Experimental Protocols

Protocol 1: Culturing Bacteria for Enhanced NAGGN Production

This protocol describes the cultivation of bacteria under osmotic stress to induce the accumulation of NAGGN.

Materials:

  • Bacterial strain known to produce NAGGN (e.g., Sinorhizobium meliloti, Pseudomonas aeruginosa)

  • Appropriate growth medium (e.g., MCAA semisynthetic medium for S. meliloti)[5]

  • Sodium Chloride (NaCl) or other osmolyte (e.g., KCl, sucrose)[4]

  • Incubator shaker

  • Spectrophotometer

Procedure:

  • Inoculate a starter culture of the selected bacterial strain in the appropriate growth medium.

  • Incubate overnight at the optimal temperature and shaking speed for the strain (e.g., 30°C for S. meliloti).[5]

  • Inoculate the main culture with the overnight starter culture to an initial OD600 of approximately 0.1.

  • To induce osmotic stress, supplement the main culture medium with a final concentration of 0.3-0.5 M NaCl.[4]

  • Incubate the culture under optimal conditions until it reaches the late logarithmic or early stationary phase of growth. Monitor growth by measuring OD600.

  • Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove residual medium components.

  • The resulting cell pellet can be stored at -80°C or used immediately for extraction.

Protocol 2: Extraction of Intracellular Metabolites Including NAGGN

This protocol details the lysis of bacterial cells and extraction of small polar molecules like NAGGN.

Materials:

  • Bacterial cell pellet from Protocol 1

  • Extraction solvent (e.g., 50% Methanol (B129727), 80% Ethanol)[10]

  • Lysozyme (B549824) (optional, for Gram-positive bacteria)

  • Sonication device or bead beater

  • Centrifuge

Procedure:

  • Resuspend the bacterial cell pellet in ice-cold extraction solvent. A common ratio is 1 mL of solvent per 100 mg of wet cell weight.

  • For efficient cell lysis, employ mechanical disruption methods. Sonication on ice using short bursts (e.g., 10-second bursts with 30-second cooling intervals) is effective.[11] Alternatively, bead beating with sterile glass or zirconia beads can be used.

  • For some bacterial strains, enzymatic lysis with lysozyme (final concentration ~0.2 mg/mL) for 30 minutes on ice prior to mechanical disruption can improve extraction efficiency.[11]

  • After cell disruption, incubate the mixture on ice for at least 30 minutes to allow for complete extraction of metabolites.

  • Clarify the extract by centrifugation at high speed (e.g., 14,000 x g for 20 minutes at 4°C) to pellet cell debris.

  • Carefully collect the supernatant, which contains the crude extract of intracellular metabolites, including NAGGN.

  • The crude extract can be stored at -80°C or proceed directly to purification.

Protocol 3: Purification of NAGGN using Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)

This protocol outlines a two-step purification strategy for isolating NAGGN from the crude bacterial extract.

Part A: Solid-Phase Extraction (SPE) for Initial Cleanup and Fractionation

Materials:

  • Crude bacterial extract from Protocol 2

  • C18 SPE cartridges

  • Methanol

  • Deionized water

  • Vacuum manifold

Procedure:

  • Condition the C18 SPE cartridge by passing 2-3 column volumes of methanol followed by 2-3 column volumes of deionized water.

  • Load the crude bacterial extract onto the conditioned SPE cartridge.

  • Wash the cartridge with 2-3 column volumes of deionized water to remove highly polar impurities and salts.

  • Elute the retained compounds with a stepwise gradient of methanol in water (e.g., 25%, 50%, 75%, 100% methanol).

  • Collect the fractions and analyze each for the presence of NAGGN using an appropriate analytical method (e.g., LC-MS or NMR). NAGGN, being a polar dipeptide, is expected to elute in the lower percentage methanol fractions.

  • Pool the fractions containing the highest concentration of NAGGN and evaporate the solvent under vacuum.

Part B: Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Materials:

  • SPE-purified NAGGN fraction

  • HPLC system with a preparative C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (B52724)

  • Fraction collector

Procedure:

  • Dissolve the dried, SPE-purified fraction in Mobile Phase A.

  • Filter the sample through a 0.22 µm syringe filter before injection.

  • Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the sample onto the column.

  • Elute the compounds using a shallow linear gradient of Mobile Phase B (e.g., 5% to 30% B over 30 minutes) at a flow rate appropriate for the column size.

  • Monitor the elution profile at a low wavelength (e.g., 214 nm) suitable for detecting peptide bonds.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions for the presence and purity of NAGGN using analytical HPLC-MS or NMR.

  • Pool the pure fractions containing NAGGN and lyophilize to obtain the purified dipeptide as a powder.

Protocol 4: Characterization and Quantification of NAGGN

Part A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve the purified NAGGN or the crude extract in D2O.

  • Acquire 1H and 13C NMR spectra.

  • The presence of NAGGN can be confirmed by comparing the obtained chemical shifts with published data.

  • For quantification in crude extracts, a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP) is added to the sample. The concentration of NAGGN is determined by comparing the integral of a characteristic NAGGN peak to the integral of the internal standard peak.

Part B: Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

  • Dissolve the sample in a suitable solvent (e.g., water with 0.1% formic acid).

  • Perform chromatographic separation using an analytical C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Analyze the eluent by electrospray ionization mass spectrometry (ESI-MS) in positive ion mode.

  • NAGGN can be identified by its characteristic mass-to-charge ratio (m/z) of [M+H]+ = 316.16.

  • For quantification, a standard curve should be generated using a purified and quantified NAGGN standard.

Mandatory Visualizations

NAGGN_Biosynthesis_Pathway cluster_0 NAGGN Biosynthesis Glutamine1 Glutamine N_acetylglutamine N-acetylglutamine Glutamine1->N_acetylglutamine N-acetylation Glutamine2 Glutamine NAGG N-acetylglutaminylglutamine Glutamine2->NAGG N_acetylglutamine->NAGG Peptide bond formation NAGGN This compound NAGG->NAGGN Amidation Glutamine3 Glutamine Glutamine3->NAGGN Glutamate Glutamate Glutamine3->Glutamate Ngg Ngg (Bifunctional Enzyme) Ngg->NAGG AsnO AsnO (Glutamine amidotransferase) AsnO->NAGGN

Caption: Biosynthetic pathway of this compound (NAGGN).

NAGGN_Isolation_Workflow Workflow for NAGGN Isolation and Purification cluster_culture Step 1: Bacterial Culture cluster_extraction Step 2: Extraction cluster_purification Step 3: Purification cluster_analysis Step 4: Analysis & Final Product Culture Bacterial Culture (High Osmolarity Medium) Harvest Cell Harvesting (Centrifugation) Culture->Harvest Pellet Bacterial Cell Pellet Harvest->Pellet Lysis Cell Lysis & Extraction (Sonication, Solvent) Pellet->Lysis Centrifugation Clarification (Centrifugation) Lysis->Centrifugation CrudeExtract Crude Extract Centrifugation->CrudeExtract SPE Solid-Phase Extraction (SPE) (C18 Cartridge) CrudeExtract->SPE HPLC Preparative RP-HPLC (C18 Column) SPE->HPLC Fractions Pure NAGGN Fractions HPLC->Fractions Lyophilization Lyophilization Fractions->Lyophilization PureNAGGN Purified NAGGN Powder Lyophilization->PureNAGGN Analysis Characterization (NMR, LC-MS) PureNAGGN->Analysis

Caption: Experimental workflow for the isolation of NAGGN from bacterial extracts.

References

N-Acetylglutaminylglutamine amide solubility and preparation for stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetylglutaminylglutamine amide (NAGGN) is a dipeptide amide that plays a significant role in the osmotic stress response of certain bacteria, such as Sinorhizobium meliloti and Pseudomonas aeruginosa.[1] Its accumulation within these organisms helps to maintain cellular turgor and protect against the detrimental effects of high osmolarity environments. This property makes NAGGN a compound of interest for research in microbiology, cellular stress responses, and potentially as a therapeutic agent to enhance the robustness of beneficial bacteria or as a target for antimicrobial drug development.

This document provides detailed application notes and protocols for the handling, solubilization, and preparation of stock solutions of this compound for research purposes.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₁₂H₂₁N₅O₅[2][3]
Molecular Weight 315.33 g/mol [3][4]
Appearance Solid powder[4]
Solubility Soluble in DMSO[4]

Solubility and Stock Solution Preparation

While specific quantitative solubility data for this compound in various solvents is not extensively published, general principles for peptide solubility can be applied. It is crucial to empirically determine the solubility for your specific experimental needs.

Recommended Solvents and General Guidelines:

Based on its structure (a dipeptide with polar amide groups), this compound is expected to have some solubility in aqueous solutions. However, for preparing high-concentration stock solutions, organic solvents are often more effective.

SolventRecommendations and Considerations
Sterile Deionized Water Suitable for preparing lower concentration working solutions. Solubility may be limited.
Phosphate-Buffered Saline (PBS) Recommended for preparing solutions for cell-based assays to maintain physiological pH. Solubility may be similar to water.
Dimethyl Sulfoxide (DMSO) The recommended solvent for preparing high-concentration stock solutions.[4] It is important to use a final DMSO concentration that is non-toxic to the experimental system (typically <0.5% v/v in cell culture).[5]
Protocol for Reconstitution of Lyophilized this compound

This protocol provides a general guideline for reconstituting lyophilized NAGGN. It is recommended to first test the solubility with a small amount of the peptide.[6]

Materials:

  • Lyophilized this compound

  • Sterile, high-purity solvent (e.g., DMSO, sterile water, or PBS)

  • Sterile, conical-bottom polypropylene (B1209903) tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibrate: Allow the vial of lyophilized NAGGN to warm to room temperature before opening to prevent condensation.[7][8]

  • Centrifuge: Briefly centrifuge the vial to ensure all the powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of the chosen solvent to the vial.

  • Dissolution:

    • Vortexing: Gently vortex the vial to dissolve the powder.[9]

    • Sonication: If the powder does not readily dissolve, sonicate the vial in a water bath for short intervals (e.g., 10-20 seconds) to aid dissolution.[6][10]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Aliquoting and Storage:

    • For long-term storage, it is highly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[11][12]

    • Store the aliquots at -20°C or -80°C.[11][13][14]

G cluster_preparation Stock Solution Preparation Workflow start Start: Lyophilized NAGGN equilibrate Equilibrate to Room Temperature start->equilibrate centrifuge Centrifuge Vial equilibrate->centrifuge add_solvent Add Solvent (e.g., DMSO) centrifuge->add_solvent dissolve Dissolve (Vortex/Sonicate) add_solvent->dissolve inspect Visually Inspect for Clarity dissolve->inspect aliquot Aliquot into Single-Use Tubes inspect->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing NAGGN stock solutions.

Experimental Protocols

Bacterial Growth Assay to Evaluate Osmoprotective Activity

This protocol is designed to assess the ability of this compound to protect bacteria from osmotic stress.

Materials:

  • Bacterial strain of interest (e.g., a non-producing mutant)

  • Appropriate liquid growth medium

  • This compound stock solution

  • Osmotic stressing agent (e.g., NaCl)

  • Sterile culture tubes or a 96-well microplate

  • Incubator with shaking capabilities

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Media: Prepare the liquid growth medium and supplement it with a high concentration of the osmotic stressing agent (e.g., 0.5 M NaCl). Prepare a control medium without the stressing agent.

  • Inoculate Cultures: Inoculate the prepared media with the bacterial strain from an overnight culture to a low starting optical density (OD₆₀₀ of ~0.05).

  • Add NAGGN: To the stressed cultures, add different concentrations of this compound from the stock solution. Ensure the final solvent concentration is non-inhibitory. Include a stressed control without NAGGN and an unstressed control.

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking.

  • Monitor Growth: Measure the OD₆₀₀ at regular intervals (e.g., every hour) for a specified period (e.g., 24-48 hours).

  • Data Analysis: Plot the OD₆₀₀ values against time to generate growth curves.[15][16] Compare the growth of the bacteria in the stressed medium with and without NAGGN to the unstressed control.

G cluster_workflow Bacterial Growth Assay Workflow start Start prepare_media Prepare Growth Media (with and without stressor) start->prepare_media inoculate Inoculate Bacteria prepare_media->inoculate add_naggn Add NAGGN to Stressed Cultures inoculate->add_naggn incubate Incubate with Shaking add_naggn->incubate measure_od Measure OD600 at Intervals incubate->measure_od plot_curves Plot Growth Curves measure_od->plot_curves analyze Analyze Osmoprotective Effect plot_curves->analyze

Caption: Workflow for the bacterial growth assay.

Signaling Pathway Context: Bacterial Osmotic Stress Response

This compound is synthesized in response to osmotic stress. Its production is part of a broader cellular response to maintain homeostasis.

G cluster_pathway Bacterial Osmotic Stress Response osmotic_stress High Osmotic Stress sensor Membrane Sensor Proteins osmotic_stress->sensor signal_transduction Signal Transduction Cascade sensor->signal_transduction gene_expression Upregulation of Osmoprotectant Biosynthesis Genes signal_transduction->gene_expression naggn_synthesis NAGGN Synthesis gene_expression->naggn_synthesis accumulation Intracellular Accumulation of NAGGN naggn_synthesis->accumulation homeostasis Cellular Homeostasis Restored accumulation->homeostasis

Caption: Simplified bacterial osmotic stress response pathway.

Stability and Storage

Proper storage is critical to maintain the integrity and activity of this compound.

FormStorage TemperatureRecommended DurationNotes
Lyophilized Powder -20°C or -80°CSeveral yearsProtect from moisture and light.[13][14]
Stock Solution in DMSO -20°C or -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles.[5]
Aqueous Solution -20°C or -80°CShorter-term (weeks to months)Prone to degradation; use of sterile buffers at pH 5-7 is recommended.[11][17]
Aqueous Solution 4°CUp to 1 weekFor short-term use only.[12]

References

Application Notes and Protocols for Investigating the Osmoprotective Effects of N-acetyl-L-glutaminyl-L-glutamine amide (NAGGN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperosmotic stress, a condition where the solute concentration outside a cell is higher than inside, triggers a range of cellular responses including water efflux, cell shrinkage, oxidative stress, and apoptosis. Organisms have evolved mechanisms to counteract these effects, one of which is the accumulation of small organic molecules known as osmoprotectants. N-acetyl-L-glutaminyl-L-glutamine amide (NAGGN) is a dipeptide discovered in bacteria that accumulates in response to high osmolarity and has been shown to play a crucial role in cell osmoprotection.[1][2] This document provides a comprehensive guide for designing and conducting experiments to evaluate the potential osmoprotective effects of NAGGN in a mammalian cell culture model.

These protocols are designed to assess the efficacy of NAGGN in mitigating the detrimental effects of hyperosmotic stress, including its impact on cell viability, apoptosis, oxidative stress, and inflammatory responses. The presented methodologies can be adapted for various cell types relevant to specific research or drug development programs.

Hypothesized Mechanism of NAGGN-Mediated Osmoprotection

Under hyperosmotic stress, cells activate signaling pathways to restore homeostasis. We hypothesize that NAGGN acts as a compatible solute, helping to maintain cell volume and turgor pressure without interfering with normal cellular functions. Furthermore, NAGGN may exert its protective effects by modulating key stress-responsive signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, and by reducing the production of reactive oxygen species (ROS).

Hypothesized NAGGN Signaling Pathway cluster_stress Cellular Environment cluster_cell Cellular Response Hyperosmotic Stress Hyperosmotic Stress Cell Membrane Cell Membrane Hyperosmotic Stress->Cell Membrane induces MAPK Activation MAPK Activation Cell Membrane->MAPK Activation Oxidative Stress (ROS) Oxidative Stress (ROS) MAPK Activation->Oxidative Stress (ROS) Inflammation Inflammation MAPK Activation->Inflammation Apoptosis Apoptosis MAPK Activation->Apoptosis Oxidative Stress (ROS)->Apoptosis Inflammation->Apoptosis Cell Survival Cell Survival Apoptosis->Cell Survival decreases NAGGN NAGGN NAGGN->MAPK Activation inhibits NAGGN->Oxidative Stress (ROS) reduces

Caption: Hypothesized signaling pathway of NAGGN's osmoprotective action.

Experimental Workflow

A tiered approach is recommended to systematically evaluate the osmoprotective effects of NAGGN. The workflow begins with determining the optimal non-toxic concentration of NAGGN and the appropriate level of hyperosmotic stress. Subsequent experiments will then assess the protective effects of NAGGN on cell viability, apoptosis, oxidative stress, and inflammatory responses.

Experimental Workflow A Phase 1: Dose-Response and Stress Optimization B Determine Non-Toxic NAGGN Concentration (MTT Assay) A->B C Establish Hyperosmotic Stress Model (e.g., Sorbitol or NaCl titration) A->C D Phase 2: Evaluation of Osmoprotective Efficacy B->D C->D E Cell Viability Assays (MTT, LDH) D->E F Apoptosis Assays (Annexin V/PI, Caspase-3 Activity) D->F G Phase 3: Mechanistic Insights E->G F->G H Oxidative Stress Assessment (ROS Measurement) G->H I Inflammatory Marker Analysis (ELISA for IL-6, TNF-α) G->I J Signaling Pathway Analysis (Western Blot for p-p38, p-JNK) G->J

Caption: A three-phase experimental workflow for testing NAGGN.

Experimental Protocols

Phase 1: Dose-Response and Stress Optimization

3.1.1. Protocol 1: Determination of Non-Toxic NAGGN Concentration

Objective: To determine the maximum concentration of NAGGN that does not exhibit cytotoxicity under normal osmotic conditions.

Materials:

  • Mammalian cell line of choice (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • NAGGN (N-acetyl-L-glutaminyl-L-glutamine amide)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare a series of NAGGN concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 mM) in complete culture medium.

  • Replace the medium in the wells with the prepared NAGGN solutions.

  • Incubate for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

3.1.2. Protocol 2: Establishment of Hyperosmotic Stress Model

Objective: To determine the concentration of an osmolyte (e.g., sorbitol or NaCl) that induces a significant but sub-lethal reduction in cell viability.

Procedure:

  • Seed cells in a 96-well plate as described in Protocol 1.

  • Prepare a series of hyperosmotic media by adding increasing concentrations of sorbitol or NaCl (e.g., 0, 100, 200, 300, 400, 500 mM) to the complete culture medium.

  • Replace the medium in the wells with the hyperosmotic media.

  • Incubate for 24 hours.

  • Perform the MTT assay as described in Protocol 1.

  • Select a concentration of the osmolyte that results in approximately 50% cell viability for subsequent experiments.

Phase 2: Evaluation of Osmoprotective Efficacy

3.2.1. Protocol 3: Cell Viability Assays under Hyperosmotic Stress

Objective: To assess the ability of NAGGN to protect cells from hyperosmotic stress-induced cell death.

Experimental Groups:

  • Control (Normal medium)

  • NAGGN (Non-toxic concentration of NAGGN in normal medium)

  • Stress (Hyperosmotic medium)

  • NAGGN + Stress (Non-toxic concentration of NAGGN in hyperosmotic medium)

Procedure:

  • Seed cells in a 96-well plate.

  • Pre-treat the "NAGGN" and "NAGGN + Stress" groups with the determined non-toxic concentration of NAGGN for 2 hours.

  • Induce hyperosmotic stress in the "Stress" and "NAGGN + Stress" groups by replacing the medium with the pre-determined concentration of the osmolyte.

  • Incubate for 24 hours.

  • Perform MTT and LDH (Lactate Dehydrogenase) assays according to the manufacturer's instructions.

Table 1: Hypothetical Cell Viability Data
Treatment Group Cell Viability (%) (MTT Assay) Cytotoxicity (%) (LDH Assay)
Control100 ± 5.25 ± 1.1
NAGGN (50 mM)98 ± 4.86 ± 1.5
Stress (300 mM Sorbitol)52 ± 6.145 ± 5.3
NAGGN + Stress85 ± 5.515 ± 2.8

3.2.2. Protocol 4: Apoptosis Assays

Objective: To determine if NAGGN protects against hyperosmotic stress-induced apoptosis.

Procedure:

  • Seed cells in 6-well plates and treat them as described in Protocol 3.

  • After 24 hours of incubation, harvest the cells.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

    • Analyze the stained cells by flow cytometry to quantify early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

  • Caspase-3 Activity Assay:

    • Lyse the cells and measure caspase-3 activity using a colorimetric or fluorometric assay kit.

Table 2: Hypothetical Apoptosis Data
Treatment Group Early Apoptotic Cells (%) Late Apoptotic Cells (%) Caspase-3 Activity (Fold Change)
Control2.1 ± 0.51.5 ± 0.31.0 ± 0.1
NAGGN (50 mM)2.3 ± 0.61.6 ± 0.41.1 ± 0.2
Stress (300 mM Sorbitol)25.4 ± 3.115.2 ± 2.54.5 ± 0.8
NAGGN + Stress8.7 ± 1.95.4 ± 1.11.8 ± 0.4
Phase 3: Mechanistic Insights

3.3.1. Protocol 5: Measurement of Intracellular Reactive Oxygen Species (ROS)

Objective: To investigate if NAGGN reduces hyperosmotic stress-induced oxidative stress.

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 3 for a shorter duration (e.g., 6 hours).

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) according to the manufacturer's instructions.

  • Measure the fluorescence intensity using a fluorescence plate reader.

Table 3: Hypothetical Intracellular ROS Levels
Treatment Group ROS Levels (Fold Change)
Control1.0 ± 0.2
NAGGN (50 mM)0.9 ± 0.1
Stress (300 mM Sorbitol)3.8 ± 0.6
NAGGN + Stress1.5 ± 0.3

3.3.2. Protocol 6: Analysis of Inflammatory Markers

Objective: To determine if NAGGN modulates the inflammatory response to hyperosmotic stress.

Procedure:

  • Seed cells in 6-well plates and treat as described in Protocol 3.

  • After 24 hours, collect the cell culture supernatants.

  • Measure the concentration of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Table 4: Hypothetical Inflammatory Cytokine Levels
Treatment Group IL-6 (pg/mL) TNF-α (pg/mL)
Control15 ± 320 ± 5
NAGGN (50 mM)14 ± 418 ± 6
Stress (300 mM Sorbitol)150 ± 25180 ± 30
NAGGN + Stress50 ± 1065 ± 15

3.3.3. Protocol 7: Western Blot Analysis of MAPK Signaling

Objective: To investigate the effect of NAGGN on the activation of stress-activated protein kinases.

Procedure:

  • Seed cells in 60 mm dishes and treat as described in Protocol 3 for a shorter duration (e.g., 30-60 minutes).

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated and total p38 MAPK and JNK.

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

  • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Logical Relationships and Interpretation

Logical Relationships A Increased Cell Viability with NAGGN (MTT, LDH) B Reduced Apoptosis with NAGGN (Annexin V/PI, Caspase-3) A->B is consistent with F Conclusion: NAGGN exhibits osmoprotective effects. A->F supports B->F supports C Decreased Oxidative Stress with NAGGN (ROS Assay) C->B may explain C->F provides mechanistic insight for D Lower Inflammatory Response with NAGGN (ELISA) D->B may contribute to D->F provides mechanistic insight for E Modulation of MAPK Signaling by NAGGN (Western Blot) E->C may be an upstream mechanism for E->D may be an upstream mechanism for E->F provides mechanistic insight for

By following these detailed protocols and logically interpreting the data, researchers can effectively characterize the osmoprotective properties of NAGGN. The structured tables and visual diagrams are designed to facilitate clear data presentation and a deeper understanding of the experimental design and potential outcomes. This comprehensive approach will be invaluable for scientists and drug development professionals exploring novel therapeutic strategies against cellular stress.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing N-acetyl-β-D-glucosaminidase (NAG) Yield

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the culture conditions for maximal N-acetyl-β-D-glucosaminidase (NAG) yield. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common expression systems for producing recombinant N-acetyl-β-D-glucosaminidase (NAG)?

A1: Recombinant NAG is commonly produced in various expression systems, including prokaryotic systems like Escherichia coli and eukaryotic systems such as the yeast Pichia pastoris and mammalian cell lines like Chinese Hamster Ovary (CHO) cells. The choice of system depends on factors like the required yield, post-translational modifications, and downstream application. E. coli is often used for high-yield production of simpler proteins, while yeast and mammalian cells are suitable for producing complex proteins requiring glycosylation.[1][2][3][4]

Q2: What are the key factors influencing the yield of recombinant NAG in E. coli?

A2: Several factors significantly impact NAG yield in E. coli. These include the choice of expression vector and promoter, codon usage optimization, host strain selection, and cultivation conditions such as temperature, media composition, and inducer concentration. Lower temperatures (e.g., 25°C) can enhance the solubility of the recombinant protein.[1][5][6] The initial cell density at the time of induction also plays a crucial role.[1]

Q3: How can I optimize NAG expression in Pichia pastoris?

A3: In Pichia pastoris, NAG yield can be enhanced by optimizing the gene copy number; for instance, a strain with four copies of the BsNagZ gene showed a fourfold higher activity than a single-copy strain.[2] Methanol induction is a critical step, and the expression level can increase over several days.[2] The pH of the culture medium and the induction temperature are also key parameters to optimize. For example, recombinant BsNagZ from Bacillus subtilis expressed in P. pastoris showed optimal activity at pH 6.0 and a temperature of 60°C.[2] Hyperglycosylation can be an issue in yeast, which may require engineering of the glycosylation pathway.[4][7]

Q4: What are the considerations for expressing NAG in mammalian cells like CHO?

A4: Mammalian cells, such as CHO cells, are ideal for producing NAG that requires complex, human-like post-translational modifications.[3] Optimizing yield in CHO cells involves strategies to enhance cell growth and productivity, such as using specialized glutamine-free media and dual selection systems.[8][9] Glycoengineering can be employed to achieve desired glycosylation patterns.[3] The regulation of the endogenous genes, such as HEXA, which encodes the alpha subunit of hexosaminidase A, is complex and can be influenced by various cellular factors and culture conditions.[10][11][12]

Q5: What is a standard method for assaying NAG activity?

A5: A common method for assaying NAG activity is a colorimetric assay using a synthetic substrate like p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc).[13][14] The enzyme cleaves the substrate, releasing p-nitrophenol, which can be quantified by measuring the absorbance at 400-405 nm after stopping the reaction with a basic solution.[14][15] Fluorimetric assays are also available for higher sensitivity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no NAG expression - Inefficient transcription or translation. - Codon bias between the gene and the expression host. - Plasmid instability.- Verify the integrity of your expression vector. - Optimize the codon usage of your NAG gene for the specific expression host. - Use a strong, inducible promoter. - Confirm plasmid presence and integrity.
Inclusion body formation (in E. coli) - High expression rate leading to protein aggregation. - Incorrect protein folding.- Lower the induction temperature (e.g., 20-25°C).[1][5] - Reduce the inducer concentration (e.g., IPTG). - Co-express with molecular chaperones to assist in proper folding. - Use a secretion signal peptide (e.g., PelB) to promote extracellular expression.[1]
Low enzymatic activity - Misfolded or inactive protein. - Absence of necessary post-translational modifications. - Presence of inhibitors in the sample.- For E. coli, consider refolding protocols from inclusion bodies. - Use a eukaryotic expression system (Pichia pastoris, CHO cells) if glycosylation is required for activity. - Purify the enzyme to remove potential inhibitors. For urine samples, gel filtration can be used to separate the enzyme from inhibitors.[13]
Protein degradation - Proteolytic activity in the host cell or culture medium.- Add protease inhibitors during cell lysis and purification. - Use protease-deficient host strains. - In P. pastoris, disrupting genes like YPS1 can reduce degradation.[16] - Optimize harvest time to minimize exposure to proteases.
Hyperglycosylation (in Pichia pastoris) - The yeast glycosylation pathway differs from that of higher eukaryotes, leading to excessive mannosylation.- Use engineered Pichia pastoris strains with modified glycosylation pathways (e.g., GlycoSwitch® strains).[4] - Treat the purified protein with endoglycosidases to remove excess glycans.[7]

Experimental Protocols

Protocol 1: Recombinant NAG Expression in E. coli
  • Transformation : Transform E. coli BL21(DE3) cells with the pET expression vector containing the NAG gene.

  • Inoculum Preparation : Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Culture Growth : Inoculate 50 mL of Terrific Broth (TB) medium with the overnight culture and grow at 37°C until the optical density at 600 nm (OD600) reaches 2.5-3.5.[1]

  • Induction : Add IPTG to a final concentration of 0.5 mM.[1]

  • Expression : Reduce the temperature to 25°C and continue to culture for 32-40 hours.[1]

  • Harvesting : Centrifuge the culture at 8,000 x g for 10 minutes to pellet the cells. If a secretion signal was used, the supernatant can be collected for purification.

Protocol 2: NAG Activity Assay using pNP-GlcNAc

This protocol is adapted from commercially available kits.[14][15]

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, typically with a pH around 4.4-4.7.[13][14]

    • Substrate Solution : Dissolve p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) in the assay buffer.

    • Stop Solution : Prepare a basic solution such as sodium carbonate or NaOH (e.g., 0.5 M).[14]

    • Standard : Prepare a standard curve using known concentrations of p-nitrophenol.

  • Assay Procedure :

    • Add your sample (e.g., purified enzyme, cell lysate) to a microplate well.

    • Add the substrate solution to initiate the reaction.

    • Incubate at 37°C for a defined period (e.g., 5-30 minutes).[14][15] The incubation time will depend on the enzyme concentration.

    • Stop the reaction by adding the stop solution.

  • Measurement :

    • Measure the absorbance at 400-405 nm using a microplate reader.

    • Calculate the enzyme activity based on the standard curve. One unit of activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of pNP-GlcNAc per minute at 37°C.[14]

Protocol 3: Affinity Purification of NAG

This is a general protocol for affinity purification of N-acetyl-D-glucosamine-binding proteins.

  • Column Preparation : Pack a chromatography column with N-acetyl-D-glucosamine agarose (B213101) resin.

  • Equilibration : Equilibrate the column with a binding buffer (e.g., 0.1M sodium phosphate, 0.15M sodium chloride, pH 7.2).

  • Sample Loading : Load the crude protein extract (e.g., cell lysate) onto the column.

  • Washing : Wash the column with several column volumes of binding buffer to remove unbound proteins. Monitor the absorbance at 280 nm until it returns to baseline.

  • Elution : Elute the bound NAG using a competitive elution buffer containing 0.1-0.3 M N-acetyl-D-glucosamine. Alternatively, elution can be performed by changing the pH or ionic strength.

  • Fraction Collection : Collect the eluted fractions and assay for NAG activity to identify the fractions containing the purified enzyme.

Visualizations

Experimental_Workflow_NAG_Expression cluster_Ecoli E. coli Expression cluster_Purification Purification cluster_Analysis Analysis Transformation Transformation of E. coli Inoculum Overnight Inoculum Transformation->Inoculum Culture Large Scale Culture Inoculum->Culture Induction Induction (IPTG) Culture->Induction Expression Low Temp Expression Induction->Expression Harvest Cell Harvesting Expression->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification Lysis->Clarification AffinityChrom Affinity Chromatography Clarification->AffinityChrom Elution Elution AffinityChrom->Elution PurifiedNAG Purified NAG Elution->PurifiedNAG ActivityAssay Enzyme Activity Assay PurifiedNAG->ActivityAssay SDS_PAGE SDS-PAGE PurifiedNAG->SDS_PAGE

Caption: Workflow for recombinant NAG expression, purification, and analysis.

NAG_Activity_Assay cluster_Assay NAG Activity Assay SamplePrep Prepare Sample and Standards AddSubstrate Add pNP-GlcNAc Substrate SamplePrep->AddSubstrate Incubation Incubate at 37°C AddSubstrate->Incubation StopReaction Add Stop Solution Incubation->StopReaction MeasureAbs Measure Absorbance at 405 nm StopReaction->MeasureAbs Calculate Calculate Activity MeasureAbs->Calculate

Caption: Protocol for NAG colorimetric activity assay.

Troubleshooting_Logic Start Low NAG Yield NoExpression No Expression Detected Start->NoExpression LowActivity Low Specific Activity Start->LowActivity InclusionBodies Inclusion Bodies Start->InclusionBodies Degradation Protein Degradation Start->Degradation CheckVector Verify Vector/Sequence NoExpression->CheckVector Yes LowerTemp Lower Expression Temp LowActivity->LowerTemp Misfolding? UseEukaryotic Switch to Eukaryotic Host LowActivity->UseEukaryotic Glycosylation needed? InclusionBodies->LowerTemp Yes AddProteaseInhibitors Add Protease Inhibitors Degradation->AddProteaseInhibitors Yes OptimizeCodons Optimize Codons CheckVector->OptimizeCodons ReduceInducer Reduce Inducer Conc. LowerTemp->ReduceInducer

References

Technical Support Center: N-Acetylglutaminylglutamine amide (NAGGN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or undetectable expression of N-Acetylglutaminylglutamine amide (NAGGN).

Troubleshooting Low NAGGN Expression

Low or inconsistent levels of NAGGN can be a significant hurdle in experimental workflows. The following table summarizes potential causes and offers structured solutions to address these issues.

Potential Cause Category Specific Problem Recommended Solutions & Rationale
Substrate Availability Insufficient intracellular glutamine, the primary building block of NAGGN.1. Supplement Culture Media: Increase the concentration of L-glutamine in the cell culture medium. Standard media contain 2-4 mM, but optimization may be required. [1][2]2. Use Stabilized Glutamine: Consider using a stabilized dipeptide form like L-alanyl-L-glutamine, which is less prone to spontaneous degradation in liquid media, ensuring a more consistent supply. [3]3. Monitor Glutamine Metabolism: Analyze the expression of key enzymes in glutamine metabolism, such as glutaminase (B10826351) (GLS) and glutamine synthetase, to understand cellular glutamine utilization. [1][2]
Enzymatic Synthesis Reduced expression or activity of the enzymes responsible for NAGGN synthesis. In bacteria, this involves a bifunctional enzyme (Ngg) for N-acetylation and peptide bond formation, and a glutamine amidotransferase (AsnO) for the final amidation. [4][5]1. Gene Expression Analysis: Use qRT-PCR to quantify the mRNA levels of putative synthesis enzymes (e.g., asnO and ngg in bacterial systems). [4]2. Protein Level Analysis: Perform a Western blot to assess the protein levels of these enzymes. 3. Cofactor Availability: Ensure the availability of necessary cofactors. For example, many amidation reactions catalyzed by Peptidylglycine α-amidating monooxygenase (PAM) in eukaryotes require copper, ascorbate, and molecular oxygen. [6]
Increased Degradation Elevated activity of intracellular peptidases or hydrolases that break down NAGGN.1. Use Protease/Peptidase Inhibitors: Add a cocktail of protease and peptidase inhibitors to cell lysates during sample preparation to prevent ex vivo degradation. 2. Analyze Degrading Enzymes: Investigate the expression of potential degrading enzymes like acylpeptide hydrolases (APH) or other peptidases that may act on N-terminally acetylated dipeptides. [7]
Cellular/Environmental Stress Suboptimal cell culture conditions affecting NAGGN production. In some bacteria, NAGGN synthesis is induced by osmotic stress. [4][5][8][9]1. Optimize Culture Conditions: Review and optimize key culture parameters such as pH, temperature, and CO2 levels, as these can affect nutrient stability and cellular metabolism. [1]2. Induce Stress (if applicable): If working with a system where NAGGN is stress-induced (e.g., certain bacteria), apply the relevant stressor (e.g., increased NaCl concentration) to stimulate production. [4][8]
Sample Preparation & Analysis Degradation of NAGGN during sample collection, storage, or extraction, or issues with the analytical method.1. Optimize Sample Handling: Rapidly process and freeze samples to minimize enzymatic activity. Use appropriate extraction methods for small, polar molecules. 2. Validate Analytical Method: Ensure the mass spectrometry (LC-MS/MS) method is properly validated for NAGGN detection and quantification. This includes optimizing fragmentation patterns and using a stable isotope-labeled internal standard if available. [10][11]

Frequently Asked Questions (FAQs)

Q1: What is this compound (NAGGN) and how is it synthesized?

A1: this compound (NAGGN) is a modified dipeptide. [4]In bacteria like Sinorhizobium meliloti and Pseudomonas aeruginosa, it functions as an osmoprotectant, helping the organism survive in high-salt environments. [4][5][8][9]Its synthesis is a non-ribosomal process mediated by a unique enzymatic pathway. A bifunctional enzyme, Ngg, first catalyzes the N-acetylation of one glutamine molecule and the formation of a peptide bond with a second glutamine, creating an intermediate called N-acetylglutaminylglutamine (NAGG). Subsequently, an enzyme called AsnO transfers an amide group from a free glutamine to complete the synthesis of NAGGN. [4][5] Q2: My primary troubleshooting steps have failed. What is a logical workflow to diagnose the problem?

A2: A systematic approach is crucial. The following workflow can help pinpoint the issue. Start by ensuring your measurement technique is sound. Then, investigate the biological aspects, from precursor availability to the stability of the final product.

G cluster_0 Start: Low NAGGN Detected cluster_1 Biological Investigation cluster_2 Outcome A 1. Validate Analytical Method (LC-MS/MS) B 2. Assess Substrate Availability (Measure Intracellular Glutamine) A->B Method OK C 3. Analyze Synthesis Pathway (qRT-PCR/Western for Enzymes) B->C Glutamine Sufficient F Problem Identified & Resolved B->F Glutamine Deficient -> Supplement Media D 4. Investigate Degradation (Use Peptidase Inhibitors) C->D Enzyme Expression Normal C->F Low Enzyme Levels -> Check Gene Expression/Regulation E 5. Review Cellular Conditions (Osmotic Stress, Media pH, etc.) D->E Degradation Not Increased D->F High Degradation -> Identify Peptidase E->F G cluster_precursors Precursors cluster_synthesis Synthesis Pathway cluster_products Products Gln Glutamine Ngg Ngg / NATs (Acetylation & Peptide Bond) Gln->Ngg AcCoA Acetyl-CoA AcCoA->Ngg NAGG NAGG (Intermediate) Ngg->NAGG AsnO AsnO / PAM (Amidation) NAGGN NAGGN (Final Product) AsnO->NAGGN NAGG->AsnO Degradation Degradation (Peptidases) NAGGN->Degradation

References

N-Acetylglutaminylglutamine amide stability issues in solution and storage.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-Acetylglutaminylglutamine amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability issues of this compound in solution and during storage. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a dipeptide. Like many peptides and molecules containing glutamine, its stability in aqueous solutions can be a concern. The amide groups in the glutamine side chains and the peptide backbone are susceptible to hydrolysis, which can lead to the formation of various degradation products. This degradation can impact the purity, potency, and overall efficacy of formulations, making a thorough understanding of its stability crucial for research and drug development. N-acetylation at the N-terminus is known to enhance the metabolic stability of peptides.

Q2: What are the primary degradation pathways for this compound in solution?

A2: The primary degradation pathways for this compound in solution are expected to be hydrolysis of the side-chain amide groups (deamidation) and hydrolysis of the peptide bond. Deamidation of glutamine residues can occur through direct hydrolysis, particularly under acidic conditions, or via the formation of a cyclic glutarimide (B196013) intermediate under neutral to alkaline conditions. This process results in the formation of glutamic acid residues. Cleavage of the peptide bond leads to the formation of N-acetylglutamine and glutamine amide.

Q3: What factors can influence the stability of this compound in solution?

A3: Several factors can significantly impact the stability of this compound in solution:

  • pH: The rate of hydrolysis is highly pH-dependent. Generally, peptide and amide bonds are most stable in the neutral pH range (around pH 6-7) and are more susceptible to degradation under acidic or alkaline conditions.

  • Temperature: Higher temperatures accelerate the rate of chemical degradation. For optimal stability, solutions should be stored at recommended low temperatures.

  • Buffer Composition: The type and concentration of buffer components can influence the rate of degradation.

  • Presence of Excipients: Other components in the formulation can either enhance or decrease stability.

  • Light and Oxygen: While less common for this type of molecule, exposure to light and oxygen can potentially lead to photo-oxidation or other degradation pathways.

Q4: How should I store stock solutions of this compound?

A4: For short-term storage (days to weeks), it is recommended to store solutions at 0 - 4°C in the dark. For long-term storage (months to years), solutions should be stored at -20°C or below. It is advisable to prepare stock solutions in a buffer system that maintains a pH between 6.0 and 7.0 for maximal stability. The solid powder form of this compound should be stored in a dry, dark place at 0 - 4°C for short-term and -20°C for long-term storage, where it can be stable for over two years[1].

Troubleshooting Guides

Problem 1: I am observing a loss of purity of my this compound solution over time. What could be the cause and how can I mitigate it?

Possible Causes:

  • Inappropriate pH of the solution: The solution pH may be too acidic or too alkaline, accelerating hydrolysis.

  • High storage temperature: The solution is being stored at a temperature that is too high.

  • Contamination: The presence of microbial or chemical contaminants could be catalyzing degradation.

Solutions:

  • pH Optimization: Ensure your solution is buffered to a pH between 6.0 and 7.0. Use a suitable buffer system that is compatible with your experimental setup.

  • Temperature Control: Store stock solutions at -20°C or below for long-term storage and at 2-8°C for short-term use. Avoid repeated freeze-thaw cycles.

  • Aseptic Technique: Use sterile buffers and aseptic techniques when preparing and handling solutions to prevent microbial contamination.

Problem 2: My experimental results are inconsistent when using this compound solutions prepared at different times.

Possible Causes:

  • Degradation of older solutions: Older stock solutions may have undergone significant degradation, leading to a lower effective concentration of the active compound.

  • Variability in solution preparation: Inconsistencies in pH, buffer concentration, or final concentration during preparation can lead to different stability profiles.

Solutions:

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions of this compound for your experiments.

  • Standardized Protocol: Follow a strict, standardized protocol for the preparation of your solutions, ensuring consistency in all parameters.

  • Stability Testing: If solutions need to be stored, perform a small-scale stability study under your specific storage conditions to understand the degradation kinetics.

Data on Stability

Table 1: Stability of N-acetyl-L-glutamine in Aqueous Solution at ~20°C

pHStability DurationMajor Degradation Product
> 4.0Stable for 6 monthsN-acetylglutamic acid
2.0 - 3.0Degradation observedN-(2,6-dioxo-3-piperidinyl) acetamide, Pyroglutamic acid

Table 2: Qualitative pH-Dependent Degradation of Glutamine Dipeptides

pH RangeRelative Degradation Rate
< 4.0High
4.0 - 5.0Moderate
5.0 - 7.0Low (Most Stable)
7.0 - 8.0Moderate
> 8.0High

Experimental Protocols

Protocol 1: General Procedure for a Forced Degradation Study

This protocol outlines a general approach to investigate the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., purified water or a relevant buffer).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to the stock solution. Incubate at room temperature for a defined period.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

    • Photostability: Expose the stock solution to a light source as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed solution, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating HPLC method.

  • Data Analysis: Quantify the amount of remaining this compound and identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)

This is a suggested starting point for developing a stability-indicating HPLC method. Optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A time-programmed gradient from low to high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Visualizations

degradation_pathway NAGGN This compound NAG N-Acetylglutamine NAGGN->NAG Peptide Bond Hydrolysis GlnA Glutamine Amide NAGGN->GlnA Peptide Bond Hydrolysis NAGG_acid N-Acetylglutaminyl- glutamic acid amide NAGGN->NAGG_acid Deamidation NAG_acid_GlnA N-Acetylglutamic acid + Glutamine Amide NAGG_acid->NAG_acid_GlnA Peptide Bond Hydrolysis

Caption: Proposed degradation pathways of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution acid Acid Hydrolysis prep_stock->acid base Base Hydrolysis prep_stock->base oxidation Oxidation prep_stock->oxidation thermal Thermal Stress prep_stock->thermal sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling hplc HPLC Analysis sampling->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

troubleshooting_logic start Inconsistent Results or Loss of Purity check_pH Is pH of solution between 6.0 and 7.0? start->check_pH check_temp Is storage temperature -20°C or below? check_pH->check_temp Yes adjust_pH Adjust pH to 6.0-7.0 using a suitable buffer check_pH->adjust_pH No check_age Is the solution freshly prepared? check_temp->check_age Yes adjust_temp Store at -20°C or below and avoid freeze-thaw cycles check_temp->adjust_temp No check_age->start Yes, investigate other factors (e.g., contamination) prepare_fresh Prepare fresh solution for each experiment check_age->prepare_fresh No

Caption: Troubleshooting logic for stability issues.

References

How to prevent degradation of N-Acetylglutaminylglutamine amide during extraction.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetylglutaminylglutamine amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (NAGGN) is a dipeptide discovered in bacteria, where it plays a role in osmoprotection.[1][2][3] Its stability is a concern during extraction and analysis due to the presence of two glutamine residues. Glutamine is susceptible to chemical degradation, which can alter the structure, stability, and function of the peptide.[4][5]

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is the deamidation of the glutamine side chains.[4][6] This reaction involves the conversion of the amide group on the side chain to a carboxylic acid, resulting in the formation of glutamic acid residues.[4] This process is influenced by factors such as pH, temperature, and ionic strength.[7] While less common, hydrolysis of the peptide bond can also occur under harsh conditions.[8]

Q3: How does pH affect the stability of this compound?

A3: The rate of deamidation of glutamine residues is highly dependent on pH. The reaction is generally slowest in the pH range of 3-6. Deamidation is catalyzed by both acid and base. Under acidic conditions (pH < 5), direct hydrolysis of the side-chain amide is the main pathway.[9][10] In neutral to alkaline conditions (pH > 7), the reaction can proceed more rapidly.[4][7]

Q4: What is the impact of temperature on the degradation of this dipeptide?

A4: Elevated temperatures significantly accelerate the rate of deamidation and other degradation reactions.[4][7] Therefore, it is crucial to maintain low temperatures throughout the extraction and handling processes. For long-term storage, temperatures of -20°C or -80°C are recommended.[11]

Q5: Are there any specific reagents I should avoid during extraction?

A5: Avoid strong acids and bases, as they can catalyze the degradation of the peptide.[8] Also, be mindful of the buffer components used, as some can influence the rate of deamidation.[12] If extracting from biological samples, the use of protease inhibitors is recommended to prevent enzymatic degradation.[13]

Troubleshooting Guides

Problem: Low yield of this compound after extraction.
Possible Cause Troubleshooting Step
Degradation due to improper pH Ensure the pH of all extraction buffers is maintained between 3 and 6. Use a well-calibrated pH meter to verify.
High temperature during extraction Perform all extraction steps on ice or in a cold room (4°C). Pre-cool all buffers and equipment.[13]
Enzymatic degradation If working with biological matrices, add a broad-spectrum protease inhibitor cocktail to your lysis/extraction buffer.[13]
Extended processing time Minimize the duration of the extraction procedure. Plan your experiment to be as efficient as possible.
Oxidative damage If oxidation is a concern, consider adding reducing agents like DTT or 2-mercaptoethanol (B42355) to your buffers.[13]
Inefficient extraction method Optimize your extraction protocol. Techniques like solid-phase extraction (SPE) can offer high recovery and selectivity for peptides.
Problem: Appearance of unexpected peaks during analytical chromatography (e.g., HPLC, LC-MS).
Possible Cause Troubleshooting Step
Deamidation of one or both glutamine residues This will result in a mass increase of approximately 1 Da for each deamidation event and a change in retention time.[4] Confirm the identity of the new peaks using mass spectrometry.[14] To prevent this, strictly control pH and temperature during extraction and storage.
Hydrolysis of the peptide bond This will result in fragment peptides. Confirm their identity with mass spectrometry. This is more likely to occur under harsh acidic or basic conditions.
Formation of pyroglutamic acid The N-terminal glutamine could potentially cyclize, although the N-acetyl group should minimize this. This would result in a mass loss. If observed, ensure the N-acetylation was complete during synthesis.

Experimental Protocols

Recommended Protocol for Extraction of this compound from Bacterial Cell Culture

This protocol is designed to minimize degradation by controlling pH and temperature.

Materials:

  • Bacterial cell pellet

  • Lysis Buffer: 50 mM Sodium Acetate, pH 5.0, 1 mM EDTA, 1x Protease Inhibitor Cocktail

  • Quenching Solution: 100% cold methanol (B129727) (-20°C)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

  • SPE Equilibration Buffer: 0.1% Formic Acid in water

  • SPE Wash Buffer: 0.1% Formic Acid in 5% methanol

  • SPE Elution Buffer: 0.1% Formic Acid in 50% methanol with 5% ammonium (B1175870) hydroxide

  • Centrifuge, sonicator, vacuum manifold for SPE

Procedure:

  • Harvesting and Quenching: Centrifuge the bacterial culture to obtain a cell pellet. Immediately resuspend the pellet in ice-cold quenching solution to halt metabolic activity. Centrifuge again and discard the supernatant.

  • Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer. Perform lysis on ice using sonication. Use short bursts to prevent sample heating.

  • Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Solid Phase Extraction (SPE):

    • Equilibrate the SPE cartridge with Equilibration Buffer.

    • Load the clarified supernatant onto the cartridge.

    • Wash the cartridge with Wash Buffer to remove unbound impurities.

    • Elute the this compound with Elution Buffer.

  • Sample Concentration: If necessary, concentrate the eluted sample using a vacuum concentrator at a low temperature.

  • Analysis: Analyze the sample immediately using a suitable analytical technique like LC-MS, or store at -80°C.[8][15]

Data Presentation

Table 1: Influence of Extraction Conditions on the Degradation of this compound (Illustrative Data)
Extraction ConditionTemperature (°C)pHObserved Degradation (%)Primary Degradation Product
Optimal 4 5.0 < 2% -
High Temperature375.015%Mono-deamidated product
High pH49.025%Mono- and di-deamidated products
Low pH42.010%Mono-deamidated product
No Protease Inhibitor45.0Variable (sample dependent)Peptide fragments

This table presents illustrative data based on the known principles of peptide degradation to highlight the importance of controlling experimental parameters.

Visualizations

degradation_pathway NAGGN This compound MonoDeamidated Mono-deamidated Product (+1 Da) NAGGN->MonoDeamidated Deamidation (pH, Temp) Fragments Peptide Fragments NAGGN->Fragments Proteolysis / Hydrolysis DiDeamidated Di-deamidated Product (+2 Da) MonoDeamidated->DiDeamidated Deamidation (pH, Temp)

Caption: Primary degradation pathways for this compound.

experimental_workflow cluster_extraction Extraction (4°C) cluster_purification Purification Harvest 1. Cell Harvesting & Quenching Lysis 2. Cell Lysis (pH 5.0) Harvest->Lysis Clarify 3. Clarification Lysis->Clarify SPE 4. Solid Phase Extraction Clarify->SPE Concentrate 5. Concentration SPE->Concentrate Analysis 6. Analysis (LC-MS) Concentrate->Analysis

Caption: Recommended workflow for the extraction and analysis of the dipeptide.

References

Challenges in the chemical synthesis of N-Acetylglutaminylglutamine amide.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chemical synthesis of N-Acetylglutaminylglutamine amide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chemical synthesis of this compound?

A1: The main challenges stem from the two glutamine residues. Key issues include:

  • Side-chain reactions: The amide group in the glutamine side chain can undergo dehydration to form a nitrile or cyclization to form pyroglutamate (B8496135), especially at the N-terminus.

  • Racemization: The chiral center of the amino acids can be susceptible to racemization during the activation and coupling steps.

  • Poor solubility: Glutamine derivatives can have low solubility in common organic solvents, which can impede reaction efficiency.

  • Diketopiperazine formation: As a dipeptide, there's a risk of intramolecular cyclization to form a diketopiperazine, leading to chain termination.

Q2: Is it necessary to protect the side-chain amide of glutamine during synthesis?

A2: Yes, protecting the side-chain amide of glutamine is highly recommended to prevent dehydration to a nitrile, especially when using carbodiimide-based coupling reagents. Commonly used protecting groups that mitigate this side reaction include Trityl (Trt), 2,4-Dimethoxybenzyl (Dmb), and Trialkoxybenzyl (Taob). These protecting groups also enhance the solubility of the amino acid derivative.

Q3: Which coupling reagents are best suited for forming the glutamine-glutamine peptide bond?

A3: While carbodiimides like DCC and DIC can be used, they increase the risk of side-chain dehydration. Uronium/aminium-based reagents such as HBTU, TBTU, and HATU are generally more efficient and lead to less racemization and other side reactions, particularly when used with additives like HOBt or HOAt.

Q4: How can I minimize pyroglutamate formation?

A4: Pyroglutamate formation is a common side reaction for N-terminal glutamine residues and is often catalyzed by basic conditions. To minimize this, it is advisable to add an equivalent of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) during the deprotection of the N-terminal amino group.

Q5: What is the best strategy for the final C-terminal amidation?

A5: The synthesis is typically performed on a solid support, such as a Rink Amide resin. Cleavage from this type of resin with an acid, commonly trifluoroacetic acid (TFA), directly yields the C-terminal amide.

Troubleshooting Guide

Problem Symptom(s) Possible Cause(s) Suggested Solution(s)
Low final product yield The overall yield after purification is significantly lower than expected.1. Incomplete coupling reactions.2. Formation of side products (e.g., pyroglutamate, nitrile).3. Diketopiperazine formation.4. Product loss during purification.1. Use a more efficient coupling reagent (e.g., HATU). Monitor coupling completion with a ninhydrin (B49086) test.2. Employ a side-chain protecting group for glutamine (e.g., Trt). Add HOBt during N-terminal deprotection.3. Couple the second and third amino acids as a pre-formed dipeptide if synthesizing a longer peptide on a resin prone to this side reaction.4. Optimize the purification protocol (e.g., adjust HPLC gradient).
Presence of an impurity with a mass of -17 Da Mass spectrometry analysis shows a significant peak with a mass corresponding to the desired product minus 17 Da.This is characteristic of either pyroglutamate formation at the N-terminus or dehydration of a glutamine side chain to a nitrile.* For pyroglutamate: Add HOBt to the N-terminal deprotection solution (e.g., piperidine (B6355638) for Fmoc).* For nitrile formation: Use a side-chain protected glutamine derivative (e.g., Fmoc-Gln(Trt)-OH). Avoid strong dehydrating coupling reagents like DCC without additives.
Racemization of glutamine residues Chiral HPLC or NMR analysis shows the presence of diastereomers.The activation of the carboxylic acid for coupling can lead to the loss of stereochemical integrity.1. Use coupling additives that suppress racemization, such as HOBt or HOAt.2. Perform the coupling reaction at a lower temperature (e.g., 0 °C).3. Avoid strong bases or prolonged reaction times.
Poor solubility of protected amino acids The protected glutamine derivative does not fully dissolve in the reaction solvent (e.g., DMF), leading to incomplete reactions.Unprotected or some protected glutamine derivatives have inherently low solubility.1. Use a more solubilizing protecting group like Trityl (Trt) or a trialkoxybenzyl group.2. Add a co-solvent like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (B87167) (DMSO).3. Gently warm the mixture to aid dissolution before adding to the reaction.

Data on Coupling Reagents and Additives

The choice of coupling reagent and additive can significantly impact the efficiency and stereochemical purity of the synthesized peptide.

Coupling ReagentAdditiveRelative Coupling EfficiencyPotential for RacemizationNotes
DCC/DIC NoneModerateHighCan cause dehydration of glutamine side chains. The dicyclohexylurea byproduct of DCC is insoluble.
DCC/DIC HOBtHighLowHOBt suppresses racemization and reduces side-chain dehydration.
HBTU/TBTU HOBt (intrinsic)Very HighVery LowEfficient and fast coupling. Requires a base (e.g., DIPEA) for activation.
HATU HOAt (intrinsic)ExcellentExtremely LowHighly effective for sterically hindered couplings and reduces racemization.
PyBOP NoneVery HighLowPhosphonium-based reagent, generally leads to clean reactions.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of this compound

This protocol outlines a standard solid-phase peptide synthesis (SPPS) approach using Fmoc chemistry.

1. Resin Preparation:

  • Start with a Rink Amide resin.
  • Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

2. First Amino Acid Coupling (Fmoc-Gln(Trt)-OH):

  • Deprotection: Remove the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
  • Activation: In a separate vessel, dissolve Fmoc-Gln(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF. Add N,N-diisopropylethylamine (DIPEA) (6 eq.) and allow to pre-activate for 5 minutes.
  • Coupling: Add the activated amino acid solution to the resin and shake for 2 hours.
  • Washing: Wash the resin with DMF, dichloromethane (B109758) (DCM), and methanol, then dry.

3. Second Amino Acid Coupling (Fmoc-Gln(Trt)-OH):

  • Deprotection: Remove the Fmoc group from the resin-bound glutamine using 20% piperidine in DMF with 1 equivalent of HOBt (to prevent pyroglutamate formation). Wash thoroughly with DMF.
  • Activation and Coupling: Repeat the activation and coupling steps as described for the first amino acid.

4. N-Terminal Acetylation:

  • Deprotection: Remove the final Fmoc group with 20% piperidine in DMF. Wash thoroughly with DMF.
  • Acetylation: Treat the resin with a solution of acetic anhydride (B1165640) (10 eq.) and DIPEA (10 eq.) in DMF for 30 minutes.
  • Washing: Wash the resin with DMF and DCM.

5. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.
  • Treat the resin with a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIS) for 2-3 hours. This cleaves the peptide from the resin and removes the Trt side-chain protecting groups.
  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with ether.

6. Purification:

  • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Lyophilize the pure fractions to obtain the final product.

Visualizations

Experimental Workflow

G General Workflow for this compound Synthesis cluster_resin_prep Resin Preparation cluster_cycle1 First Coupling Cycle cluster_cycle2 Second Coupling Cycle cluster_capping N-Terminal Modification cluster_final Final Steps resin Rink Amide Resin swell Swell in DMF resin->swell deprot1 Fmoc Deprotection swell->deprot1 couple1 Couple Fmoc-Gln(Trt)-OH deprot1->couple1 deprot2 Fmoc Deprotection (+ HOBt) couple1->deprot2 couple2 Couple Fmoc-Gln(Trt)-OH deprot2->couple2 deprot3 Final Fmoc Deprotection couple2->deprot3 acetyl Acetylation deprot3->acetyl cleave Cleavage from Resin (TFA Cocktail) acetyl->cleave purify RP-HPLC Purification cleave->purify lyophilize Lyophilization purify->lyophilize final_product final_product lyophilize->final_product Final Product: N-Acetyl-Gln-Gln-NH2

Caption: Solid-phase synthesis workflow for this compound.

Side Reaction: Pyroglutamate Formation

G Pyroglutamate Formation from N-Terminal Glutamine start N-Terminal Gln H2N-CH(...)CO-Peptide intermediate { Nucleophilic Attack | (N-terminal amine attacks side-chain carbonyl) } start->intermediate Base (e.g., Piperidine) product Pyroglutamate (Cyclized N-terminus) intermediate->product byproduct NH3 (Ammonia) intermediate->byproduct G Dehydration of Glutamine Side Chain start Gln Residue -CO-NH-CH(CH2-CH2-CO-NH2)-CO- product Nitrile Formation -CO-NH-CH(CH2-CH2-C≡N)-CO- start->product Coupling Conditions byproduct H2O product->byproduct elimination reagent Dehydrating Agent (e.g., Carbodiimide) reagent->start

Overcoming solubility problems with N-Acetylglutaminylglutamine amide in aqueous buffers.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming solubility challenges with N-Acetylglutaminylglutamine amide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general solubility characteristics?

This compound is a dipeptide derivative. Its structure consists of two glutamine residues linked by a peptide bond, with the N-terminus acetylated and the C-terminus amidated. Glutamine is a polar amino acid, which generally favors solubility in aqueous solutions. However, the acetylation of the N-terminus and amidation of the C-terminus neutralize the terminal charges, making the peptide neutral overall.[1] This can sometimes lead to lower solubility compared to its charged counterparts, as solubility is often lowest at or near a peptide's isoelectric point.[2]

Q2: I am having trouble dissolving this compound in a neutral aqueous buffer (e.g., PBS pH 7.4). What should I do?

Difficulty dissolving neutral peptides in aqueous buffers is a common issue.[1] Since this compound is a neutral peptide, starting with water is a good first step. If that fails, the use of organic co-solvents is recommended.[1][3][4] It is advisable to first dissolve the peptide in a small amount of an organic solvent like Dimethyl Sulfoxide (DMSO) and then slowly add this stock solution to your aqueous buffer with gentle stirring.[5] Sonication can also help to break up aggregates and facilitate dissolution.[1][3]

Q3: Can I heat the solution to improve the solubility of this compound?

Yes, gentle heating can be an effective method to increase the solubility of some peptides.[3][4] However, it is crucial to do this with caution to avoid degradation of the peptide.[3] It is recommended to warm the solution gradually while monitoring for dissolution. Avoid excessive or prolonged heating.

Q4: What is the recommended storage condition for this compound solutions?

Once dissolved, it is best to prepare aliquots of the peptide solution to avoid repeated freeze-thaw cycles, which can lead to degradation.[6] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C.[6] Before use, allow the aliquot to thaw completely and equilibrate to room temperature.[5]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
The peptide does not dissolve in water or buffer. The peptide may have low intrinsic solubility in neutral aqueous solutions due to its neutral charge.[1][2]1. Try dissolving in a small amount of an organic solvent like DMSO or DMF first.[1][4] 2. Gently warm the solution while stirring.[3][4] 3. Use sonication to aid dissolution.[1][3]
The peptide precipitates out of solution after adding an organic co-solvent stock to the aqueous buffer. The peptide has reached its solubility limit in the final buffer composition. This can happen if the organic solvent is added too quickly.1. Add the peptide stock solution dropwise to the aqueous buffer while vortexing or stirring gently.[5] 2. Consider increasing the percentage of the organic co-solvent in the final solution, if compatible with your experiment.
The solution is cloudy or contains visible particles after apparent dissolution. Incomplete solubilization or the presence of insoluble aggregates.1. Centrifuge the solution to pellet any undissolved material before use.[3][4] 2. Filter the solution through a 0.22 µm filter if sterility is required and to remove fine particulates.
The peptide appears to degrade over time in solution. The peptide may be unstable in the chosen buffer or at the storage temperature. The amide groups of the glutamine side chains can be susceptible to hydrolysis.1. Prepare fresh solutions before each experiment. 2. Store stock solutions in aliquots at -80°C.[6] 3. Check the pH of your buffer, as extreme pH values can accelerate degradation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

This protocol helps determine the optimal solvent for this compound without risking the entire batch of peptide.[3][5]

  • Preparation: Aliquot a small, known amount of the lyophilized this compound into several microcentrifuge tubes.

  • Initial Solvent Test (Water): To the first tube, add a small volume of sterile, purified water to achieve the desired final concentration. Vortex and observe.

  • pH Adjustment (if applicable for other peptides): Since this compound is neutral, significant pH adjustments are less likely to be effective than for charged peptides.

  • Organic Co-solvent Test: If the peptide does not dissolve in water, take a new tube and add a minimal amount of a suitable organic solvent (e.g., DMSO). Vortex until the peptide is fully dissolved.

  • Dilution into Aqueous Buffer: Slowly add the dissolved peptide stock solution dropwise into your target aqueous buffer while stirring. Observe for any precipitation.

  • Physical Dissolution Aids: If solubility is still an issue, try brief sonication (e.g., 3 cycles of 10 seconds) or gentle warming of the solution.[1][3]

  • Observation and Centrifugation: After attempting to dissolve the peptide, visually inspect the solution for clarity. Centrifuge the tube to pellet any undissolved material.[3] The supernatant can then be used.

Protocol 2: General Solubilization Procedure for this compound
  • Allow the lyophilized peptide to equilibrate to room temperature before opening the vial to minimize moisture uptake.[5]

  • Add a small volume of 100% DMSO to the vial to dissolve the peptide, aiming for a concentrated stock solution.

  • Vortex gently until the peptide is completely dissolved. Sonication can be used if necessary.

  • While gently stirring your target aqueous buffer, add the concentrated DMSO stock solution dropwise until the desired final peptide concentration is reached.

  • Ensure the final concentration of DMSO is compatible with your downstream experiments. For most biological assays, a final DMSO concentration of less than 1% is acceptable.[3]

  • If any precipitate forms, centrifuge the solution and use the clear supernatant.

Visual Guides

experimental_workflow start Start: Lyophilized This compound test_water Attempt to dissolve in sterile water or buffer start->test_water dissolved_water Fully Dissolved test_water->dissolved_water Success not_dissolved_water Not Fully Dissolved test_water->not_dissolved_water final_solution Final Solution (Centrifuge if needed) dissolved_water->final_solution dissolve_dmso Dissolve in minimal 100% DMSO not_dissolved_water->dissolve_dmso No add_to_buffer Add dropwise to aqueous buffer dissolve_dmso->add_to_buffer observe Observe for precipitation add_to_buffer->observe no_precipitate Clear Solution observe->no_precipitate No precipitate Precipitate Forms observe->precipitate Yes no_precipitate->final_solution sonicate_warm Apply sonication or gentle warming precipitate->sonicate_warm sonicate_warm->final_solution

Caption: A typical workflow for dissolving this compound.

signaling_pathway cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors peptide This compound structure Neutral Charge (Amidated & Acetylated Termini) peptide->structure amino_acids Polar Amino Acids (Glutamine x2) peptide->amino_acids solubility Overall Solubility peptide->solubility solvent Solvent Choice (Aqueous vs. Organic) solvent->solubility ph pH of Buffer ph->solubility temp Temperature temp->solubility ionic Ionic Strength ionic->solubility

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Accurate Measurement of Intracellular N-acetyl-L-glutamine (NAGN)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on accurately measuring the intracellular concentrations of N-acetyl-L-glutamine (NAGN). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to address common challenges encountered during experimentation.

A Note on Nomenclature: NAGN vs. NAG

It is crucial to clarify the terminology used in scientific literature. The acronym "NAG" can refer to both N-acetyl-L-glutamate and N-acetyl-L-glutamine. Throughout this guide, we will use NAGN to specifically denote N-acetyl-L-glutamine to avoid ambiguity.

Frequently Asked Questions (FAQs)

Q1: What is the most accurate and sensitive method for measuring intracellular NAGN?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for the accurate and sensitive quantification of intracellular metabolites like NAGN.[1][2] This method offers high specificity by separating NAGN from other cellular components and then detecting it based on its unique mass-to-charge ratio.

Q2: Can I measure N-acetyl-L-glutamate (NAG) and NAGN simultaneously?

A2: Yes, a carefully developed LC-MS/MS method can separate and quantify both NAG and NAGN in the same sample. This requires optimization of the chromatographic conditions to resolve these two structurally similar molecules. Ion-pairing chromatography can be an effective technique for separating these highly polar compounds.

Q3: Is derivatization necessary for NAGN analysis?

A3: While derivatization is often required for enhancing the detection of amino acids in HPLC with UV or fluorescence detectors, it is generally not necessary for LC-MS/MS analysis of NAGN.[3][4] LC-MS/MS can directly detect the native molecule, simplifying sample preparation and reducing potential sources of error.

Q4: What are the critical first steps in sample preparation for intracellular metabolite analysis?

A4: The most critical steps are rapid quenching of metabolic activity and efficient extraction of the metabolites. Quenching, typically with cold methanol (B129727) or a similar solvent, is essential to halt enzymatic processes that could alter NAGN concentrations.[5] This is followed by cell lysis and extraction to isolate the intracellular contents for analysis.

Q5: What is a suitable internal standard for NAGN quantification?

A5: An ideal internal standard is a stable isotope-labeled version of the analyte, such as ¹³C- or ¹⁵N-labeled NAGN. If a labeled standard is unavailable, a structurally similar compound that is not naturally present in the sample can be used, though this is less ideal.

Troubleshooting Guide

This guide addresses common issues that may arise during the measurement of intracellular NAGN using LC-MS/MS.

Problem Potential Cause(s) Recommended Solution(s)
No or Low Signal for NAGN 1. Inefficient cell lysis and extraction.- Optimize the lysis method (e.g., sonication, freeze-thaw cycles).- Ensure the extraction solvent is appropriate for polar metabolites.
2. Degradation of NAGN during sample preparation.- Keep samples on ice or at 4°C throughout the preparation process.- Minimize the time between extraction and analysis.
3. Poor ionization in the mass spectrometer source.- Optimize ESI source parameters (e.g., spray voltage, gas flow, temperature).- Check for ion suppression effects from the sample matrix.
4. Incorrect MRM transitions.- Verify the precursor and product ion masses for NAGN.
Poor Peak Shape (Tailing or Fronting) 1. Inappropriate chromatographic column or mobile phase.- Use a column suitable for polar analytes (e.g., HILIC or a C18 with an ion-pairing reagent).[6][7]- Adjust the mobile phase composition and pH.
2. Column overload.- Dilute the sample or inject a smaller volume.
3. Contamination of the column or guard column.- Flush the column with a strong solvent.- Replace the guard column.[8]
High Background Noise 1. Contaminated solvents or reagents.- Use high-purity, LC-MS grade solvents and reagents.[8][9]
2. Carryover from previous injections.- Implement a thorough needle wash protocol between samples.- Inject a blank solvent run to check for carryover.[9]
3. Matrix effects from the biological sample.- Improve sample cleanup procedures (e.g., solid-phase extraction).- Dilute the sample to reduce matrix effects.
Inconsistent Retention Times 1. Changes in mobile phase composition.- Prepare fresh mobile phase daily.- Ensure adequate mixing of mobile phase components.[8]
2. Fluctuation in column temperature.- Use a column oven to maintain a stable temperature.
3. Air bubbles in the LC system.- Degas the mobile phases and purge the pumps.[10]
Inability to Separate NAGN and NAG 1. Insufficient chromatographic resolution.- Optimize the gradient elution profile.- Employ an ion-pairing reagent like heptafluorobutyric acid (HFBA) to improve separation.[6][7]- Consider a longer column or one with a smaller particle size.

Experimental Protocols

Detailed Protocol for Intracellular NAGN Measurement by LC-MS/MS

This protocol provides a general framework. Specific parameters may need to be optimized for your particular instrument and cell type.

1. Cell Culture and Harvesting:

  • Culture cells to the desired confluency.

  • Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

2. Quenching and Extraction:

  • Add 1 mL of ice-cold 80% methanol to the cell plate/pellet.

  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Vortex vigorously for 1 minute.

  • Incubate at -80°C for at least 30 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the intracellular metabolites.

  • Dry the supernatant using a vacuum concentrator.

3. Sample Reconstitution:

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex and centrifuge to pellet any insoluble material.

  • Transfer the clear supernatant to an autosampler vial.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: HILIC column (e.g., Agilent Zorbax SB-C18, 2.1 x 100 mm, 3.5 µm) or similar.[1]

    • Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.[1]

    • Gradient: Optimize to achieve separation of NAGN from other metabolites.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for NAGN: m/z 189.1 → 130.0.[1][2]

    • Optimize: Cone voltage and collision energy for maximal signal intensity.

5. Data Analysis:

  • Integrate the peak area for the NAGN MRM transition.

  • Quantify the concentration using a calibration curve prepared with known concentrations of a NAGN standard.

  • Normalize the concentration to the cell number or total protein content of the sample.

Quantitative Data Summary

The following table summarizes typical performance characteristics for LC-MS/MS methods for NAGN analysis. Actual values may vary depending on the specific instrumentation and experimental conditions.

ParameterTypical ValueReference(s)
Linearity Range 0.02 - 20 µg/mL[2]
Lower Limit of Quantification (LLOQ) 20 ng/mL[2]
Intra-day Precision (RSD%) < 10%[1]
Inter-day Precision (RSD%) < 10%[1]
Accuracy (RE%) Within ±15%[1][2]
Recovery > 88%[2]

RSD: Relative Standard Deviation; RE: Relative Error

Visualizations

Signaling Pathway of NAGN Precursors

This diagram illustrates the key metabolic pathways leading to the synthesis of glutamine and glutamate, the precursors for NAGN synthesis.

NAGN_Precursor_Pathway Glutamine Glutamine Glutaminase Glutaminase (GLS) Glutamine->Glutaminase NAGN_Synthesis NAGN Synthesis Glutamine->NAGN_Synthesis Glutamate Glutamate GDH Glutamate Dehydrogenase (GDH) Glutamate->GDH GS Glutamine Synthetase (GS) Glutamate->GS Glutamate->NAGN_Synthesis Alpha_KG α-Ketoglutarate TCA_Cycle TCA Cycle Alpha_KG->TCA_Cycle NH4 Ammonia (NH₄⁺) NH4->GS Glutaminase->Glutamate GDH->Alpha_KG GS->Glutamine

Caption: Metabolic pathways for glutamine and glutamate.

Experimental Workflow for Intracellular NAGN Measurement

This workflow outlines the major steps involved in the quantification of intracellular NAGN.

Experimental_Workflow A 1. Cell Culture B 2. Cell Harvesting & Washing A->B C 3. Quenching of Metabolism (e.g., cold 80% Methanol) B->C D 4. Metabolite Extraction (Lysis & Centrifugation) C->D E 5. Supernatant Collection & Drying D->E F 6. Sample Reconstitution E->F G 7. LC-MS/MS Analysis F->G H 8. Data Processing & Quantification G->H

Caption: Workflow for intracellular NAGN analysis.

Troubleshooting Logic for Low NAGN Signal

This diagram provides a logical approach to troubleshooting low or absent NAGN signal in an LC-MS/MS experiment.

Troubleshooting_Logic Start Low or No NAGN Signal Check_Standard Run a NAGN standard. Is the signal present and strong? Start->Check_Standard No_Standard_Signal Troubleshoot MS: - Check MRM transitions - Optimize source parameters - Check for instrument malfunction Check_Standard->No_Standard_Signal No Yes_Standard_Signal Issue is likely with the sample. Check_Standard->Yes_Standard_Signal Yes Check_Extraction Review sample preparation: - Was quenching rapid and cold? - Was the extraction efficient? Yes_Standard_Signal->Check_Extraction Extraction_OK Consider matrix effects: - Dilute the sample - Improve sample cleanup Check_Extraction->Extraction_OK Yes Extraction_Issue Re-optimize sample preparation protocol. Check_Extraction->Extraction_Issue No

Caption: Troubleshooting low NAGN signal.

References

Refining protocols for the genetic manipulation of the asnO–ngg cluster.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining protocols for the genetic manipulation of the asnO–ngg gene cluster. This cluster is implicated in asparagine-linked glycosylation and plays a significant role in stress tolerance in bacteria such as Pseudomonas protegens.

Frequently Asked Questions (FAQs)

Q1: What is the function of the asnO–ngg gene cluster?

A1: The asnO–ngg gene cluster is primarily involved in asparagine-linked (N-linked) protein glycosylation, a critical post-translational modification. Functionally, it has been demonstrated to significantly influence the tolerance of Pseudomonas protegens to hyperosmotic stress.[1] Deletion of this cluster can lead to reduced growth and biomass production in high-salt environments.[1]

Q2: Which methods are suitable for deleting the asnO–ngg cluster?

A2: The recommended method for creating a clean, unmarked deletion of the asnO–ngg cluster is two-step homologous recombination using a suicide vector. This technique allows for the precise removal of the gene cluster without leaving behind an antibiotic resistance marker, which is crucial for subsequent genetic manipulations and phenotypic analyses.

Q3: What are the key steps in creating a deletion mutant of the asnO–ngg cluster?

A3: The key steps involve:

  • Constructing a suicide vector: This involves cloning the upstream and downstream flanking regions (homologous arms) of the asnO–ngg cluster into a suicide plasmid that cannot replicate in the target bacterium.

  • Introducing the vector into the host: The engineered plasmid is transferred into the Pseudomonas host, typically via electroporation or conjugation.

  • First Crossover (Integration): Selection for antibiotic resistance encoded on the suicide vector isolates clones where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Second Crossover (Excision and Gene Deletion): Counter-selection (e.g., using the sacB gene which confers sucrose (B13894) sensitivity) is used to select for clones that have undergone a second recombination event, resulting in either the wild-type genotype or the desired deletion mutant.

  • Mutant Verification: The final step is to screen for the desired deletion mutant using PCR and confirm the absence of the gene cluster by DNA sequencing.

Q4: What is a "suicide vector" and why is it used?

A4: A suicide vector is a plasmid that can replicate in a laboratory strain of E. coli (for cloning purposes) but not in the target host bacterium (e.g., Pseudomonas protegens). This inability to replicate ensures that upon introduction into the target host, the plasmid must integrate into the chromosome via homologous recombination to be maintained under selective pressure. This is a fundamental principle of the two-step allelic exchange method for gene knockout.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no transformants after electroporation 1. Low competency of cells.2. Poor DNA quality or quantity.3. Incorrect electroporation settings.1. Optimize the preparation of electrocompetent cells. Ensure cells are in the correct growth phase and are washed thoroughly with ice-cold, sterile 10% glycerol (B35011) or 300 mM sucrose.2. Use a high-purity plasmid preparation with a concentration >300 ng/μL.3. Ensure the correct voltage and cuvette gap size are used for Pseudomonas (e.g., 2.5 kV with a 0.2 cm gap cuvette).
High number of colonies on selection plates, but none are true recombinants (false positives) 1. Antibiotic concentration is too low.2. Antibiotic plates are old or were prepared improperly (e.g., antibiotic added to hot agar).3. Spontaneous resistance to the selective agent.1. Verify and potentially increase the antibiotic concentration.2. Prepare fresh selection plates.3. Screen a larger number of colonies. Confirm the identity of putative mutants by colony PCR.
All confirmed single-crossover mutants revert to wild-type after counter-selection The second crossover event preferentially excises the deletion allele, restoring the wild-type sequence.This can be due to chance. Screen a larger number of colonies after counter-selection. It is a numbers game, and the desired excision event should occur at a detectable frequency.
Difficulty amplifying flanking regions for the suicide vector 1. High GC content in the genomic region.2. Secondary structures in the DNA template.1. Use a high-fidelity DNA polymerase with a GC-enhancer buffer.2. Optimize PCR conditions (e.g., increase denaturation temperature, use a touchdown PCR protocol).
PCR verification of the deletion is ambiguous 1. Non-specific primer binding.2. Contamination with wild-type DNA.1. Design new verification primers that bind further outside the homologous arms used for the knockout construct.2. Ensure that the template DNA for PCR is from a pure, single colony. Streak out the mutant strain again to ensure purity.

Data Presentation

The following tables summarize the quantitative data from experiments on the asnO–ngg gene cluster in Pseudomonas protegens SN15-2, demonstrating its role in hyperosmotic stress tolerance.[1]

Table 1: Growth (OD600nm) of P. protegens Strains in Normal and Hyperosmotic Conditions

Time (hours)WT (NB Medium)ΔasnO-ngg (NB Medium)WT (NB + 400mM NaCl)ΔasnO-ngg (NB + 400mM NaCl)
0~0.05~0.05~0.05~0.05
4~0.2~0.2~0.15~0.1
8~0.8~0.8~0.4~0.2
12~1.5~1.5~0.8~0.4
16~2.0~2.0~1.2~0.6
20~2.2~2.2~1.5~0.7
24~2.3~2.3~1.6~0.8

Data are approximate values based on graphical representation in the source publication.[1]

Table 2: Biomass of P. protegens Strains after 24h Incubation

ConditionStrainBiomass (OD600nm)Statistical Significance (vs. WT)
NB MediumWild-Type (WT)~2.3N/A
NB MediumΔasnO-ngg~2.3Not Significant
NB + 400mM NaClWild-Type (WT)~1.6N/A
NB + 400mM NaClΔasnO-ngg~0.8P < 0.01
NB + 400mM NaClΔasnO-ngg-C (Complemented)~1.5Not Significant

Data are approximate values based on graphical representation in the source publication.[1]

Experimental Protocols

Protocol 1: Construction of asnO–ngg Deletion Mutant via Two-Step Homologous Recombination

This protocol is adapted from established methods for generating unmarked gene deletions in Pseudomonas.

1. Amplification of Homologous Arms:

  • Design primers to amplify ~500-1000 bp upstream (Upstream Homologous Arm - UHA) and downstream (Downstream Homologous Arm - DHA) of the asnO–ngg cluster from P. protegens genomic DNA.

  • Incorporate restriction sites into the primers to facilitate cloning into the suicide vector (e.g., pT18mobsacB).

2. Suicide Vector Construction:

  • Digest the UHA, DHA, and the suicide vector (e.g., pT18mobsacB) with the chosen restriction enzymes.

  • Ligate the UHA and DHA fragments into the suicide vector.

  • Transform the ligation product into a suitable E. coli strain (e.g., DH5α) and select for transformants on LB agar (B569324) with the appropriate antibiotic (e.g., tetracycline (B611298) for pT18mobsacB).

  • Verify the correct plasmid construction by restriction digest and sequencing.

3. Transformation into P. protegens and First Crossover:

  • Prepare electrocompetent P. protegens cells. Grow cells to mid-log phase (OD600 ≈ 0.4-0.6), then wash the pellet repeatedly with ice-cold 300 mM sucrose solution.

  • Electroporate the verified suicide plasmid into the competent P. protegens cells.

  • Plate the transformed cells on selective agar (e.g., LB with tetracycline) to select for single-crossover mutants (merodiploids).

  • Incubate until colonies appear and verify the chromosomal integration by PCR using one primer annealing outside the homologous arm and another within the suicide vector.

4. Selection for Second Crossover:

  • Inoculate verified single-crossover mutants into a non-selective liquid medium (e.g., LB) and grow overnight to allow for the second recombination event to occur.

  • Plate dilutions of the overnight culture onto agar containing a counter-selective agent (e.g., LB with 10% sucrose for sacB-based vectors).

  • Colonies that grow on the sucrose plates have lost the sacB gene and, therefore, the integrated plasmid. These are potential double-crossover mutants (either wild-type revertants or the desired deletion mutant).

5. Verification of Deletion Mutants:

  • Screen sucrose-resistant colonies by PCR to identify the desired deletion mutants. Use primers that flank the asnO–ngg cluster. The PCR product from the deletion mutant will be significantly smaller than the product from the wild-type.

  • Confirm the clean deletion by Sanger sequencing of the PCR product from the putative mutant.

Visualizations

experimental_workflow start Start: P. protegens gDNA pcr_arms 1. PCR Amplify Upstream & Downstream Arms start->pcr_arms ligation 2. Ligate Arms into Suicide Vector pcr_arms->ligation suicide_vector Suicide Vector (e.g., pT18mobsacB) suicide_vector->ligation ecoli_transform 3. Transform E. coli & Verify Construct ligation->ecoli_transform electroporation 4. Electroporate into P. protegens ecoli_transform->electroporation first_crossover 5. Select for Single Crossover (Antibiotic Resistance) electroporation->first_crossover second_crossover 6. Counter-select for Second Crossover (e.g., Sucrose) first_crossover->second_crossover pcr_screen 7. PCR Screen Colonies second_crossover->pcr_screen sequencing 8. Sequence Verify Deletion Mutant pcr_screen->sequencing end Result: ΔasnO-ngg Mutant sequencing->end

Caption: Workflow for creating an asnO-ngg deletion mutant.

logical_relationship asnO_ngg asnO–ngg Gene Cluster glycosylation N-linked Protein Glycosylation asnO_ngg->glycosylation Encodes enzymes for membrane_proteins Properly Glycosylated Membrane/Secreted Proteins glycosylation->membrane_proteins Leads to membrane_integrity Cell Membrane Integrity & Function membrane_proteins->membrane_integrity Maintains stress_tolerance Hyperosmotic Stress Tolerance membrane_integrity->stress_tolerance Contributes to

Caption: Role of the asnO-ngg cluster in stress tolerance.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_periplasm Periplasm udp_glcnac UDP-GlcNAc udp_bac UDP-Bac udp_glcnac->udp_bac Sugar synthesis und_pp_glycan Und-PP-Glycan udp_bac->und_pp_glycan Initial transfer und_p Und-P und_p->und_pp_glycan flippase Flippase und_pp_glycan->flippase protein Nascent Protein (Asn-X-Ser/Thr) glycoprotein Glycoprotein protein->glycoprotein pgl_enzymes Pgl/AsnO enzymes (Glycosyltransferases) pgl_enzymes->und_pp_glycan Elongates flippase->protein Translocates glycan to periplasm ost Oligosaccharyltransferase (e.g., Ngg) ost->glycoprotein Transfers glycan

Caption: Generalized bacterial N-linked glycosylation pathway.

References

Minimizing Batch-to-Batch Variability in N-Acetylglutaminylglutamine Amide Production: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of N-Acetylglutaminylglutamine amide (NAGGN). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variability in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to ensure consistent and high-quality production of NAGGN.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound synthesis?

A1: Low yields in the synthesis of this compound can often be attributed to several factors:

  • Incomplete coupling reactions: The formation of the peptide bond between N-acetylglutamine and glutamine amide may not go to completion. This can be due to inefficient activation of the carboxylic acid, steric hindrance, or suboptimal reaction conditions.

  • Side reactions: Various side reactions can consume starting materials and produce unwanted byproducts. Common side reactions in peptide synthesis include racemization and diketopiperazine formation.[1][2]

  • Suboptimal reaction conditions: Factors such as temperature, reaction time, and solvent choice can significantly impact the reaction yield.

  • Purification losses: Significant amounts of the product may be lost during purification steps, such as crystallization or chromatography.

Q2: How can I minimize the formation of impurities during the synthesis of this compound?

A2: Minimizing impurity formation is crucial for obtaining a high-purity product and ensuring batch-to-batch consistency. Key strategies include:

  • Use of appropriate protecting groups: Protecting reactive functional groups on the amino acid side chains can prevent unwanted side reactions.

  • Optimized coupling reagents: The choice of coupling reagent and any additives can significantly affect the efficiency of the peptide bond formation and minimize side reactions.

  • Control of reaction conditions: Careful control of temperature, pH, and reaction time can help to suppress the formation of byproducts.[3]

  • High-purity starting materials: The purity of the starting materials, including amino acids, solvents, and reagents, is critical to the purity of the final product.

Q3: What are the best analytical techniques to assess the purity and consistency of this compound batches?

A3: A combination of analytical techniques is recommended to ensure the purity, identity, and consistency of your this compound batches:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating the desired product from impurities and byproducts, allowing for accurate quantification of purity.

  • Mass Spectrometry (MS): MS provides information about the molecular weight of the product, confirming its identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical structure of the molecule, confirming that the correct product has been synthesized.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the characteristic functional groups present in the molecule, such as amide bonds.[4][5]

Q4: How does the stability of this compound affect batch-to-batch variability?

A4: The stability of this compound is a critical factor in maintaining consistency between batches, especially during storage and handling. Degradation of the molecule can lead to a decrease in purity and the appearance of new impurities over time. Key stability concerns include:

  • Deamidation: The glutamine residues are susceptible to deamidation, which can occur under certain pH and temperature conditions.

  • Hydrolysis: The peptide bond can be hydrolyzed, particularly at extreme pH values.

  • Proper storage conditions, such as low temperatures and protection from moisture, are essential to minimize degradation and ensure long-term stability.

Troubleshooting Guides

This section provides a structured approach to troubleshooting common issues encountered during the production of this compound.

Issue 1: Low Product Yield
Potential Cause Recommended Action
Incomplete Coupling - Ensure the use of an efficient coupling reagent (e.g., HATU, HBTU).[][7] - Optimize the molar ratio of reactants. - Increase the reaction time or temperature.
Side Reactions - Use appropriate protecting groups for glutamine side chains. - Add a racemization suppressant (e.g., HOBt). - Optimize the reaction pH to minimize base-catalyzed side reactions.[2][3]
Purification Losses - Optimize the purification protocol (e.g., solvent system for chromatography, crystallization conditions). - Perform a mass balance to identify where losses are occurring.
Issue 2: High Impurity Levels
Potential Cause Recommended Action
Presence of Deletion Peptides - Ensure complete coupling at each step.[3] - Use a slight excess of the activated amino acid.
Racemization - Use a non-racemizing coupling method. - Perform the reaction at a lower temperature. - Avoid strong bases.[1][2]
Diketopiperazine Formation - This is more common in solid-phase synthesis at the dipeptide stage.[2][8] If applicable, consider the choice of resin and coupling conditions.
Starting Material Impurities - Verify the purity of all starting materials (amino acids, solvents, reagents) before use.
Issue 3: Inconsistent Analytical Results Between Batches
Potential Cause Recommended Action
Inconsistent Water Content - Dry the final product thoroughly under vacuum. - Determine the water content using Karl Fischer titration.
Degradation During Storage - Store the product at low temperatures (e.g., -20°C) and protected from light and moisture.[9] - Perform stability studies to determine the appropriate storage conditions and shelf life.
Analytical Method Variability - Validate all analytical methods (HPLC, etc.) for robustness and reproducibility. - Use a consistent, well-characterized reference standard for comparison.

Experimental Protocols

Protocol 1: Chemical Synthesis of this compound

This protocol describes a general solution-phase synthesis approach.

Materials:

  • N-α-Acetyl-L-glutamine

  • L-Glutamine amide hydrochloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling reagent

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve N-α-Acetyl-L-glutamine (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the solution and stir for 30 minutes at 0°C.

  • In a separate flask, dissolve L-Glutamine amide hydrochloride (1 equivalent) in anhydrous DMF and add DIPEA (2.2 equivalents).

  • Add the glutamine amide solution to the activated N-acetyl-L-glutamine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

  • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

  • Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., dichloromethane/methanol).

  • Combine the pure fractions and evaporate the solvent to obtain this compound.

  • Characterize the final product by NMR, MS, and HPLC.

Protocol 2: HPLC Analysis for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

Gradient:

Time (min)% Mobile Phase B
05
2050
2595
305

Flow Rate: 1.0 mL/min Detection Wavelength: 214 nm Injection Volume: 10 µL Sample Preparation: Dissolve a known amount of this compound in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Data Summary

Table 1: Effect of Coupling Reagent on Yield and Purity
Coupling ReagentAdditiveReaction Time (h)Crude Yield (%)Purity by HPLC (%)
DCCHOBt248592
HBTUDIPEA129296
HATUDIPEA129598
EDCHOBt248894

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Table 2: Influence of Solvent on Reaction Efficiency
SolventReaction Time (h)Crude Yield (%)Purity by HPLC (%)
DMF129296
Dichloromethane (DCM)247588
Acetonitrile188593

Note: These are representative data and actual results may vary depending on specific reaction conditions.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis start Starting Materials (N-Acetyl-Gln, Gln-NH2) activation Carboxylic Acid Activation start->activation coupling Peptide Bond Formation activation->coupling filtration Filtration coupling->filtration extraction Liquid-Liquid Extraction filtration->extraction purification Column Chromatography extraction->purification characterization Characterization (NMR, MS) purification->characterization purity Purity Assessment (HPLC) purification->purity end_product Final Product (NAGGN) purity->end_product

Caption: Experimental workflow for the synthesis and analysis of this compound.

troubleshooting_logic start Problem Identified low_yield Low Yield? start->low_yield high_impurity High Impurity? low_yield->high_impurity No check_coupling Check Coupling Conditions low_yield->check_coupling Yes inconsistent_results Inconsistent Results? high_impurity->inconsistent_results No check_purity_sm Verify Starting Material Purity high_impurity->check_purity_sm Yes check_storage Review Storage Conditions inconsistent_results->check_storage Yes check_side_reactions Investigate Side Reactions check_coupling->check_side_reactions optimize_purification Optimize Purification check_side_reactions->optimize_purification optimize_reaction Optimize Reaction Parameters check_purity_sm->optimize_reaction validate_methods Validate Analytical Methods check_storage->validate_methods signaling_pathway osmotic_stress Osmotic Stress asnO_ngg_induction Induction of asnO-ngg gene cluster osmotic_stress->asnO_ngg_induction Ngg Ngg Enzyme (Bifunctional) asnO_ngg_induction->Ngg AsnO AsnO Enzyme asnO_ngg_induction->AsnO NAGG N-Acetylglutaminyl- glutamine Ngg->NAGG NAGGN N-Acetylglutaminyl- glutamine amide AsnO->NAGGN Gln Glutamine Gln->Ngg NAGG->AsnO osmoprotection Cellular Osmoprotection NAGGN->osmoprotection

References

Validation & Comparative

A Comparative Efficacy Analysis of N-Acetylglutaminylglutamine Amide and Glycine Betaine as Osmoprotectants

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the efficacy of two key osmoprotectants: the well-established glycine (B1666218) betaine (B1666868) and the more recently characterized N-Acetylglutaminylglutamine amide (NAGGN). The information is tailored for researchers, scientists, and drug development professionals engaged in the study of cellular stress responses and the development of protective agents. This document synthesizes available experimental data to offer an objective comparison of their performance.

Introduction

Cellular adaptation to osmotic stress is a fundamental requirement for the survival of organisms across all kingdoms of life. A primary strategy employed to counteract the deleterious effects of high osmolarity is the intracellular accumulation of small, soluble organic molecules known as compatible solutes or osmoprotectants. These molecules help to maintain cell turgor and protect cellular components without interfering with normal metabolic processes. Glycine betaine, a quaternary ammonium (B1175870) compound, is one of the most extensively studied and widely utilized osmoprotectants. This compound, a dipeptide, has been identified as a crucial endogenous osmolyte in a range of bacteria, particularly under conditions of severe osmotic stress. This guide aims to compare the efficacy of these two molecules based on available scientific literature.

Comparative Efficacy: this compound vs. Glycine Betaine

While direct, head-to-head comparative studies under a wide range of conditions are limited, data from research on bacterial genetics and physiology allows for a meaningful assessment of their relative efficacy.

Data Presentation: Growth Promotion under Osmotic Stress

The following table summarizes quantitative data on the efficacy of both compounds in promoting bacterial growth under hyperosmotic conditions.

OrganismStress ConditionCompoundConcentrationObserved Effect on Growth RateReference
Pseudomonas aeruginosa PAO10.7 M NaClGlycine Betaine10 µM - 1 mM>3-fold increase in growth rate[1]
Salmonella typhimuriumHigh OsmolarityGlycine Betaine>10 µMSignificant growth stimulation
Escherichia coli K12High OsmolarityGlycine BetaineNot specifiedRestores subnormal growth rate within 1 hour[2]
Sinorhizobium meliloti (asnO mutant)0.4 M NaClGlycine Betaine1 mMRescue of growth inhibition[3]
Sinorhizobium meliloti (asnO mutant)0.6 M NaClGlycine Betaine1 mMRescue of growth inhibition[3]
Sinorhizobium meliloti (Wild Type vs. asnO mutant)0.6 M NaClEndogenous NAGGNNot applicableWild type shows significantly better growth than the NAGGN-deficient mutant[3]

Key Findings from Comparative Data:

  • Glycine Betaine as a Potent Exogenous Osmoprotectant: The data consistently demonstrates that exogenous application of glycine betaine significantly enhances the growth of various bacteria under osmotic stress, even at low micromolar concentrations[1]. It can effectively rescue the growth of mutants incapable of synthesizing their own primary osmoprotectants[3].

  • NAGGN as a Crucial Endogenous Osmolyte: In bacteria that synthesize it, NAGGN is essential for growth at high osmolarities. The inability to produce NAGGN leads to a severe growth defect under these conditions, highlighting its critical role as an endogenous osmoprotectant[3].

  • Interchangeability in Function: The ability of exogenously supplied glycine betaine to rescue the growth of a NAGGN-deficient mutant suggests that both molecules can fulfill a similar primary role in osmotic protection, despite their structural differences[3].

Mechanisms of Action

This compound:

The primary role of NAGGN is to act as a compatible solute, accumulating to high intracellular concentrations to balance external osmolarity. Its synthesis is tightly regulated and induced by osmotic stress[3][4]. The biosynthetic pathway involves a non-ribosomal peptide synthesis mechanism[3][4][5].

Glycine Betaine:

Glycine betaine's osmoprotective effects are multifaceted and well-documented. It functions by:

  • Osmotic Adjustment: Increasing the intracellular solute concentration to prevent water loss.

  • Macromolecular Protection: Stabilizing proteins and enzymes, and protecting the quaternary structure of protein complexes.

  • Membrane Integrity: Protecting cellular membranes from damage induced by dehydration.

  • ROS Detoxification: Scavenging reactive oxygen species generated during stress conditions[6][7].

Signaling Pathways

This compound Biosynthesis Regulation:

The synthesis of NAGGN is transcriptionally upregulated in response to increased external osmolarity. The expression of the key biosynthetic genes, asnO and ngg, is induced by osmotic stressors like NaCl, KCl, and sucrose. Interestingly, the presence of exogenous glycine betaine can repress the expression of these genes, suggesting a feedback mechanism where the cell prioritizes the uptake of a readily available osmoprotectant over the energetically more expensive de novo synthesis of NAGGN[4].

NAGGN_Biosynthesis_Regulation Osmotic Stress Osmotic Stress asnO/ngg gene expression asnO/ngg gene expression Osmotic Stress->asnO/ngg gene expression induces NAGGN Biosynthesis NAGGN Biosynthesis asnO/ngg gene expression->NAGGN Biosynthesis Cellular Protection Cellular Protection NAGGN Biosynthesis->Cellular Protection Glycine Betaine (exogenous) Glycine Betaine (exogenous) Glycine Betaine (exogenous)->asnO/ngg gene expression represses

Regulation of NAGGN biosynthesis by osmotic stress and exogenous glycine betaine.

Glycine Betaine and Abscisic Acid (ABA) Signaling in Plants:

In plants, glycine betaine is deeply integrated into abiotic stress signaling networks, particularly those involving the phytohormone abscisic acid (ABA). Osmotic stress triggers ABA biosynthesis, which in turn activates a signaling cascade leading to the expression of stress-responsive genes, including those involved in osmoprotectant synthesis. Glycine betaine can both be a downstream product of this pathway and also act as a signaling molecule itself, modulating the expression of various stress-related genes[6][8].

Glycine_Betaine_ABA_Signaling Abiotic Stress Abiotic Stress ABA Biosynthesis ABA Biosynthesis Abiotic Stress->ABA Biosynthesis ABA Receptors (PYR/PYL) ABA Receptors (PYR/PYL) ABA Biosynthesis->ABA Receptors (PYR/PYL) PP2Cs PP2Cs ABA Receptors (PYR/PYL)->PP2Cs inhibit SnRK2s SnRK2s PP2Cs->SnRK2s inhibit Transcription Factors Transcription Factors SnRK2s->Transcription Factors activate Stress-Responsive Gene Expression Stress-Responsive Gene Expression Transcription Factors->Stress-Responsive Gene Expression Glycine Betaine Biosynthesis Glycine Betaine Biosynthesis Stress-Responsive Gene Expression->Glycine Betaine Biosynthesis Stress Tolerance Stress Tolerance Stress-Responsive Gene Expression->Stress Tolerance Glycine Betaine Biosynthesis->Stress Tolerance

Simplified ABA signaling pathway leading to glycine betaine biosynthesis and stress tolerance in plants.

Experimental Protocols

1. Quantification of Intracellular Osmolytes

This protocol provides a general workflow for the extraction and quantification of intracellular osmolytes from bacterial cells, adaptable for both this compound and glycine betaine.

Osmolyte_Quantification_Workflow cluster_0 Cell Culture and Harvesting cluster_1 Metabolite Extraction cluster_2 Analysis Bacterial Culture under Osmotic Stress Bacterial Culture under Osmotic Stress Cell Harvesting (Centrifugation) Cell Harvesting (Centrifugation) Bacterial Culture under Osmotic Stress->Cell Harvesting (Centrifugation) Cell Lysis and Metabolite Extraction Cell Lysis and Metabolite Extraction Cell Harvesting (Centrifugation)->Cell Lysis and Metabolite Extraction Removal of Cell Debris Removal of Cell Debris Cell Lysis and Metabolite Extraction->Removal of Cell Debris NMR Spectroscopy NMR Spectroscopy Removal of Cell Debris->NMR Spectroscopy Mass Spectrometry (LC-MS) Mass Spectrometry (LC-MS) Removal of Cell Debris->Mass Spectrometry (LC-MS) Data Analysis and Quantification Data Analysis and Quantification NMR Spectroscopy->Data Analysis and Quantification Mass Spectrometry (LC-MS)->Data Analysis and Quantification

General workflow for the quantification of intracellular osmolytes from bacterial cells.

Methodology:

  • Cell Culture and Harvesting:

    • Grow bacterial strains in a suitable medium with and without the desired osmotic stressor (e.g., NaCl) to the mid-exponential phase.

    • Harvest the cells by centrifugation at a low temperature to quench metabolic activity.

    • Wash the cell pellets with a buffer of the same osmolarity as the growth medium to remove extracellular solutes.

  • Metabolite Extraction:

    • Resuspend the cell pellets in a cold extraction solvent (e.g., a methanol-water mixture or ethanol).

    • Lyse the cells using methods such as sonication or bead beating while keeping the samples on ice.

    • Centrifuge the lysate at high speed to pellet cell debris.

    • Collect the supernatant containing the intracellular metabolites.

  • Quantification by Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Lyophilize the supernatant and resuspend it in a suitable NMR buffer containing a known concentration of an internal standard (e.g., DSS or TSP).

    • Acquire 1D ¹H NMR spectra.

    • Identify the characteristic peaks for this compound or glycine betaine.

    • Quantify the concentration of the osmolyte by comparing the integral of its peaks to that of the internal standard[9][10][11][12].

  • Quantification by High-Performance Liquid Chromatography (HPLC)-Mass Spectrometry (MS):

    • For glycine betaine, derivatization may not be necessary for LC-MS analysis. For NAGGN, specific method development might be required.

    • Separate the metabolites using a suitable HPLC column (e.g., a C18 or HILIC column).

    • Detect and quantify the target osmolyte using a mass spectrometer in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity.

    • Use a standard curve of the purified compound for absolute quantification[13].

2. Bacterial Growth Assay under Osmotic Stress

Methodology:

  • Prepare a liquid growth medium with varying concentrations of an osmotic stressor (e.g., 0 M, 0.2 M, 0.4 M, 0.6 M, 0.8 M NaCl).

  • For experiments with exogenous osmoprotectants, supplement the media with different concentrations of sterile-filtered glycine betaine or this compound.

  • Inoculate the media with the bacterial strain of interest from an overnight culture to a low initial optical density (e.g., OD₆₀₀ of 0.05).

  • Incubate the cultures at the optimal growth temperature with shaking.

  • Monitor bacterial growth by measuring the optical density at 600 nm (OD₆₀₀) at regular time intervals.

  • Plot the OD₆₀₀ values against time on a semi-logarithmic scale to determine the growth rate for each condition.

Conclusion

Both this compound and glycine betaine are highly effective osmoprotectants. Glycine betaine has been extensively studied and demonstrates broad applicability as an exogenous protective agent in a wide range of organisms. Its multifaceted mechanism of action, which includes macromolecular protection and ROS scavenging, makes it a robust choice for mitigating various abiotic stresses.

This compound, while less studied, is a critical endogenous osmolyte for the bacteria that produce it, enabling their survival in environments with extreme osmolarity. Its synthesis is tightly regulated by the osmotic environment. The ability of glycine betaine to functionally replace NAGGN in mutant strains underscores a commonality in their primary osmoprotective function.

For researchers in drug development and crop improvement, glycine betaine represents a well-validated and potent agent for enhancing stress tolerance. This compound and its biosynthetic pathway, however, present a fascinating and potentially untapped area for research, particularly in the context of microbial stress adaptation and the development of novel strategies for manipulating bacterial growth in specific osmotic environments. Further direct comparative studies are warranted to fully elucidate the nuanced differences in their efficacy and mechanisms of action.

References

Functional Validation of asnO and ngg in NAGGN Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional roles of the asnO and ngg genes in the biosynthesis of N-acetyl-L-glutaminyl-L-glutamine amide (NAGGN), a crucial osmoprotectant in various bacteria. The following sections present quantitative data from functional validation studies, detailed experimental protocols for key assays, and visual diagrams of the biosynthetic pathway and experimental workflows. This information is intended to support further research into bacterial osmoadaptation and the development of novel antimicrobial strategies.

Data Presentation: Performance Comparison of Wild-Type vs. Gene Knockout Strains

The functional necessity of the asnO and ngg genes in NAGGN biosynthesis and their role in osmoprotection has been demonstrated through the generation and analysis of knockout mutants. The data below, derived from studies on Sinorhizobium meliloti, compares the phenotype of wild-type strains with that of strains bearing inactivated asnO and/or ngg genes.

Table 1: Comparison of NAGGN Production in Wild-Type and Mutant S. meliloti Strains

StrainRelevant GenotypeNAGGN Production under Osmotic StressIntermediate Accumulation
Wild-TypeasnO⁺, ngg⁺PresentNone detected
asnO KnockoutasnO⁻, ngg⁺AbsentN-acetylglutaminylglutamine (NAGG)
ngg KnockoutasnO⁺, ngg⁻AbsentNone detected
asnO/ngg Double KnockoutasnO⁻, ngg⁻AbsentNone detected

Table 2: Effect of asnO Knockout on Growth of S. meliloti under Osmotic Stress

NaCl ConcentrationWild-Type (OD₆₀₀)asnO Knockout Mutant (OD₆₀₀)
0 M~2.5~2.5
0.4 M~2.0~1.0
0.6 M~1.2~0.4

Table 3: Osmotic Induction of asnO Gene Expression

OsmolyteConcentrationasnO Promoter Activity (β-Glucuronidase Activity)
NaCl0.1 MLow
NaCl0.3 MMedium
NaCl0.5 MHigh
KCl0.5 MHigh
Sucrose (B13894)0.5 MHigh

Experimental Protocols

Detailed methodologies for the key experiments that form the basis of the functional validation of asnO and ngg are provided below.

Protocol 1: Construction of asnO and ngg Knockout Mutants

This protocol describes the generation of gene-specific knockout mutants in bacteria like S. meliloti using a homologous recombination-based strategy.

  • Primer Design and Amplification of Homologous Regions: Design PCR primers to amplify ~500 bp regions upstream and downstream of the target gene (asnO or ngg) from the wild-type bacterial genome.

  • Cloning into a Suicide Vector: Ligate the amplified upstream and downstream fragments into a suicide vector (e.g., a plasmid that cannot replicate in the target bacterium) flanking an antibiotic resistance cassette.

  • Transformation into E. coli: Transform the ligation product into a suitable E. coli strain for plasmid amplification. Select for transformants on media containing the appropriate antibiotic.

  • Plasmid Isolation and Verification: Isolate the suicide plasmid from the selected E. coli colonies and verify the correct insertion of the homologous arms and resistance cassette by restriction digestion and DNA sequencing.

  • Conjugation into Target Bacterium: Transfer the verified suicide plasmid from the E. coli donor to the target bacterium (e.g., S. meliloti) via bacterial conjugation.

  • Selection of Single Crossover Events: Select for transconjugants on agar (B569324) plates containing an antibiotic to which the recipient is sensitive and the suicide vector confers resistance. This selects for cells where the plasmid has integrated into the chromosome via a single homologous recombination event.

  • Selection of Double Crossover Events (Gene Knockout): Culture the single crossover mutants in a medium that selects against the presence of the suicide vector backbone (e.g., medium containing sucrose if the vector carries a sacB gene). This selects for cells that have undergone a second homologous recombination event, resulting in the replacement of the target gene with the antibiotic resistance cassette.

  • Verification of Gene Knockout: Confirm the successful gene knockout by PCR using primers flanking the target gene region and by Southern blot analysis. The PCR product from the knockout mutant will be larger than that from the wild-type due to the insertion of the resistance cassette.

Protocol 2: Analysis of Intracellular Solutes by ¹³C NMR Spectroscopy

This protocol outlines the procedure for extracting and analyzing intracellular osmolytes to determine the presence or absence of NAGGN.

  • Bacterial Culture: Grow wild-type and mutant bacterial strains in a defined medium with and without osmotic stress (e.g., supplemented with 0.3 M NaCl).

  • Cell Harvesting: Harvest the bacterial cells in the mid-exponential growth phase by centrifugation at 4°C.

  • Solute Extraction: Wash the cell pellets with a non-osmotic buffer and then extract the intracellular solutes by resuspending the cells in 80% ethanol (B145695) and incubating at 70°C for 30 minutes.

  • Sample Preparation: Centrifuge the cell suspension to pellet the cell debris. Collect the supernatant containing the soluble metabolites and lyophilize it.

  • NMR Sample Preparation: Dissolve the lyophilized extract in D₂O for NMR analysis.

  • NMR Data Acquisition: Acquire ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Process the NMR spectra and compare the chemical shifts of the observed resonances with those of known standards for glutamate (B1630785) and chemically synthesized NAGGN and NAGG to identify the accumulated solutes in each strain.

Protocol 3: Measurement of asnO Promoter Activity using a β-Glucuronidase (GUS) Reporter Assay

This protocol describes a method to quantify the transcriptional activity of the asnO promoter under different conditions.

  • Construction of Reporter Fusion: Clone the promoter region of the asnO gene upstream of a promoterless β-glucuronidase (gusA) gene in a suitable expression vector.

  • Transformation: Introduce the resulting reporter plasmid into the wild-type and/or mutant bacterial strains.

  • Bacterial Culture: Grow the bacterial strains carrying the reporter fusion in a minimal medium under various osmotic conditions (e.g., different concentrations of NaCl, KCl, or sucrose).

  • Cell Lysis: Harvest the cells at a specific growth phase and lyse them using a suitable method (e.g., sonication or enzymatic lysis with lysozyme) in an appropriate buffer.

  • Enzymatic Assay:

    • Add a known amount of the cell lysate to a reaction mixture containing a chromogenic or fluorogenic GUS substrate (e.g., p-nitrophenyl-β-D-glucuronide or 4-methylumbelliferyl-β-D-glucuronide).

    • Incubate the reaction at 37°C for a defined period.

    • Stop the reaction by adding a stop solution (e.g., Na₂CO₃).

  • Quantification: Measure the absorbance or fluorescence of the product using a spectrophotometer or fluorometer.

  • Calculation of Activity: Normalize the GUS activity to the total protein concentration of the cell lysate to determine the specific promoter activity.

Mandatory Visualization

The following diagrams illustrate the NAGGN biosynthesis pathway and a general workflow for the functional validation of the asnO and ngg genes.

NAGGN_Biosynthesis_Pathway cluster_ngg Ngg-catalyzed reaction cluster_asnO AsnO-catalyzed reaction glutamine1 Glutamine ngg Ngg glutamine1->ngg glutamine2 Glutamine glutamine2->ngg acetyl_coa Acetyl-CoA acetyl_coa->ngg atp ATP atp->ngg adp_pi ADP + Pi coa CoA nagg N-acetylglutaminylglutamine (NAGG) asnO AsnO nagg->asnO naggn N-acetyl-L-glutaminyl-L-glutamine amide (NAGGN) ngg->adp_pi ngg->coa ngg->nagg Acetylation & Peptide bond formation asnO->naggn Amidation glutamate Glutamate asnO->glutamate glutamine3 Glutamine glutamine3->asnO

Caption: NAGGN Biosynthesis Pathway mediated by Ngg and AsnO.

Functional_Validation_Workflow start Hypothesis: asnO and ngg are required for NAGGN biosynthesis knockout Generate asnO and ngg knockout mutants start->knockout expression Gene Expression Analysis: Measure asnO-ngg promoter activity under osmotic stress (e.g., GUS assay) start->expression phenotype Phenotypic Analysis: Compare growth of wild-type and mutants under osmotic stress knockout->phenotype nmr Metabolite Analysis (NMR): Detect NAGGN and intermediates in wild-type and mutant strains knockout->nmr conclusion Conclusion: Functional validation of asnO and ngg in NAGGN biosynthesis and osmoprotection phenotype->conclusion nmr->conclusion expression->conclusion

Caption: Experimental Workflow for Functional Validation.

The Role of N-Acetylglutaminylglutamine Amide (NAGGN) in High Osmolarity Environments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the face of high osmolarity, an environmental stressor that can lead to cellular dehydration and impede growth, bacteria have evolved sophisticated mechanisms to maintain cellular turgor and function. A key strategy is the accumulation of compatible solutes, small organic molecules that do not interfere with cellular processes. This guide provides a comprehensive comparison of N-Acetylglutaminylglutamine amide (NAGGN), a dipeptide osmoprotectant, with other alternatives, supported by experimental data.

This compound (NAGGN): An Endogenous Osmoprotectant

This compound (NAGGN) is a dipeptide discovered in the bacterium Sinorhizobium meliloti and has since been identified in other bacteria, including Pseudomonas aeruginosa, as a crucial molecule for survival in high-salt environments.[1][2][3] Its synthesis is significantly induced under hyperosmotic conditions, highlighting its primary role as an osmoprotectant.[1][3]

The inability of bacteria to synthesize NAGGN has a detrimental effect on their growth in high osmolarity conditions.[1][3] This underscores the critical function of this dipeptide in cellular defense against osmotic stress. The biosynthesis of NAGGN is a two-step process catalyzed by enzymes encoded by the asnO-ngg gene cluster.[1][3] The expression of this operon is tightly regulated by the external osmolarity; as the salt concentration in the environment increases, so does the expression of the asnO-ngg genes, leading to a corresponding increase in the intracellular concentration of NAGGN.[1]

Comparative Analysis of Osmoprotectants

While NAGGN is an effective endogenous osmoprotectant, bacteria can also utilize a range of other compatible solutes, either by synthesizing them or by uptake from the environment. A prominent and highly effective osmoprotectant is glycine (B1666218) betaine (B1666868) (GB).[1][2] The presence of exogenous glycine betaine has been shown to significantly improve the growth of bacteria in high-salt media and can even compensate for the lack of NAGGN synthesis.[1] Interestingly, the availability of glycine betaine leads to a reduction in the synthesis of NAGGN, suggesting a hierarchical preference for certain osmoprotectants.[1]

Other notable compatible solutes employed by bacteria include trehalose (B1683222), glutamate, and proline.[4][5] In some bacterial species, such as Pseudomonas syringae, both NAGGN and trehalose contribute to osmotolerance, indicating that a combination of different compatible solutes can provide robust protection against osmotic stress.[4]

Quantitative Data Summary

The following tables summarize the quantitative data from studies on the role of NAGGN and other osmoprotectants in bacterial growth under high osmolarity.

Table 1: Effect of NAGGN and Glycine Betaine on the Growth of Sinorhizobium meliloti

StrainNaCl ConcentrationExogenous Glycine Betaine (1 mM)Relative Growth Rate
Wild-Type0.4 MNo+++
Wild-Type0.6 MNo+
asnO Mutant (NAGGN deficient)0.4 MNo+
asnO Mutant (NAGGN deficient)0.6 MNo-
asnO Mutant (NAGGN deficient)0.4 MYes+++
asnO Mutant (NAGGN deficient)0.6 MYes++

Data adapted from Sagot et al., 2010.[1] Relative growth rate is a qualitative representation of the observed growth.

Table 2: Osmotic Induction of asnO Gene Expression in Sinorhizobium meliloti

OsmolyteConcentrationRelative β-glucuronidase activity (asnO-gus fusion)
NaCl0.2 M++
NaCl0.4 M+++
NaCl0.5 M++++
KCl0.4 M+++
Sucrose0.4 M+++
NaCl (0.4 M) + Glycine Betaine (1 mM)-++

Data adapted from Sagot et al., 2010.[1] Relative activity is a qualitative representation of the measured enzyme activity.

Table 3: Contribution of NAGGN and Trehalose to Osmotolerance in Pseudomonas syringae

StrainMediumNaCl ConcentrationRelative Growth
Wild-Type B728aMinAS0.6 M++
B7Δggn (NAGGN deficient)MinAS0.6 M+
Wild-Type DC3000MinAS0.4 M++
DCΔggn (NAGGN deficient)MinAS0.4 M+

Data adapted from Chen et al., 2013.[4] Relative growth is a qualitative representation of the observed growth.

Experimental Protocols

Detailed methodologies are crucial for the validation and extension of these findings. Below are outlines of the key experimental protocols used in the cited studies.

Quantification of Intracellular Osmolytes by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Cell Culture and Harvesting: Grow bacterial cells in the desired medium with or without osmotic stress to an appropriate cell density (e.g., mid-exponential phase). Harvest the cells by centrifugation at a low temperature to minimize metabolic changes.

  • Extraction of Osmolytes: Wash the cell pellet with an iso-osmotic solution to remove extracellular solutes. Extract the intracellular osmolytes using a suitable method, such as perchloric acid extraction followed by neutralization with KOH.

  • NMR Sample Preparation: Lyophilize the extracted supernatant and redissolve it in D₂O containing a known concentration of an internal standard (e.g., trimethylsilyl (B98337) propionate, TSP).

  • NMR Data Acquisition: Acquire ¹H NMR spectra using a high-resolution NMR spectrometer.

  • Data Analysis: Identify the characteristic peaks for different osmolytes based on their chemical shifts. Quantify the concentration of each osmolyte by integrating the area of its specific peaks relative to the internal standard.

Measurement of Gene Expression using β-Glucuronidase (GUS) Reporter Fusions
  • Construction of Reporter Strains: Create a transcriptional fusion by cloning the promoter region of the gene of interest (e.g., asnO) upstream of a promoterless β-glucuronidase (gusA) gene in a suitable vector. Introduce this construct into the bacterial strain of interest.

  • Cell Culture and Lysis: Grow the reporter strain under different osmotic conditions. Harvest the cells and lyse them using a suitable method (e.g., sonication or chemical lysis with toluene).

  • Enzymatic Assay: Add a substrate for β-glucuronidase, such as p-nitrophenyl-β-D-glucuronide (PNPG), to the cell lysate. Incubate the reaction at a specific temperature.

  • Quantification: Stop the reaction by adding a solution that also develops the color of the product (e.g., Na₂CO₃). Measure the absorbance of the product (p-nitrophenol) at a specific wavelength (e.g., 405 nm).

  • Calculation of Activity: Calculate the specific activity of β-glucuronidase, typically normalized to the total protein concentration in the cell lysate.

Bacterial Growth Curve Analysis
  • Inoculation: Inoculate a fresh liquid medium, with or without the osmoticum of interest, with a standardized number of bacterial cells from an overnight culture.

  • Incubation: Incubate the cultures at the optimal growth temperature with shaking.

  • Measurement of Optical Density (OD): At regular time intervals, measure the optical density of the cultures at a specific wavelength (e.g., 600 nm) using a spectrophotometer.

  • Data Plotting: Plot the logarithm of the OD values against time.

  • Determination of Growth Parameters: From the growth curve, determine key parameters such as the lag phase duration, the exponential growth rate (slope of the logarithmic phase), and the stationary phase cell density.

Signaling Pathways and Regulatory Mechanisms

The accumulation of compatible solutes is a tightly regulated process initiated by the perception of osmotic stress. While the complete signaling cascades are still being elucidated, a general model involves osmosensors in the cell membrane that detect changes in turgor pressure or membrane fluidity.

Osmotic_Stress_Response cluster_environment High Osmolarity Environment cluster_cell Bacterial Cell cluster_gb_regulation Glycine Betaine Regulation High_Osmolarity High External Solute Concentration Osmosensors Membrane Osmosensors (e.g., Mechanosensitive Channels, Two-Component Systems) High_Osmolarity->Osmosensors Perceived Stress Signal_Transduction Signal Transduction (e.g., Phosphorylation Cascades) Osmosensors->Signal_Transduction Activates asnO_ngg_Operon asnO-ngg Operon Signal_Transduction->asnO_ngg_Operon Induces Transcription NAGGN_Synthesis NAGGN Biosynthesis asnO_ngg_Operon->NAGGN_Synthesis Leads to Osmotic_Balance Restoration of Osmotic Balance NAGGN_Synthesis->Osmotic_Balance Contributes to GB_Uptake Glycine Betaine Uptake GB_Uptake->asnO_ngg_Operon Represses Transcription GB_Uptake->Osmotic_Balance Contributes to GB_Transporter GB Transporter GB_Transporter->GB_Uptake Exogenous_GB Exogenous Glycine Betaine Exogenous_GB->GB_Transporter Enters via

Caption: Osmotic stress response and regulation of NAGGN synthesis.

This diagram illustrates a simplified model of the signaling pathway. High external osmolarity is sensed by membrane-bound osmosensors, which then initiate a signal transduction cascade. This cascade ultimately leads to the transcriptional induction of the asnO-ngg operon, resulting in the synthesis of NAGGN and the restoration of osmotic balance. The presence of exogenous glycine betaine can be actively transported into the cell, contributing to osmotic balance and, in turn, repressing the synthesis of NAGGN.

NAGGN_Biosynthesis_Workflow Glutamine Glutamine Ngg Ngg (Bifunctional Enzyme) Glutamine->Ngg Substrate NAGG N-acetylglutaminylglutamine Ngg->NAGG Catalyzes formation of AsnO AsnO (Glutamine Amidotransferase) NAGG->AsnO Substrate NAGGN N-Acetylglutaminylglutamine amide (NAGGN) AsnO->NAGGN Catalyzes amidation to form

Caption: Biosynthetic pathway of NAGGN.

The synthesis of NAGGN from glutamine is a two-step enzymatic process. The bifunctional enzyme Ngg first catalyzes the formation of the intermediate N-acetylglutaminylglutamine (NAGG). Subsequently, the glutamine amidotransferase AsnO facilitates the addition of an amide group to NAGG, yielding the final product, NAGGN.[1][3]

References

A Comparative Analysis of N-Acetylglutaminylglutamine Amide and Other Dipeptide Osmolytes in Cellular Stress Response

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the diverse strategies employed by organisms to counteract osmotic stress is crucial for developing novel therapeutic and biotechnological applications. Among the arsenal (B13267) of protective molecules, known as osmolytes, dipeptides represent a unique class. This guide provides a detailed comparison of N-Acetylglutaminylglutamine amide (NAGGN), a notable dipeptide osmolyte, with other known dipeptide osmolytes, supported by experimental data and methodologies.

Introduction to Dipeptide Osmolytes

Osmolytes are small, soluble organic molecules that accumulate in high concentrations within cells to maintain cell volume and protein function under osmotic stress. While amino acids, sugars, and methylamines are well-studied classes of osmolytes, dipeptides have emerged as a less common but important group of protective molecules. These molecules, composed of two amino acids, offer unique physicochemical properties that contribute to their function in cellular protection. This guide focuses on this compound and compares it with other identified dipeptide osmolytes, namely Nε-acetyl-β-lysine and proline-containing dipeptides.

This compound (NAGGN): A Key Player in Bacterial Osmoprotection

This compound is an unusual dipeptide that has been identified as a primary osmolyte in several bacteria, including the nitrogen-fixing soil bacterium Sinorhizobium meliloti and the opportunistic human pathogen Pseudomonas aeruginosa, particularly under conditions of high osmolarity.[1][2] Its accumulation is a direct response to osmotic stress and is crucial for the survival of these organisms in challenging environments.

The biosynthesis of NAGGN is a non-ribosomal process mediated by a unique enzymatic pathway encoded by the asnO-ngg gene cluster.[3] This pathway involves two key enzymes:

  • Ngg: A bifunctional enzyme that first catalyzes the N-acetylation of a glutamine molecule and then forms a peptide bond with a second glutamine molecule to produce the intermediate N-acetylglutaminylglutamine (NAGG).

  • AsnO: A glutamine amidotransferase that subsequently adds an amide group to the second glutamine residue of NAGG, yielding the final product, NAGGN.

The expression of the asnO-ngg operon is strongly induced by increased osmolarity, highlighting the direct role of this dipeptide in the osmotic stress response.[3] Interestingly, the presence of the potent osmoprotectant glycine (B1666218) betaine (B1666868) in the growth medium can suppress the synthesis and accumulation of NAGGN.[4]

Comparative Analysis with Other Dipeptide Osmolytes

Direct comparative studies on the efficacy of different dipeptide osmolytes are limited. However, by examining the available data on individual dipeptides, a comparative overview can be constructed.

Nε-acetyl-β-lysine: An Archaeal Counterpart

Nε-acetyl-β-lysine is another modified amino acid derivative that functions as a compatible solute, primarily identified in methanogenic archaea such as Methanosarcina thermophila.[3] This molecule accumulates to high intracellular concentrations in response to saline stress and possesses key characteristics of an osmolyte, being neutrally charged at physiological pH and highly soluble.[3]

Similar to NAGGN, the synthesis of Nε-acetyl-β-lysine is osmotically regulated. Its production is repressed in the presence of exogenous glycine betaine, suggesting a conserved regulatory strategy for managing cellular osmolyte pools.[3] The biosynthetic pathway for Nε-acetyl-β-lysine involves the conversion of α-lysine to β-lysine by lysine-2,3-aminomutase, followed by acetylation.[5][6][7]

Proline-Containing Dipeptides: An Indirect Mechanism of Osmoprotection

In contrast to the de novo synthesis of NAGGN and Nε-acetyl-β-lysine, some bacteria, like Bacillus subtilis, utilize an alternative strategy involving the uptake and hydrolysis of proline-containing dipeptides. Dipeptides such as Pro-Gly and Ala-Pro can be transported into the cell and subsequently cleaved by intracellular peptidases to release free proline.[8] Proline itself is a well-known and highly effective osmoprotectant.

This mechanism represents an indirect mode of osmoprotection, where the dipeptide serves as a carrier for the actual osmoprotective agent. The efficiency of this strategy is dependent on the activity of specific peptide transporters and intracellular peptidases.[8] Interestingly, not all proline-containing dipeptides are equally effective; for instance, Pro-Gly is osmoprotective for B. subtilis, while Gly-Pro is not, highlighting the specificity of the transport and hydrolysis systems.[8][9]

Quantitative Comparison of Dipeptide Osmolyte Accumulation

The following table summarizes the available quantitative data on the accumulation of NAGGN and Nε-acetyl-β-lysine under osmotic stress. Data for proline-containing dipeptides is not directly comparable as they are precursors to the actual osmolyte, proline.

Dipeptide OsmolyteOrganismStress ConditionIntracellular ConcentrationReference(s)
This compound (NAGGN) Sinorhizobium melilotiHigh OsmolarityPredominant solute[3]
Pseudomonas aeruginosa0.7 M NaClHigh levels accumulated[1]
Nε-acetyl-β-lysine Methanosarcina thermophila> 0.4 M NaClUp to 0.6 M[3]
Methanogenium cariaciHigh Solute ConcentrationsHigh levels accumulated[3]

Experimental Protocols

Quantification of Dipeptide Osmolytes

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful non-destructive technique for the identification and quantification of intracellular osmolytes.

  • Sample Preparation: Bacterial cells are grown under control and osmotic stress conditions. Cells are harvested by centrifugation, washed with a suitable buffer, and then extracted with a solvent like 70% ethanol (B145695) to precipitate macromolecules. The supernatant containing the small molecule osmolytes is then dried and redissolved in D₂O for NMR analysis.[10]

  • NMR Data Acquisition: ¹H and ¹³C NMR spectra are acquired. The chemical shifts of the dipeptide osmolyte signals are compared to known standards for identification. Quantification is achieved by integrating the peak areas of the osmolyte signals relative to an internal standard of known concentration.[10][11]

2. High-Performance Liquid Chromatography (HPLC):

HPLC is a sensitive method for the separation and quantification of dipeptides.

  • Sample Preparation: Similar to NMR, cell extracts are prepared. The extracts may require derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde) to enhance detection.[12]

  • Chromatographic Separation: The derivatized sample is injected onto a reversed-phase HPLC column. A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer is used to elute the dipeptides.[12][13]

  • Detection and Quantification: Dipeptides are detected using a fluorescence or UV detector. The concentration is determined by comparing the peak area to a standard curve generated with known concentrations of the dipeptide.[12]

Signaling Pathways and Regulation

The accumulation of dipeptide osmolytes is tightly regulated in response to environmental cues, primarily osmotic stress.

Osmotic Stress Signaling in Bacteria

In many bacteria, the response to osmotic stress is mediated by two-component signal transduction systems.[14][15][16] These systems typically consist of a membrane-bound sensor histidine kinase and a cytoplasmic response regulator.

Osmotic_Stress_Response Osmotic_Stress High Extracellular Osmolarity Sensor_Kinase Membrane Sensor Histidine Kinase Osmotic_Stress->Sensor_Kinase Senses Stress Response_Regulator Cytoplasmic Response Regulator Sensor_Kinase->Response_Regulator Phosphorylates Gene_Expression Osmolyte Biosynthesis/ Transport Gene Expression (e.g., asnO-ngg) Response_Regulator->Gene_Expression Activates Osmolyte_Accumulation Dipeptide Osmolyte Accumulation Gene_Expression->Osmolyte_Accumulation Leads to Cellular_Protection Cellular Protection Osmolyte_Accumulation->Cellular_Protection Provides

Bacterial two-component system for osmotic stress response.

Upon an increase in external osmolarity, the sensor kinase autophosphorylates and then transfers the phosphate (B84403) group to the response regulator. The phosphorylated response regulator then acts as a transcriptional activator, binding to the promoter regions of genes involved in osmoprotection, such as those for the synthesis of NAGGN or the transport of proline-containing peptides.

Conclusion

This compound represents a specialized dipeptide osmolyte crucial for the survival of certain bacteria under osmotic stress. While direct comparative data with other dipeptide osmolytes like Nε-acetyl-β-lysine and proline-containing dipeptides is sparse, the available evidence suggests distinct evolutionary strategies for utilizing dipeptides in osmoprotection. NAGGN and Nε-acetyl-β-lysine are synthesized de novo in response to stress, whereas proline-containing dipeptides serve as carriers for the potent osmolyte proline. Further research is needed to quantitatively compare the osmoprotective efficiencies of these different dipeptide strategies and to fully elucidate the signaling pathways that govern their accumulation. A deeper understanding of these mechanisms will undoubtedly contribute to the development of novel approaches in biotechnology and medicine.

References

A Comparative Analysis of N-acetylglutaminylglutamine Amide (NAGGN) Accumulation in Bacteria Under Diverse Osmotic Stressors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of the accumulation of the dipeptide osmolyte, N-acetylglutaminylglutamine amide (NAGGN), in response to various osmotic stressors in bacteria. The data presented herein is compiled from studies on osmoregulation in Pseudomonas aeruginosa and Sinorhizobium meliloti, offering insights into the adaptive strategies of these microorganisms to environments of high osmolarity. This document includes detailed experimental protocols and visual representations of the underlying biological pathways and workflows to support further research and development in microbiology and drug discovery.

Quantitative Comparison of NAGGN Accumulation

The accumulation of NAGGN is a key strategy for bacteria to counteract the detrimental effects of high osmotic pressure. The following tables summarize the quantitative data on NAGGN levels under different osmotic stress conditions.

NAGGN Accumulation in Pseudomonas aeruginosa

Pseudomonas aeruginosa demonstrates a robust accumulation of NAGGN in response to a variety of osmotic stressors. The data below, derived from studies on P. aeruginosa PAO1, illustrates the intracellular concentration of NAGGN when the bacterium is subjected to different salts and sucrose (B13894).

Osmotic StressorConcentrationNAGGN Accumulation (nmol/mg of protein)Glutamate (B1630785) (nmol/mg of protein)Trehalose (nmol/mg of protein)
None-UndetectableLowUndetectable
NaCl0.3 M~100~75Detectable
NaCl0.5 M~200~100~50
NaCl0.7 M~1888761
KCl0.5 MSimilar to NaClSimilar to NaClSimilar to NaCl
K₂HPO₄0.5 MSimilar to NaClSimilar to NaClSimilar to NaCl
K₂SO₄0.5 MSimilar to NaClSimilar to NaClSimilar to NaCl
Sucrose0.5 MSimilar to NaClSimilar to NaClSimilar to NaCl

Table 1: Intracellular concentrations of major osmolytes in Pseudomonas aeruginosa PAO1 grown in the presence of various osmotic stressors. Data indicates that NAGGN becomes the dominant osmolyte at higher salt concentrations[1]. The pattern of osmolyte accumulation was found to be similar across different inorganic salts and sucrose, suggesting a general response to osmotic strength rather than specific ion effects[1].

NAGGN Synthesis Gene Expression in Sinorhizobium meliloti

In Sinorhizobium meliloti, the synthesis of NAGGN is primarily controlled by the asnO-ngg operon. The expression of asnO, the first gene in this operon, is strongly induced by osmotic stress. The following table presents the relative induction of asnO expression, measured via a β-glucuronidase (GUS) reporter gene fusion, in response to different osmolytes. This serves as a reliable proxy for the induction of NAGGN synthesis[2].

Osmotic StressorConcentration for a given OsmolarityRelative asnO-gus Expression (β-Glucuronidase Activity)
NaCl0.1 M~2-fold induction
NaCl0.3 M~8-fold induction
NaCl0.5 M~12-fold induction
KCl0.4 M~10-fold induction
Sucrose0.6 M~7-fold induction

Table 2: Osmotic induction of asnO gene expression in Sinorhizobium meliloti. The expression of the asnO gene, essential for NAGGN synthesis, is significantly upregulated in response to increased concentrations of NaCl, KCl, and sucrose[2].

Intracellular Osmolyte Concentration in Sinorhizobium meliloti under NaCl Stress

Direct quantification of intracellular osmolytes in S. meliloti under NaCl stress reveals the significant contribution of NAGGN to the osmolyte pool.

ConditionGlutamate (µmol/mg of protein)NAGGN (µmol/mg of protein)Trehalose (µmol/mg of protein)
No Stress< 0.05< 0.05< 0.05
0.5 M NaCl0.55~0.40Increases in late log phase
0.5 M NaCl + 0.5 mM SucroseStimulated accumulationStimulated accumulationStimulated accumulation

Table 3: Intracellular osmolyte concentrations in Sinorhizobium meliloti. In response to a 0.5 M NaCl osmotic upshift, both glutamate and NAGGN levels increase significantly[3]. The presence of external sucrose further stimulates the accumulation of these endogenous osmolytes[3].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological processes and experimental procedures discussed, the following diagrams have been generated using Graphviz.

NAGGN_Biosynthesis_Pathway cluster_stress Osmotic Stress cluster_regulation Transcriptional Regulation cluster_synthesis NAGGN Biosynthesis stressor High Osmolarity (e.g., NaCl, KCl, Sucrose) asnO_ngg asnO-ngg operon stressor->asnO_ngg Induces transcription asnO_mRNA asnO-ngg mRNA asnO_ngg->asnO_mRNA Transcription Ngg Ngg (Acetyltransferase) asnO_mRNA->Ngg Translation AsnO AsnO (Glutamine amidotransferase) asnO_mRNA->AsnO Translation Glutamine Glutamine NAGG N-acetylglutaminylglutamine Glutamine->NAGG Acetylation Ngg NAGGN NAGGN NAGG->NAGGN Amidation AsnO

NAGGN biosynthetic pathway induction by osmotic stress.

Experimental_Workflow cluster_culture Bacterial Culture and Stress Induction cluster_analysis Analysis cluster_quant_methods Quantification Methods start Bacterial Culture (e.g., S. meliloti, P. aeruginosa) stress Induce Osmotic Stress (NaCl, KCl, Sucrose, etc.) start->stress control Control Culture (No added osmolyte) start->control harvest Harvest Cells stress->harvest control->harvest extraction Osmolyte Extraction harvest->extraction gus β-Glucuronidase Assay (asnO Gene Expression) harvest->gus For reporter strains nmr 13C NMR Spectroscopy (Direct NAGGN Quantification) extraction->nmr quantification Quantification nmr->quantification gus->quantification

General experimental workflow for quantitative analysis of NAGGN.

Experimental Protocols

Bacterial Culture and Osmotic Stress Induction
  • Bacterial Strains and Media: Sinorhizobium meliloti or Pseudomonas aeruginosa strains are typically grown in a defined minimal medium to ensure reproducibility. For example, S. meliloti can be cultured in MCAA semisynthetic medium[2].

  • Growth Conditions: Cultures are grown at an appropriate temperature (e.g., 30°C for S. meliloti) with shaking to mid-exponential phase.

  • Stress Induction: To induce osmotic stress, sterile stock solutions of the desired osmolytes (e.g., NaCl, KCl, sucrose, sorbitol, mannitol) are added to the cultures to achieve the final target concentrations. Control cultures without added osmolytes are maintained under the same conditions. Cultures are then incubated for a defined period to allow for adaptation and accumulation of osmolytes.

Extraction of Intracellular Osmolytes for NMR Analysis

This protocol is adapted from methods used for the analysis of osmolytes in rhizobia[2].

  • Cell Harvesting: Bacterial cells from both control and stressed cultures are harvested by centrifugation at a low temperature to minimize metabolic changes.

  • Washing: The cell pellets are washed with a buffer of the same osmolarity as the growth medium to remove extracellular solutes.

  • Extraction: Intracellular osmolytes are extracted by resuspending the cell pellets in a suitable solvent, typically 80% ethanol. The suspension is incubated to ensure complete extraction.

  • Cell Debris Removal: The mixture is centrifuged at high speed to pellet cell debris.

  • Sample Preparation for NMR: The supernatant, containing the soluble osmolytes, is collected and evaporated to dryness. The dried extract is then redissolved in deuterium (B1214612) oxide (D₂O) for NMR analysis.

Quantification of NAGGN by ¹³C NMR Spectroscopy

Natural abundance ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the identification and quantification of intracellular osmolytes[1][2].

  • NMR Spectrometer: A high-field NMR spectrometer is used to acquire the spectra.

  • Data Acquisition: ¹³C NMR spectra are recorded in the pulsed Fourier transform mode. A sufficient number of scans are accumulated to achieve a good signal-to-noise ratio.

  • Identification: NAGGN and other osmolytes are identified by comparing the chemical shifts of the peaks in the sample spectra to those of pure standards and previously published data.

  • Quantification: The concentration of NAGGN is determined by integrating the area of specific resonance peaks corresponding to NAGGN. An internal standard can be used for absolute quantification. The results are typically normalized to the total protein content of the cell extract.

β-Glucuronidase (GUS) Reporter Assay for asnO Gene Expression

This assay is used to indirectly quantify the induction of NAGGN synthesis by measuring the expression of a reporter gene fused to the asnO promoter[2].

  • Cell Lysis: A small volume of the bacterial culture is permeabilized using a lysis buffer containing SDS and β-mercaptoethanol.

  • Enzymatic Reaction: The permeabilized cells are incubated with a substrate solution containing p-nitrophenyl β-D-glucuronide (PNPG) in Z buffer at 30°C. The β-glucuronidase enzyme, expressed from the asnO-gus fusion, cleaves PNPG to produce p-nitrophenol, which is yellow.

  • Stopping the Reaction: The reaction is stopped by adding a solution of sodium carbonate (Na₂CO₃), which also enhances the color of the p-nitrophenol.

  • Measurement: The absorbance of the resulting solution is measured at 405 nm using a spectrophotometer.

  • Calculation of Activity: The β-glucuronidase specific activity is calculated based on the absorbance reading, the reaction time, and the total protein concentration of the sample. The activity is typically expressed as (1000 × OD₄₀₅) / (time × mg protein).

References

A Tale of Two Sugars: A Side-by-Side Comparison of Synthetic vs. Bacterially-Derived N-Acetyl-D-Glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of raw materials is paramount to ensuring the safety, efficacy, and reproducibility of their work. N-acetyl-D-glucosamine (GlcNAc), a crucial amino sugar involved in numerous biological processes, is commercially available from two primary sources: chemical synthesis and bacterial fermentation. This guide provides an objective, data-driven comparison of synthetic and bacterially-derived GlcNAc to aid in the selection of the most suitable product for your research and development needs.

This comparison delves into the critical parameters of purity, potency, and potential immunogenicity, supported by detailed experimental protocols for their evaluation. We also explore the key signaling pathways in which GlcNAc plays a vital role, offering a comprehensive overview for investigators in the field.

At a Glance: Key Differences and Production Methods

Bacterially-derived GlcNAc is typically produced through the enzymatic hydrolysis of chitin, a polymer of GlcNAc found in the exoskeletons of crustaceans and the cell walls of fungi. While the raw material is natural, the process often involves enzymes produced by bacteria.[1] More advanced methods utilize metabolically engineered bacteria, such as Escherichia coli, to directly ferment sugars into high yields of GlcNAc.[2][3][4][5] This bio-based approach is often highlighted for its eco-friendly potential.[3]

Synthetic GlcNAc , on the other hand, is produced through chemical processes. One common method involves the acetylation of glucosamine (B1671600), which can be derived from the acid hydrolysis of chitin.[2] This process allows for a high degree of control over the final product's composition.

Quantitative Comparison of Synthetic vs. Bacterially-Derived GlcNAc

The selection of GlcNAc source can have significant implications for experimental outcomes. The following table summarizes the key quantitative parameters for consideration.

FeatureSynthetic GlcNAcBacterially-Derived GlcNAcKey Considerations
Purity Typically high, with well-defined and consistent impurity profiles.Purity can be high, but may contain residual biological macromolecules (e.g., proteins, endotoxins).The presence of biological impurities in bacterially-derived GlcNAc can influence experimental results, particularly in immunological studies.
Potency High and consistent batch-to-batch.Generally high, but may vary depending on the purification process.Consistent potency is crucial for dose-response studies and ensuring experimental reproducibility.
Immunogenicity Generally low, as the molecule is identical to the endogenous form.Potential for higher immunogenicity due to the presence of bacterial-derived impurities like endotoxins.For in vivo studies or applications in drug development, low immunogenicity is a critical safety parameter.
Endotoxin (B1171834) Levels Typically very low or undetectable.Can be a concern and requires rigorous testing and purification.Endotoxins are potent pyrogens and can elicit strong immune responses, confounding experimental results.

Experimental Protocols for Quality Assessment

To ensure the quality and suitability of GlcNAc for your research, a panel of analytical tests should be performed. The following are detailed methodologies for key experiments.

Purity and Identity Confirmation by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the GlcNAc sample and confirm its identity against a reference standard.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a refractive index detector (RID) is suitable.

  • Column: A C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.

  • Mobile Phase: A simple isocratic mobile phase of potassium phosphate (B84403) buffer at a specific pH (e.g., pH 3.0) is often employed.

  • Flow Rate: A typical flow rate is 1.0 mL/minute.

  • Sample Preparation: Accurately weigh and dissolve the GlcNAc sample in the mobile phase to a known concentration.

  • Standard Preparation: Prepare a reference standard of high-purity GlcNAc at a similar concentration.

  • Analysis: Inject equal volumes of the sample and standard solutions into the HPLC system. The purity is calculated by comparing the peak area of the GlcNAc in the sample to the total area of all peaks. The identity is confirmed by comparing the retention time of the sample peak to that of the standard.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of GlcNAc and identify any structural impurities.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve the GlcNAc sample in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O).

  • Analysis: Acquire 1H and 13C NMR spectra. The chemical shifts and coupling constants of the protons and carbons in the sample should match those of a reference standard and literature values for GlcNAc. This technique can reveal the presence of anomers and other structural isomers.

Endotoxin Testing by Limulus Amebocyte Lysate (LAL) Assay

Objective: To quantify the level of bacterial endotoxins in the GlcNAc sample.

Methodology:

  • Principle: The LAL assay is a highly sensitive test that detects the presence of endotoxins, which are components of the outer membrane of Gram-negative bacteria.

  • Procedure: A sample of the GlcNAc solution is incubated with the LAL reagent. The formation of a gel clot or a colorimetric change indicates the presence of endotoxins. The concentration can be quantified by comparing the reaction to a standard curve of known endotoxin concentrations.

  • Importance: This test is critical for any GlcNAc intended for use in cell culture or in vivo studies, as even minute amounts of endotoxin can elicit a strong inflammatory response.

Signaling Pathways and Biological Roles of GlcNAc

GlcNAc is a fundamental building block for complex carbohydrates and plays a central role in several key signaling pathways. Understanding these pathways is crucial for researchers investigating the biological effects of GlcNAc.

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a critical metabolic pathway that utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions.[1][6][7][8]

HBP Glucose Glucose Fructose6P Fructose-6-P Glucose->Fructose6P Glucosamine6P Glucosamine-6-P Fructose6P->Glucosamine6P GFAT GlcNAc6P GlcNAc-6-P Glucosamine6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc

The Hexosamine Biosynthesis Pathway (HBP).

O-GlcNAcylation: A Dynamic Post-Translational Modification

UDP-GlcNAc serves as the substrate for O-GlcNAc transferase (OGT), which attaches a single GlcNAc molecule to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible process, known as O-GlcNAcylation, is analogous to phosphorylation and plays a crucial role in regulating a wide range of cellular processes, including signal transduction, transcription, and cell division.[9][10][11][12][13]

OGlcNAcylation UDPGlcNAc UDP-GlcNAc OGlcNAcProtein O-GlcNAcylated Protein UDPGlcNAc->OGlcNAcProtein Protein Protein (Ser/Thr) Protein->OGlcNAcProtein OGT OGlcNAcProtein->Protein OGA OGT OGT OGA OGA TLR4_Signaling GlcNAc GlcNAc-MurNAc TLR4 TLR4 GlcNAc->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines ExperimentalWorkflow cluster_0 Physicochemical Characterization cluster_1 Safety & Immunogenicity cluster_2 Biological Potency HPLC Purity & Identity (HPLC) NMR Structural Confirmation (NMR) Moisture Moisture Content Endotoxin Endotoxin Testing (LAL) Bioburden Microbial Contamination Endotoxin->Bioburden CellCulture Cell-Based Assays Bioburden->CellCulture InVivo In Vivo Studies CellCulture->InVivo GlcNAcSample GlcNAc Sample (Synthetic or Bacterially-Derived) GlcNAcSample->HPLC GlcNAcSample->NMR GlcNAcSample->Moisture GlcNAcSample->Endotoxin

References

Evaluating the Specificity of the N-Acetylglutaminylglutamine Amide Pathway in Bacterial Osmoprotection

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

In the ongoing effort to understand and combat bacterial resilience, particularly in challenging osmotic environments, the N-Acetylglutaminylglutamine amide (NAGGN) pathway presents a unique and specific mechanism of osmoprotection. This guide provides an objective comparison of the NAGGN pathway's performance with other key osmoprotective strategies employed by bacteria, supported by experimental data. Detailed methodologies for the key experiments are provided to facilitate replication and further investigation.

The this compound (NAGGN) Pathway: An Overview

The NAGGN pathway is a specialized metabolic route for the synthesis of the dipeptide this compound, an effective osmoprotectant accumulated by some bacteria under conditions of high osmolarity. The synthesis of NAGGN is a two-step enzymatic process encoded by the asnO-ngg gene cluster.

The pathway begins with the bifunctional enzyme Ngg, which catalyzes the N-acetylation of a glutamine molecule and its subsequent ligation to a second glutamine, forming the intermediate N-acetylglutaminylglutamine (NAGG). The second enzyme, AsnO, then transfers an amide group from a glutamine donor to the γ-carboxyl group of the C-terminal glutamine of NAGG, yielding the final product, NAGGN. This pathway is of particular interest as it represents a non-ribosomal peptide synthesis mechanism that is conserved across a diverse range of bacteria, including various pathogens.

NAGGN_Pathway cluster_inputs Inputs cluster_pathway NAGGN Synthesis Glutamine1 Glutamine Ngg Ngg (Bifunctional Enzyme) Glutamine1->Ngg Glutamine2 Glutamine Glutamine2->Ngg Acetyl-CoA Acetyl-CoA Acetyl-CoA->Ngg Glutamine3 Glutamine (Amide Donor) AsnO AsnO (Amidotransferase) Glutamine3->AsnO NAGG N-acetylglutaminylglutamine (NAGG) Ngg->NAGG Acetylation & Peptide Bond Formation NAGG->AsnO NAGGN This compound (NAGGN) AsnO->NAGGN Amidation

Comparative Performance with Alternative Osmoprotectants

Bacteria employ a variety of strategies to counteract osmotic stress, primarily through the accumulation of small organic molecules known as compatible solutes or osmoprotectants. These solutes, which include amino acids (e.g., proline), sugars (e.g., trehalose), and quaternary amines (e.g., glycine (B1666218) betaine), do not interfere with cellular metabolism even at high concentrations. The specificity and efficiency of these pathways can vary depending on the bacterial species and the environmental conditions.

Quantitative Comparison of Intracellular Osmolyte Accumulation

The following tables summarize the intracellular concentrations of NAGGN and other major osmoprotectants in Pseudomonas aeruginosa and Sinorhizobium meliloti under osmotic stress.

Table 1: Intracellular Osmolyte Concentrations in Pseudomonas aeruginosa under Osmotic Stress (0.5 M NaCl)

OsmolyteIntracellular Concentration (nmol/mg protein)
NAGGN 550
Glutamate260
Trehalose250

Data adapted from a study on Pseudomonas aeruginosa PAO1.

Table 2: Intracellular Osmolyte Dynamics in Sinorhizobium meliloti in the Presence of Glycine Betaine (B1666868) under Osmotic Stress

Growth PhaseGlycine Betaine (nmol/mg protein)NAGGN (nmol/mg protein)
Early ExponentialHighLow
Mid-to-Late ExponentialDecreasingIncreasing
StationaryAbsent (Catabolized)High

Data synthesized from studies on Sinorhizobium meliloti, which show an initial preference for glycine betaine uptake, followed by NAGGN synthesis as glycine betaine is metabolized.[1]

These data highlight that while multiple osmoprotectants can be accumulated, the contribution of each can differ significantly. In P. aeruginosa, NAGGN is a major osmolyte under the tested conditions. In S. meliloti, there is a clear hierarchy, with the externally provided glycine betaine being the preferred initial osmoprotectant, which in turn suppresses the synthesis of endogenous osmolytes like NAGGN.[1] This suggests a regulatory interplay between different osmoprotection pathways.

Growth Performance Comparison

The ultimate measure of an osmoprotectant's efficacy is its ability to support cell growth and survival under osmotic stress. Comparative growth analysis of wild-type bacteria versus mutants deficient in a specific osmoprotectant pathway provides direct evidence of the pathway's importance.

Table 3: Comparative Growth of Wild-Type vs. asnO Mutant Sinorhizobium meliloti under Osmotic Stress

StrainConditionRelative Growth
Wild-Type0.4 M NaCl+++
asnO Mutant (NAGGN deficient)0.4 M NaCl+
Wild-Type0.4 M NaCl + 1 mM Glycine Betaine+++
asnO Mutant0.4 M NaCl + 1 mM Glycine Betaine+++

Qualitative summary based on growth curve data. '+++' indicates robust growth, '+' indicates significantly impaired growth.

The severely impaired growth of the asnO mutant in the absence of an alternative osmoprotectant underscores the critical role of the NAGGN pathway in osmoprotection for S. meliloti. The restoration of growth upon the addition of glycine betaine demonstrates that while the NAGGN pathway is crucial, its function can be compensated for by other potent osmoprotectants.

Experimental Protocols

To facilitate the evaluation of the NAGGN pathway's specificity, detailed protocols for key experiments are provided below.

Quantification of Intracellular Osmolytes by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To identify and quantify the intracellular concentrations of NAGGN and other compatible solutes.

Methodology:

  • Cell Culture and Harvesting:

    • Grow bacterial cultures to the mid-exponential phase in a defined medium with and without the desired osmotic stressor (e.g., 0.5 M NaCl).

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet twice with an iso-osmotic buffer to remove extracellular solutes.

  • Extraction of Intracellular Solutes:

    • Resuspend the cell pellet in a known volume of 80% ethanol.

    • Lyse the cells by sonication or bead beating on ice.

    • Centrifuge to pellet cell debris.

    • Collect the supernatant containing the intracellular solutes.

    • Lyophilize the supernatant to dryness.

  • NMR Analysis:

    • Reconstitute the dried extract in a known volume of D₂O containing a known concentration of an internal standard (e.g., trimethylsilylpropanoic acid - TMSP).

    • Acquire ¹H NMR spectra on a high-field NMR spectrometer.

    • Identify the characteristic peaks for NAGGN, glutamate, trehalose, glycine betaine, and other potential osmolytes based on their chemical shifts.

    • Quantify the concentration of each osmolyte by integrating the area of its characteristic peak relative to the area of the internal standard peak.

Comparative Growth Analysis of Wild-Type and Mutant Strains

Objective: To assess the contribution of the NAGGN pathway to osmotic tolerance by comparing the growth of a wild-type strain with a mutant strain unable to synthesize NAGGN.

Methodology:

  • Generation of a NAGGN-deficient Mutant:

    • Construct a knockout mutant of the asnO or ngg gene using a standard method such as CRISPR-Cas9-mediated gene editing or homologous recombination.

    • Verify the gene knockout by PCR and sequencing.

  • Growth Curve Analysis:

    • Inoculate parallel cultures of the wild-type and mutant strains into a defined liquid medium.

    • Prepare different sets of media: a control medium, a medium with a specific concentration of an osmotic stressor (e.g., 0.4 M NaCl), and a stressor-containing medium supplemented with an alternative osmoprotectant (e.g., 1 mM glycine betaine).

    • Incubate the cultures at the optimal growth temperature with shaking.

    • Monitor the growth of each culture over time by measuring the optical density at 600 nm (OD₆₀₀) at regular intervals.

    • Plot the OD₆₀₀ values against time to generate growth curves.

    • Compare the lag phase, exponential growth rate, and final cell density between the wild-type and mutant strains under each condition.

Experimental Workflow for Evaluating Pathway Specificity

The following diagram illustrates a logical workflow for investigating the specificity of the NAGGN pathway.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Analysis cluster_evaluation Evaluation of Specificity Strains Bacterial Strains: - Wild-Type - asnO/ngg Knockout Mutant Growth Comparative Growth Analysis (Growth Curves) Strains->Growth Osmolytes Intracellular Osmolyte Quantification (NMR/HPLC) Strains->Osmolytes Gene_Expression Gene Expression Analysis (qRT-PCR of asnO-ngg) Strains->Gene_Expression Conditions Growth Conditions: 1. Control (Low Osmolarity) 2. Osmotic Stress (e.g., NaCl) 3. Osmotic Stress + Alternative Osmoprotectant (e.g., Glycine Betaine) Conditions->Growth Conditions->Osmolytes Conditions->Gene_Expression Conclusion Determine: - Contribution of NAGGN to osmoprotection - Compensatory effects of other osmoprotectants - Regulatory interplay between pathways Growth->Conclusion Osmolytes->Conclusion Gene_Expression->Conclusion

Conclusion

The this compound pathway is a significant and, in some bacteria, a primary mechanism for coping with osmotic stress. Its specificity is highlighted by the severe growth defects observed in its absence and the regulatory interplay with other osmoprotectant systems. For researchers in drug development, the enzymes of the NAGGN pathway, being unique to bacteria, present potential targets for novel antimicrobial strategies that could compromise the ability of pathogens to survive in the osmotically challenging environments of a host. Further research into the prevalence and regulation of this pathway across a wider range of pathogenic bacteria is warranted.

References

Safety Operating Guide

Safe Disposal of N-Acetylglutaminylglutamine Amide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

N-Acetylglutaminylglutamine amide is a dipeptide and, like many similar small biomolecules such as amino acids and sugars, is not classified as a hazardous substance.[1] Therefore, its disposal is generally managed as non-hazardous waste. The primary principle is to prevent the commingling of non-hazardous waste with hazardous materials, which would necessitate more stringent and costly disposal methods.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented below. This information is useful for understanding its basic chemical characteristics.

PropertyValueSource
Molecular Formula C12H21N5O5PubChem[2]
Molecular Weight 315.33 g/mol PubChem[2]
CAS Number 123199-99-5LookChem[3]
Boiling Point 933.9°C at 760 mmHgLookChem[3]
Flash Point 518.6°CLookChem[3]
Density 1.304 g/cm³LookChem[3]

Operational Disposal Plan

The following step-by-step protocols provide guidance for the proper disposal of this compound in both solid and aqueous forms.

Experimental Protocol: Disposal of Solid this compound

This protocol outlines the procedure for disposing of the compound in its solid, powdered form.

  • Waste Characterization: Confirm that the this compound waste is not mixed with any hazardous substances (e.g., heavy metals, reactive chemicals, or toxic solvents). If it is contaminated, it must be treated as hazardous waste.

  • Packaging:

    • Place the solid this compound waste into a primary container. This can be the original manufacturer's container or another chemically compatible, sealable container.

    • Securely seal the primary container.

    • Place the sealed primary container into a durable secondary container, such as a sturdy cardboard box.[4] This double-layer of packaging is to prevent any spillage during transport.[4]

  • Labeling:

    • Ensure the primary container is clearly labeled with the chemical name, "this compound."

    • Label the outer container clearly with the words "Non-hazardous Waste."[4]

  • Final Disposal:

    • Laboratory personnel should transport the packaged and labeled waste directly to the facility's designated dumpster for regular trash.[4]

    • Do not leave chemical containers in laboratory trash cans to be handled by custodial staff.[3]

Experimental Protocol: Disposal of Aqueous Solutions of this compound

This protocol is for the disposal of solutions where this compound is dissolved in water without the presence of hazardous solutes.

  • Waste Characterization:

    • Verify that the solution only contains this compound and water.

    • Ensure the solution does not contain any regulated hazardous materials.

    • Check that the pH of the solution is within the neutral range (typically between 5 and 9) acceptable for drain disposal at your institution.[5]

  • Dilution and Neutralization (if necessary):

    • If the concentration of the dipeptide is high, it is good practice to dilute it further with water before disposal.

    • If the pH is outside the acceptable range, it must be neutralized before drain disposal.

  • Drain Disposal:

    • Pour the aqueous solution directly into a laboratory sink drain.

    • Flush the drain with a generous amount of cold water (at least 20 parts water to 1 part solution) to ensure it is thoroughly diluted within the sanitary sewer system.[5]

    • It's important to note that some institutions may require approval from their environmental health and safety department before any drain disposal of chemicals.[3]

Disposal Decision Workflow

The following diagram illustrates the logical steps to determine the correct disposal pathway for this compound waste.

G start Start: N-Acetylglutaminylglutamine amide waste generated is_mixed Is the waste mixed with any hazardous substance? start->is_mixed is_solid Is the waste in solid or aqueous form? is_mixed->is_solid No hazardous_waste Manage and dispose of as HAZARDOUS WASTE according to institutional protocol. is_mixed->hazardous_waste Yes package_solid 1. Place in a sealed, compatible container. 2. Double package in a sturdy box. 3. Label outer box 'Non-hazardous'. is_solid->package_solid Solid check_ph Is the pH between 5 and 9? is_solid->check_ph Aqueous dispose_solid Transport directly to designated facility dumpster. package_solid->dispose_solid neutralize Neutralize the solution. check_ph->neutralize No dispose_drain 1. Pour down the lab sink. 2. Flush with ample cold water. check_ph->dispose_drain Yes neutralize->dispose_drain

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Logistical Information for Handling N-Acetylglutaminylglutamine amide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This guide provides essential, immediate safety and logistical information for handling N-Acetylglutaminylglutamine amide, including operational and disposal plans. The following procedural, step-by-step guidance is based on best practices for handling non-hazardous, lyophilized peptides in a laboratory setting, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound, adherence to standard laboratory safety protocols is crucial. Although generally considered non-hazardous, appropriate PPE should be worn to minimize exposure and prevent contamination.

Recommended Personal Protective Equipment

PPE CategoryItemSpecification/Recommendation
Hand Protection Disposable GlovesNitrile or latex gloves suitable for handling non-hazardous chemicals.
Eye Protection Safety GlassesSafety glasses with side shields to protect against splashes and airborne particles.
Body Protection Laboratory CoatA standard, clean laboratory coat should be worn at all times.
Respiratory Protection Not generally requiredA dust mask may be used when handling large quantities of the lyophilized powder to avoid inhalation.

Handling and Storage Protocols

Proper handling and storage are vital to maintain the integrity and stability of this compound.

Handling Workflow

Figure 1. Workflow for Handling this compound prep Preparation Don appropriate PPE. weigh Weighing Allow vial to reach room temperature before opening to prevent condensation. Weigh the desired amount in a clean, designated area. prep->weigh dissolve Dissolution Dissolve in an appropriate sterile buffer (pH 5-6 is often recommended for peptide stability). Sonication may be used to aid dissolution. weigh->dissolve use Use in Experiment Handle solutions with care to avoid contamination. dissolve->use storage Storage Store lyophilized peptide at -20°C or -80°C for long-term stability. Store solutions in aliquots at -20°C or colder to avoid freeze-thaw cycles. use->storage

Figure 1. Workflow for Handling this compound

Storage Conditions

FormStorage TemperatureDurationSpecial Considerations
Lyophilized Powder -20°C or -80°CLong-termStore in a tightly sealed container in a dry, dark place.
4°CShort-term (days to weeks)Ensure the container is well-sealed to prevent moisture absorption.[1]
In Solution -20°C or colderWeeks to monthsAliquot to avoid repeated freeze-thaw cycles. Use sterile buffers (pH 5-6).[1][2]
4°CUp to one weekFor immediate use. Stability is limited.

Disposal Plan

As a non-hazardous substance, the disposal of this compound and its waste should follow standard laboratory procedures for non-hazardous chemical waste.

Disposal Decision Pathway

Figure 2. Disposal Pathway for this compound Waste start Waste Generated (Unused solid, empty container, or solution) is_solid Is the waste solid? start->is_solid solid_disposal Solid Waste Disposal Place in a sealed, labeled container for non-hazardous solid waste. is_solid->solid_disposal Yes is_liquid Is the waste a liquid solution? is_solid->is_liquid No end_solid Dispose as Non-Hazardous Solid Waste solid_disposal->end_solid liquid_disposal Aqueous Solution Disposal If permissible by local regulations for non-hazardous waste, dilute with copious amounts of water and pour down the drain. Otherwise, collect in a labeled container for non-hazardous liquid waste. is_liquid->liquid_disposal Yes is_container Is it an empty container? is_liquid->is_container No end_liquid Dispose as Non-Hazardous Liquid Waste liquid_disposal->end_liquid container_disposal Empty Container Disposal Rinse the container with a suitable solvent. Deface the label and dispose of it with regular laboratory glass or plastic waste. is_container->container_disposal Yes end_container Dispose with Regular Lab Waste container_disposal->end_container

Figure 2. Disposal Pathway for this compound Waste

Disposal Procedures

Waste TypeDisposal Method
Unused Solid Collect in a clearly labeled, sealed container for non-hazardous chemical waste.[3] Arrange for pickup by your institution's environmental health and safety department.
Aqueous Solutions For small quantities of non-hazardous, water-miscible solutions, disposal down the sanitary sewer with ample water may be permissible, subject to local regulations.[3] For larger volumes or if in doubt, collect in a labeled container for non-hazardous liquid waste.
Empty Containers Triple rinse with an appropriate solvent. Deface or remove the label to prevent misuse. Dispose of with regular laboratory glass or plastic recycling.
Contaminated Materials Gloves, paper towels, etc., contaminated with small amounts of the substance can typically be disposed of in the regular laboratory trash.

By following these guidelines, researchers can handle this compound safely and effectively, ensuring the integrity of their experiments and maintaining a secure laboratory environment. Always consult your institution's specific safety and disposal protocols.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetylglutaminylglutamine amide
Reactant of Route 2
Reactant of Route 2
N-Acetylglutaminylglutamine amide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.